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Core Science & Biosynthesis

Foundational

A Technical Guide to the Kinase Selectivity Profile of Ripk2-IN-1

Abstract Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that serves as an essential signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that serves as an essential signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Its central role in activating pro-inflammatory pathways, including NF-κB and MAPK, has positioned it as a compelling therapeutic target for a range of autoimmune and inflammatory conditions, notably Inflammatory Bowel Disease (IBD).[3][4] The development of small molecule inhibitors against any kinase, however, necessitates a rigorous evaluation of their selectivity across the human kinome to anticipate potential off-target effects and understand their true mechanism of action.[5][6] This guide provides an in-depth technical analysis of Ripk2-IN-1, a potent inhibitor of RIPK2. We will dissect its selectivity profile, present the methodologies for its characterization, and offer field-proven insights into the experimental choices that ensure data integrity and translatability. This document is intended for researchers, scientists, and drug development professionals seeking to utilize or further characterize RIPK2 inhibitors.

Part 1: The Rationale for Selective RIPK2 Inhibition

The Role of RIPK2 in Innate Immune Signaling

RIPK2 is a central transducer in the innate immune system.[1] It is recruited by the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2 following their recognition of bacterial peptidoglycans.[3][4] This interaction, mediated by caspase activation and recruitment domains (CARD), triggers RIPK2 oligomerization, autophosphorylation, and subsequent ubiquitination.[2] This cascade of events creates a scaffold for the recruitment and activation of downstream complexes, including the IKK and MAPK complexes, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[1][7] These factors then orchestrate the expression of a host of pro-inflammatory cytokines and chemokines essential for clearing the microbial threat.[4]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus PAMP Bacterial Peptidoglycan (MAMP) NOD NOD1 / NOD2 PAMP->NOD binds RIPK2 RIPK2 NOD->RIPK2 recruits via CARD-CARD Ub Ubiquitination (XIAP, BIRC2/3, LUBAC) RIPK2->Ub undergoes TAK1 TAK1 Complex Ub->TAK1 recruits IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB->NFkB releases Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-8) NFkB_nuc->Genes activates transcription G cluster_workflow Radiometric Assay Workflow prep 1. Reagent Preparation - Serial dilution of Ripk2-IN-1 in DMSO - Kinase buffer (HEPES, MgCl2) - Recombinant RIPK2 enzyme - Substrate (e.g., myelin basic protein) - [γ-³²P]ATP solution incubate 2. Kinase Reaction - Combine inhibitor, RIPK2, and substrate - Pre-incubate to allow binding - Initiate reaction with [γ-³²P]ATP - Incubate at 30°C for a set time prep->incubate stop 3. Reaction Quenching & Separation - Spot reaction mixture onto P81 phosphocellulose paper - Wash paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP incubate->stop quantify 4. Quantification - Air dry the P81 paper - Place paper in scintillation vial with fluid - Measure radioactivity using a scintillation counter stop->quantify analyze 5. Data Analysis - Plot counts per minute (CPM) vs. log[Inhibitor] - Fit data to a sigmoidal dose-response curve - Calculate IC50 value quantify->analyze

Figure 2: Experimental workflow for a radiometric kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of Ripk2-IN-1 in 100% DMSO. A typical starting concentration might be 1 mM. Further dilute this series into the kinase reaction buffer. [8]2. Reaction Setup: In a microcentrifuge tube or 96-well plate, add the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), the peptide/protein substrate, and the recombinant RIPK2 enzyme. [9]3. Inhibitor Addition: Add the diluted Ripk2-IN-1 or DMSO (for the vehicle control) to the reaction wells and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [8]4. Reaction Initiation: Start the kinase reaction by adding a solution containing a mix of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is often set near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors. [10]5. Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. [8]6. Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while free ATP will not. [9]7. Washing: Wash the P81 paper several times with chilled 0.5% phosphoric acid to remove all unincorporated radiolabeled ATP. [8]8. Quantification: After a final wash with acetone and air-drying, place the paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. [11]9. Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value. [12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative for quantifying inhibitor binding. [13]The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding format. [14][15]It uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP site will disrupt FRET, leading to a measurable decrease in the signal. [16][17] Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of Ripk2-IN-1 in DMSO, followed by an intermediate dilution in the kinase assay buffer. [14]2. Assay Plate Preparation: Add the diluted inhibitor solutions to the wells of a low-volume 384-well plate. Include appropriate controls (no inhibitor, no enzyme). [12]3. Kinase/Antibody Addition: Prepare a 2X solution of the tagged recombinant RIPK2 kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add this mixture to all wells. [15]4. Tracer Addition: Prepare a 4X solution of the Alexa Fluor™-labeled kinase tracer. Add this solution to all wells to initiate the binding reaction. [15]5. Incubation: Cover the plate and incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium. [14]6. Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ acceptor). [16]7. Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the curve to a sigmoidal dose-response model to determine the IC50 value. [12]

Cellular (In-Cell) Assays

Cellular assays are essential for confirming that an inhibitor can engage its target in a more complex and physiologically relevant environment. [18]They account for cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins. [19][20]

G cluster_workflow NanoBRET™ Target Engagement Workflow prep 1. Cell Preparation - Co-transfect HEK293 cells with plasmids for:  - RIPK2 fused to NanoLuc® Luciferase  - HaloTag®-NanoBRET™ Tracer plate 2. Cell Plating & Dosing - Plate transfected cells into a 96- or 384-well plate - Add serial dilutions of Ripk2-IN-1 - Incubate to allow cell entry and target binding prep->plate detect 3. BRET Measurement - Add Nano-Glo® Substrate (furimazine) - Immediately measure luminescence at two wavelengths:  - Donor Emission (~460nm)  - Acceptor Emission (>600nm) plate->detect analyze 4. Data Analysis - Calculate NanoBRET™ Ratio (Acceptor/Donor) - Plot ratio vs. log[Inhibitor] - Fit dose-response curve to determine cellular IC50 detect->analyze

Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.

The NanoBRET™ assay measures the binding of a compound to a specific protein target in living cells. [19]The target protein (RIPK2) is expressed as a fusion with a high-intensity NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target is added to the cells, serving as the energy acceptor. If the inhibitor enters the cell and displaces the tracer from the target protein, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases in a dose-dependent manner. [18][21] Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding the NanoLuc®-RIPK2 fusion protein and the HaloTag®-NanoBRET™ tracer.

  • Cell Plating: After expression, harvest and plate the transfected cells into white, opaque 96- or 384-well assay plates.

  • Compound Dosing: Prepare serial dilutions of Ripk2-IN-1 and add them to the cells. Incubate under standard cell culture conditions (37°C, 5% CO₂) for a period (e.g., 2 hours) to allow the compound to enter the cells and reach binding equilibrium with the target.

  • Detection: Add the Nano-Glo® Live Cell Substrate (furimazine) to the wells.

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value. [18]

Part 4: Conclusion and Future Directions

The characterization of Ripk2-IN-1 reveals it to be a potent dual inhibitor of RIPK2 and ALK2. [22]While effective at inhibiting RIPK2-mediated signaling, its significant activity against ALK2 necessitates careful experimental design to de-convolute the phenotypic effects arising from each target. This guide provides the foundational knowledge and detailed protocols required to rigorously assess kinase inhibitor selectivity.

For researchers utilizing Ripk2-IN-1, it is strongly recommended to:

  • Perform Orthogonal Validation: Confirm key findings using a structurally unrelated RIPK2 inhibitor with a different selectivity profile or by using genetic approaches (siRNA/CRISPR).

  • Assess ALK2 Pathway Inhibition: In cellular experiments, monitor the phosphorylation of SMAD1/5/8, the canonical downstream substrates of ALK2, to determine the extent of off-target pathway inhibition at the concentrations of Ripk2-IN-1 being used.

  • Utilize Broad Kinome Scanning: For novel compounds, profiling against a large panel of kinases (e.g., KINOMEscan or a cellular NanoBRET™ panel) is the most efficient way to obtain a comprehensive view of selectivity early in the discovery process. [18][23][24] By integrating data from both biochemical and cellular assays, scientists can build a complete and reliable selectivity profile, enabling the confident application of kinase inhibitors as tools to probe complex biological systems and as starting points for the development of next-generation therapeutics.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Promega Corporation.
  • Nat Protoc. (2006). A high-throughput radiometric kinase assay. PMC.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for VRK2. Thermo Fisher Scientific.
  • Frontiers in Pharmacology. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services. Promega Corporation.
  • Jove. (n.d.). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Jove.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Arch Toxicol. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys.
  • BenchChem. (2025). Application Notes and Protocols for Dyrk1A-IN-3 in Kinase Assays. BenchChem.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.
  • BenchChem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. BenchChem.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Thermo Fisher Scientific. (n.d.). Measure inhibitor binding to non-activated kinases. Thermo Fisher Scientific.
  • JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube.
  • Journal of Chemical Theory and Computation. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. ACS Publications.
  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.
  • Front Cell Dev Biol. (2025, May 8). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC.
  • Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. ACS Publications.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Taylor & Francis Online. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations. MilliporeSigma.
  • UniProt. (n.d.). RIPK2 - Receptor-interacting serine/threonine-protein kinase 2 - Homo sapiens (Human). UniProt.
  • A-Z Medical Writing. (2024, June 21). What are RIPK2 inhibitors and how do they work?. A-Z Medical Writing.
  • JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC.
  • Frontiers in Immunology. (2021, April 13). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers.
  • MedChemExpress. (n.d.). RIPK2-IN-1. MedChemExpress.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • ResearchGate. (n.d.). Signaling pathways mediated by RIPK2. ResearchGate.
  • Mol Inform. (2018, September 15). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed.
  • Journal of Medicinal Chemistry. (2019, July 2). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate.... ACS Publications.
  • BenchChem. (n.d.). Validating the Selectivity of RIPK2 Inhibitors: A Comparative Guide. BenchChem.
  • ARCHS4. (2015, April 6). LINCS KinomeScan Kinase Inhibitor Targets Dataset. ARCHS4.
  • Tocris Bioscience. (n.d.). RIPK2 inhibitor 1. Tocris Bioscience.
  • LINCS Project. (2018, January 18). KINOMEscan data. LINCS Project.
  • J Med Chem. (2018). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. PMC.
  • Elife. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC.
  • Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines B.V.
  • Frontiers in Chemistry. (2022). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers.
  • bioRxiv. (2022, December 10). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
  • MedchemExpress.com. (n.d.). RIPK2 Inhibitor, Gene. MedchemExpress.com.

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Ripk2-IN-1 with the RIPK2 Kinase Domain

Introduction: Targeting RIPK2 in Inflammatory Disease Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling node in the innate immune system.[1][2] A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling node in the innate immune system.[1][2] As a key component downstream of the Nucleotide-binding oligomerization domain-like receptors (NLRs), specifically NOD1 and NOD2, RIPK2 plays a pivotal role in recognizing bacterial peptidoglycans and initiating pro-inflammatory responses.[3][4] Dysregulation of the NOD-RIPK2 signaling axis is strongly associated with a spectrum of inflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target for novel immunomodulatory agents.[3][5][6]

This guide provides a detailed technical overview of Ripk2-IN-1, a potent inhibitor of RIPK2, with a core focus on the methodologies and principles for characterizing its binding affinity to the RIPK2 kinase domain. We will explore the underlying signaling pathway, present quantitative binding data, and provide field-proven protocols for key biophysical and biochemical assays essential for drug development professionals.

The NOD2-RIPK2 Signaling Pathway: The Point of Intervention

Understanding the mechanism of any inhibitor requires a firm grasp of the biological context in which it operates. The activation of RIPK2 is a central event in the NOD-like receptor signaling pathway.

  • Sensing: Intracellular NOD1 or NOD2 receptors recognize specific bacterial peptidoglycan motifs, such as muramyl dipeptide (MDP) for NOD2.[4][7]

  • Recruitment & Oligomerization: Upon ligand binding, NOD receptors undergo a conformational change, leading to the recruitment of RIPK2 via homotypic interactions between their respective Caspase Activation and Recruitment Domains (CARDs).[1][2][8] This interaction facilitates RIPK2 oligomerization.[9][10]

  • Ubiquitination Cascade: Recruited RIPK2 is extensively modified by polyubiquitin chains, a critical step for signal propagation. The E3 ligase XIAP is essential for this process, adding K63-linked ubiquitin chains to RIPK2.[2][8][11][12] This ubiquitination serves as a scaffold.

  • Downstream Activation: The ubiquitin scaffold on RIPK2 recruits downstream kinase complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[1][2] This leads to the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4][5]

  • Inflammatory Response: Activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[3][5]

Ripk2-IN-1 exerts its effect by directly targeting the kinase domain of RIPK2, preventing the downstream signaling cascade that leads to inflammation.

G cluster_0 cluster_1 PAMP Bacterial Peptidoglycan (MDP) NOD2 NOD2 Receptor PAMP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits via CARD-CARD interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with Ubiq K63-Ubiquitination RIPK2->Ubiq undergoes Ripk2_IN_1 Ripk2-IN-1 Ripk2_IN_1->RIPK2 INHIBITS XIAP->RIPK2 mediates TAK1 TAK1 Complex Ubiq->TAK1 recruits IKK IKK Complex Ubiq->IKK recruits MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induce transcription NFkB->Cytokines induce transcription G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Prepare serial dilution of Ripk2-IN-1 B Add RIPK2 Enzyme, Substrate (e.g., MBP), and ATP A->B C Incubate to allow phosphorylation B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Measure Luminescence (Signal ∝ ADP produced) E->F G Plot Data & Calculate IC50 F->G

Caption: Workflow for a biochemical kinase assay (e.g., ADP-Glo™) to determine IC50.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT). [13] * Prepare a solution of recombinant human RIPK2 enzyme in Kinase Buffer.

    • Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Buffer. [14]The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are evaluated under relevant conditions.

  • Inhibitor Dilution:

    • Perform a serial dilution of Ripk2-IN-1 in DMSO, followed by a further dilution in Kinase Buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the diluted inhibitor solutions.

    • Add the RIPK2 enzyme to each well (except the no-enzyme control) and briefly incubate. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [15] * Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal via luciferase. Incubate for 30 minutes at room temperature. [15]5. Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. [16][17]It provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [18][19] Causality Behind Experimental Design: The principle rests on detecting minute temperature changes in a sample cell as a ligand is titrated into a solution of the macromolecule. [20]This direct measurement of heat provides unambiguous evidence of binding. Meticulous sample preparation, particularly perfect buffer matching between the syringe and cell solutions, is critical to eliminate heats of dilution that would otherwise confound the data. [19]

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: ITC Experiment A Purify RIPK2 Kinase Domain & Prepare Ripk2-IN-1 B Dialyze both against identical buffer (Critical for success) A->B C Degas samples to prevent bubbles B->C D Load RIPK2 into sample cell Load Ripk2-IN-1 into syringe C->D E Perform series of small injections at constant T D->E F Measure heat change (ΔT) after each injection E->F G Plot integrated heat vs. molar ratio & fit data to determine Kd, n, ΔH F->G

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics.

Detailed Protocol: ITC

  • Sample Preparation:

    • Protein: Express and purify the RIPK2 kinase domain. Ensure high purity and monodispersity. Centrifuge or filter the sample (0.22 µm) immediately before use to remove any aggregates. [19] * Inhibitor: Prepare a concentrated stock of Ripk2-IN-1 in DMSO and dilute it into the final dialysis buffer. The final DMSO concentration must be identical in both the protein and inhibitor solutions. [19] * Buffer Matching: Dialyze the RIPK2 protein and the inhibitor solution against the same large volume of buffer for several hours or overnight. This is the most critical step for data quality.

    • Concentrations: Accurately determine the concentrations of both protein and inhibitor. A good starting point is 10-20 µM RIPK2 in the cell and 100-200 µM Ripk2-IN-1 in the syringe. [18]The concentrations should be chosen to satisfy the "c-value" (c = n[M]/Kd) condition, ideally between 10 and 100, for a well-defined binding isotherm. [19]2. Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Load the RIPK2 solution into the sample cell (~300 µL) and the Ripk2-IN-1 solution into the injection syringe (~100 µL). [19]3. Titration:

    • Perform a control titration by injecting the inhibitor solution into buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.

    • Execute the main experiment, performing a series of small injections (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline. [20]4. Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH. [18]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions. [16][21]It is uniquely suited for determining not only the equilibrium affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd). [22][23] Causality Behind Experimental Design: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface. [21]The rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase are directly related to the kinetic constants. Immobilizing the kinase (ligand) and flowing the inhibitor (analyte) over the surface allows for a direct observation of the binding and unbinding events in real time.

G cluster_0 Step 1: Chip Preparation cluster_1 Step 2: Binding Cycle A Activate Sensor Chip Surface (e.g., CM5 chip) B Immobilize RIPK2 Kinase onto the surface via amine coupling A->B C Block remaining active sites B->C D Inject Ripk2-IN-1 (Analyte) at various concentrations (Association Phase) C->D E Flow running buffer only (Dissociation Phase) D->E G Monitor Refractive Index (Response Units) in Real-Time F Inject regeneration solution to remove bound analyte E->F F->D Next Cycle H Fit Sensorgram Data to kinetic models to determine ka, kd, and KD G->H

Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding kinetics.

Detailed Protocol: SPR

  • Chip Preparation and Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 carboxymethylated dextran chip for amine coupling).

    • Activate the surface using a mixture of EDC/NHS.

    • Immobilize the purified RIPK2 kinase domain to the surface by injecting it over the activated chip in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of Ripk2-IN-1 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero analyte) injection for double-referencing.

    • For each concentration, perform a binding cycle:

      • Association: Inject the Ripk2-IN-1 solution over the RIPK2 and reference surfaces for a defined period (e.g., 180 seconds), allowing the inhibitor to bind.

      • Dissociation: Flow the running buffer over the surfaces and monitor the dissociation of the inhibitor from the kinase (e.g., for 600 seconds).

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to strip all bound inhibitor from the RIPK2 surface, preparing it for the next cycle. [16]This step must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and the buffer-only injection. The resulting sensorgrams show the binding response over time.

    • Globally fit the sensorgrams from all tested concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

Characterizing the binding affinity of an inhibitor like Ripk2-IN-1 is a foundational step in drug discovery and development. A multi-faceted approach is essential for building a complete picture of the inhibitor's properties. Biochemical assays provide a robust, high-throughput method for determining functional potency (IC50), while advanced biophysical techniques like ITC and SPR offer deeper, mechanistic insights into the thermodynamics and kinetics of the binding interaction. For researchers targeting RIPK2, a comprehensive understanding of these methods is crucial for validating hits, guiding lead optimization, and ultimately developing selective and effective therapeutics for inflammatory diseases.

References

  • Su, S., Chen, J., & Li, C. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Molecular Neuroscience, 18. [Link]

  • Muthukumar, T., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Chemistry, 11. [Link]

  • Su, S., Chen, J., & Li, C. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. ResearchGate. [Link]

  • BellBrook Labs. A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Muthukumar, T., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. PMC. [Link]

  • BPS Bioscience. RIPK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Nakai, W., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Assay Genie. (2024). Nod-Like Receptor Signaling Pathway: A Keystone in Innate Immunity. Assay Genie. [Link]

  • Synapse. (2024). What are RIPK2 inhibitors and how do they work?. Synapse. [Link]

  • Lee, Y., & Kim, Y. (2026). Role of Nod-like Receptors in Helicobacter pylori Infection: Insights into Innate Immune Signaling Pathways. MDPI. [Link]

  • Creative Diagnostics. NOD-like Receptor Signaling Pathway. Creative Diagnostics. [Link]

  • Reaction Biology. RIPK2 Kinase Activity Assay Service. Reaction Biology. [Link]

  • ACS Publications. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... Journal of Medicinal Chemistry. [Link]

  • Scognamiglio, V., et al. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Sparks, R. P., et al. (2011). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. Penn State. [Link]

  • Mader, L. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

  • Su, S., Chen, J., & Li, C. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. [Link]

  • Structural Genomics Consortium. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium. [Link]

  • NCBI. (2026). Gene Result RIPK2 receptor interacting serine/threonine kinase 2. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Structural Features of the RIPK2 Kinase Domain. ResearchGate. [Link]

  • Hrdinka, M., et al. (2019). XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures. The EMBO Journal. [Link]

  • Weiland, M., et al. (2025). RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice. MDPI. [Link]

Sources

Foundational

therapeutic potential of Ripk2-IN-1 in autoimmune disorders

An In-depth Technical Guide to the Therapeutic Potential of Ripk2-IN-1 in Autoimmune Disorders Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Receptor-Interacting Serine/Threon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Ripk2-IN-1 in Autoimmune Disorders

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) has emerged as a critical signaling node in the innate immune system, translating signals from intracellular pattern recognition receptors into potent inflammatory responses. Its dysregulation is increasingly implicated in the pathogenesis of a spectrum of autoimmune diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.[1] This guide provides a comprehensive technical overview of the therapeutic potential of targeting RIPK2, with a focus on a representative potent and selective inhibitor, herein referred to as Ripk2-IN-1. We will delve into the molecular mechanisms of RIPK2 signaling, the pharmacological profile of Ripk2-IN-1, and the preclinical methodologies required to rigorously evaluate its therapeutic efficacy in the context of autoimmune disorders.

The Central Role of RIPK2 in Autoimmune Pathogenesis

RIPK2 is a key downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[2][3] These intracellular sensors recognize specific motifs from bacterial peptidoglycans, initiating an immune response.[4] Upon ligand recognition, NOD1 and NOD2 oligomerize and recruit RIPK2 via a caspase activation and recruitment domain (CARD-CARD) interaction. This leads to the autophosphorylation and ubiquitination of RIPK2, creating a scaffold for the recruitment of downstream signaling complexes.[3][5]

The activation of RIPK2 culminates in the activation of two major pro-inflammatory signaling pathways: nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2][6] This, in turn, drives the transcription and secretion of a host of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-12/23.[2][6] While essential for host defense, aberrant activation of the NOD-RIPK2 axis contributes to the chronic inflammation characteristic of many autoimmune diseases.[1][2] Elevated expression of RIPK2 has been observed in the inflamed tissues of patients with Crohn's disease and ulcerative colitis.[2] Furthermore, genetic and preclinical studies have linked RIPK2 activity to the pathogenesis of rheumatoid arthritis and multiple sclerosis.[1][2][7][8]

G cluster_0 Cytoplasm cluster_1 Nucleus Bacterial PGN Bacterial PGN NOD1_NOD2 NOD1/NOD2 Bacterial PGN->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits & activates Ub Ubiquitination RIPK2->Ub undergoes TAK1 TAK1 Complex Ub->TAK1 recruits IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK p_IκBα p-IκBα IKK->p_IκBα phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IκBα IκBα p_IκBα->IκBα degrades Cytokines Pro-inflammatory Cytokines & Chemokines

Figure 1: The NOD-RIPK2 Signaling Pathway.

Ripk2-IN-1: A Potent and Selective RIPK2 Inhibitor

Disclaimer: "Ripk2-IN-1" is a designated placeholder for a potent and selective RIPK2 inhibitor. The data presented here is a composite based on the characteristics of several advanced preclinical RIPK2 inhibitors described in the scientific literature.

Ripk2-IN-1 is a small molecule inhibitor designed to specifically target the kinase activity of RIPK2. It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of RIPK2 and preventing its autophosphorylation, a critical step for its downstream signaling functions.[2][4]

Selectivity and Potency

A crucial attribute of any therapeutic kinase inhibitor is its selectivity. Off-target inhibition can lead to unforeseen side effects. Ripk2-IN-1 exhibits high selectivity for RIPK2 over other kinases, including the closely related RIPK family members.

Kinase TargetIC50 (nM)Fold Selectivity vs. RIPK2
RIPK2 5.1 -
RIPK1>10,000>1960
RIPK3>10,000>1960
Other Kinase 1>10,000>1960
Other Kinase 2>10,000>1960
Table 1: Representative Kinase Selectivity Profile of a Selective RIPK2 Inhibitor.[9]
Mechanism of Action

The primary mechanism of Ripk2-IN-1 is the inhibition of RIPK2 kinase activity.[4] However, recent studies have revealed a more nuanced mechanism for some RIPK2 inhibitors. It has been shown that some inhibitors function by antagonizing the interaction between RIPK2 and the E3 ubiquitin ligase XIAP, which is essential for RIPK2 ubiquitination and subsequent NF-κB activation.[10][11] This dual mechanism of action may contribute to a more profound and sustained inhibition of the NOD2 signaling pathway.

G cluster_0 RIPK2 Kinase Domain ATP_pocket ATP Binding Pocket Autophosphorylation Autophosphorylation ATP_pocket->Autophosphorylation prevents Ripk2_IN_1 Ripk2-IN-1 Ripk2_IN_1->ATP_pocket binds to ATP ATP ATP->ATP_pocket competes for Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) Autophosphorylation->Downstream_Signaling blocks

Figure 2: Mechanism of Action of Ripk2-IN-1.

Preclinical Evaluation Workflow

A rigorous preclinical evaluation is paramount to establishing the therapeutic potential of Ripk2-IN-1. This involves a multi-tiered approach encompassing biochemical, cellular, and in vivo studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Pharmacology biochem Biochemical Assays (e.g., ADP-Glo™) cetca Cellular Target Engagement (e.g., CETSA) biochem->cetca functional Cell-based Functional Assays (Cytokine Secretion) cetca->functional ibd IBD Models (DSS, TNBS) functional->ibd ra RA Models (CIA) functional->ra ms MS Models (EAE) functional->ms pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) ibd->pkpd ra->pkpd ms->pkpd

Figure 3: Preclinical Evaluation Workflow for Ripk2-IN-1.

In Vitro Characterization

3.1.1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of purified RIPK2 by detecting the amount of ADP produced during the kinase reaction.[9][12][13]

Protocol:

  • Reaction Setup: In a 384-well plate, combine purified recombinant RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of Ripk2-IN-1 (or DMSO vehicle control) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9]

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15][16]

Protocol:

  • Cell Treatment: Treat intact cells with varying concentrations of Ripk2-IN-1 or DMSO for a specified time.

  • Heat Challenge: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.[16]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of soluble RIPK2 remaining in the supernatant at each temperature using quantitative Western blotting or other sensitive detection methods like AlphaScreen®.[15][17]

  • Data Analysis: Generate thermal aggregation curves (Tagg curves) for RIPK2 in the presence and absence of Ripk2-IN-1. A shift in the Tagg to a higher temperature indicates target engagement. Alternatively, perform an isothermal dose-response fingerprint (ITDRF) by heating at a single, optimized temperature with varying inhibitor concentrations.[15][17]

3.1.3. Cellular Functional Assay: Inhibition of MDP-Induced Cytokine Secretion

This assay assesses the ability of Ripk2-IN-1 to block the physiological downstream consequences of RIPK2 activation in a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).

Protocol:

  • Cell Plating: Seed cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a dose range of Ripk2-IN-1 or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist, such as muramyl dipeptide (MDP), to activate the RIPK2 pathway.[9]

  • Incubation: Incubate for a period sufficient for cytokine production and secretion (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key downstream cytokine, such as TNF-α or IL-8, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[9]

  • Data Analysis: Determine the percent inhibition of cytokine secretion at each inhibitor concentration and calculate the IC50 value.

In Vivo Efficacy in Animal Models

The therapeutic potential of Ripk2-IN-1 must be evaluated in relevant animal models of autoimmune diseases.

3.2.1. Inflammatory Bowel Disease (IBD) Models

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model induces an acute colitis resembling human ulcerative colitis.[18] Mice are given DSS in their drinking water for 5-7 days to induce epithelial injury and inflammation. Ripk2-IN-1 or vehicle is administered daily, and disease activity is monitored by body weight, stool consistency, and the presence of blood.[18]

  • Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a Th1-mediated transmural inflammation that shares features with Crohn's disease.[18] A solution of TNBS in ethanol is administered intrarectally. Treatment and monitoring are similar to the DSS model.

3.2.2. Rheumatoid Arthritis (RA) Models

  • Collagen-Induced Arthritis (CIA): This is a widely used model that recapitulates many of the pathological features of human RA.[19] Arthritis is induced by immunization with type II collagen. Ripk2-IN-1 would be administered after the onset of disease, and efficacy is assessed by clinical scoring of paw swelling, histological analysis of joint inflammation and destruction, and measurement of inflammatory markers.

3.2.3. Multiple Sclerosis (MS) Models

  • Experimental Autoimmune Encephalomyelitis (EAE): This is the most common model for human MS.[19] EAE is induced by immunization with myelin-derived peptides or proteins.[8] Treatment with Ripk2-IN-1 would be evaluated for its ability to prevent or ameliorate the clinical signs of paralysis, reduce CNS inflammation and demyelination, and modulate immune cell infiltration into the central nervous system.[8]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and predicting clinical efficacy.[20][21]

  • Pharmacokinetics (PK): This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ripk2-IN-1 in preclinical species.[20] Key parameters to determine include bioavailability, half-life, and plasma concentration over time after administration.[22]

  • Pharmacodynamics (PD): This links the drug concentration to the biological effect.[20] For Ripk2-IN-1, this could involve ex vivo stimulation of whole blood samples taken from treated animals to measure the inhibition of MDP-induced cytokine production at different time points post-dose.[23] This provides a measure of target engagement and the duration of the pharmacological effect in vivo.

Future Directions and Conclusion

The inhibition of RIPK2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.[1][6] A selective and potent inhibitor like the representative Ripk2-IN-1 has the potential to modulate the dysregulated innate immune responses that drive these diseases. The comprehensive preclinical evaluation workflow outlined in this guide provides a robust framework for validating the therapeutic potential of such an inhibitor.

Future research should focus on further optimizing the selectivity and pharmacokinetic properties of RIPK2 inhibitors. The development of novel modalities, such as proteolysis-targeting chimeras (PROTACs), could offer alternative strategies for targeting RIPK2.[24] Ultimately, the successful translation of a RIPK2 inhibitor into the clinic will depend on a deep understanding of its mechanism of action, a thorough preclinical evaluation, and carefully designed clinical trials to establish its safety and efficacy in patients with autoimmune diseases.

References

  • Receptor Interacting Serine/Threonine Kinase 2 (RIPK2) as a promising druggable target for autoimmune diseases. PubMed. (2023).
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. (2023).
  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers. (2024).
  • RIPK2 Kinase Assay. Promega Corporation. (n.d.).
  • In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. PMC. (2014).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. (2024).
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. Oncodesign Services. (n.d.).
  • RIP2 signaling in Central Nervous System-Infiltrating Dendritic Cells Promotes Cellular Activation, Inflammation and Autoimmune Disease Progression. PMC. (n.d.).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. (2014).
  • A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. (n.d.).
  • Signaling pathways mediated by RIPK2. ResearchGate. (n.d.).
  • RIPK2 Kinase Assay Kit. BPS Bioscience. (n.d.).
  • RIPK2 Kinase Activity Assay Service. Reaction Biology. (n.d.).
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. (2025).
  • Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium. (2018).
  • Validating the Selectivity of RIPK2 Inhibitors: A Comparative Guide. Benchchem. (2025).
  • What are RIPK2 inhibitors and how do they work? News-Medical.net. (2024).
  • The Therapeutic Potential of RIPK2 Inhibition in Inflammatory Bowel Disease: A Technical Guide. Benchchem. (2025).
  • Zharp2-1, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease. BioWorld. (2023).
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. (2021).
  • In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. PubMed - NIH. (2014).
  • RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice. MDPI. (2025).
  • The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease. American Journal of Physiology. (2021).
  • Receptor interacting serine/threonine kinase 2 promotes rheumatoid arthritis progression and partially regulates nuclear factor kappa B pathway. PMC. (2024).
  • In-vitro Knockdown and Pharmacological Inhibition of RIPK2 Attenuates Calcium Oxalate- Nephrocalcinosis Associated Inflammatio. bioRxiv.org. (2025).
  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers. (2024).
  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. PMC. (n.d.).
  • RIPK2: a promising target for cancer treatment. Frontiers. (2023).
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC. (2025).
  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. ResearchGate. (2025).
  • Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke. PMC. (n.d.).
  • Association of RIPK1 and RIPK2 Gene Polymorphisms with Rheumatoid Arthritis in a Chinese Han Population. PMC. (2024).
  • One year in review 2021: pathogenesis of rheumatoid arthritis. Clinical and Experimental Rheumatology. (2021).
  • The importance of pharmacokinetics, pharmacodynamics in pharmacy. UBNow: News and views for UB faculty and staff. (2025).
  • Novel Potential Janus Kinase Inhibitors with Therapeutic Prospects in Rheumatoid Arthritis Addressed by In Silico Studies. MDPI. (2023).
  • A Review On Pharmacokinetic And Pharmacodynamic. RJPN. (2025).
  • Clinical pharmacokinetics and pharmacodynamics. MedUni Wien. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Inhibition of NOD1 and NOD2 Pathways by Ripk2-IN-1

This guide provides a comprehensive technical overview of Ripk2-IN-1, a potent inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2), and its impact on the Nucleotide-binding Oligomerization Domain (NOD) signali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ripk2-IN-1, a potent inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2), and its impact on the Nucleotide-binding Oligomerization Domain (NOD) signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity and inflammatory diseases.

The Central Role of NOD1, NOD2, and RIPK2 in Innate Immunity

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a rapid inflammatory response.[1] Among these, the cytosolic PRRs NOD1 and NOD2 are pivotal in recognizing specific peptidoglycan (PGN) motifs derived from bacterial cell walls.[2][3] NOD1 is primarily activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a PGN fragment predominantly found in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in both Gram-positive and Gram-negative bacteria.[4]

Upon ligand binding, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of the serine/threonine kinase RIPK2.[2][3] This interaction, mediated by homotypic CARD-CARD domain associations, is the critical juncture in the signaling cascade.[2][5] RIPK2, a dual-specificity kinase, then acts as a central scaffold, orchestrating the downstream activation of two major inflammatory pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[5][6] This ultimately leads to the transcription and secretion of a host of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), which are essential for mounting an effective anti-bacterial response.[3][6]

The activation of RIPK2 is a tightly regulated process involving autophosphorylation and, crucially, ubiquitination.[5][7] E3 ubiquitin ligases, most notably the X-linked inhibitor of apoptosis protein (XIAP), are recruited to the NOD-RIPK2 complex.[8][9] XIAP mediates the K63-linked polyubiquitination of RIPK2, which in turn serves as a scaffold to recruit the linear ubiquitin chain assembly complex (LUBAC).[7][8] This complex further modifies RIPK2 with M1-linked (linear) polyubiquitin chains, creating a platform for the recruitment and activation of the downstream kinase TAK1 and the IKK complex, which are essential for NF-κB and MAPK activation.[5][7]

Given its central and indispensable role in transducing signals from both NOD1 and NOD2, RIPK2 has emerged as a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases where these pathways are dysregulated.[8][10]

NOD1_NOD2_Signaling_Pathway cluster_0 Bacterial PGN Recognition (Cytosol) cluster_1 Signal Transduction cluster_2 Downstream Pathways cluster_3 Cellular Response PGN_NOD1 iE-DAP (Gram-negative) NOD1 NOD1 PGN_NOD1->NOD1 binds PGN_NOD2 MDP (Gram-positive & negative) NOD2 NOD2 PGN_NOD2->NOD2 binds RIPK2 RIPK2 NOD1->RIPK2 recruits (CARD-CARD) NOD2->RIPK2 recruits (CARD-CARD) XIAP XIAP (E3 Ligase) RIPK2->XIAP recruits LUBAC LUBAC RIPK2->LUBAC recruits Ub K63 & M1 Polyubiquitination XIAP->RIPK2 K63-Ub LUBAC->RIPK2 M1-Ub TAK1_complex TAK1 Complex Ub->TAK1_complex activates IKK_complex IKK Complex Ub->IKK_complex activates MAPK MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK NFkB NF-κB Pathway IKK_complex->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65_p50 NF-κB (p65/p50) NFkB->NFkB_p65_p50 Transcription Gene Transcription AP1->Transcription NFkB_p65_p50->Transcription Nuclear Translocation Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, etc.) Transcription->Cytokines leads to

Figure 1: Simplified NOD1 and NOD2 signaling pathway leading to inflammatory cytokine production.

Ripk2-IN-1: A Potent Dual Inhibitor of RIPK2 and ALK2

Ripk2-IN-1 is a small molecule inhibitor that potently targets the kinase activity of RIPK2.[11] By binding to the ATP-binding pocket of RIPK2, it prevents the autophosphorylation necessary for its full activation, thereby blocking the downstream signaling cascades.[6] It is important to note that while Ripk2-IN-1 is a potent inhibitor of RIPK2, it also exhibits significant inhibitory activity against Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[11] This off-target activity should be a key consideration in the design and interpretation of experiments.

Quantitative Profile of Ripk2-IN-1

The inhibitory potency of Ripk2-IN-1 has been characterized in both biochemical and cell-based assays. A summary of its key quantitative data is presented below.

ParameterTargetValueAssay TypeReference
IC50 RIPK251 nMBiochemical[11]
IC50 ALK25 nMBiochemical[11]
IC50 RIPK2/NOD2390 nMCell-based[11]

Table 1: Summary of reported IC50 values for Ripk2-IN-1.

The Imperative of Kinase Selectivity

The human kinome is comprised of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[8] Therefore, a critical aspect of characterizing any kinase inhibitor is to determine its selectivity profile.[8] While a comprehensive kinase selectivity panel for Ripk2-IN-1 is not publicly available, its known potent inhibition of ALK2 highlights the potential for off-target effects.[11] When utilizing Ripk2-IN-1 as a chemical probe, it is crucial to:

  • Acknowledge the dual inhibitory activity: Be mindful that observed biological effects may be due to the inhibition of ALK2, RIPK2, or both.

  • Employ orthogonal approaches: Use complementary methods, such as siRNA-mediated knockdown of RIPK2, to confirm that the observed phenotype is indeed RIPK2-dependent.[12]

  • Use appropriate controls: Include negative controls and, where possible, structurally related but inactive compounds to rule out non-specific effects.

  • Consider the cellular context: The relative expression levels of RIPK2 and ALK2 in the chosen experimental system can influence the observed effects of the inhibitor.

For comparison, extensive selectivity profiling of other RIPK2 inhibitors, such as GSK583, has been performed against large panels of kinases, demonstrating high selectivity for RIPK2 over other kinases, including the closely related RIPK1 and RIPK3.[7][13] Such data provides a benchmark for the desired selectivity of a tool compound or therapeutic candidate.

Experimental Validation of Ripk2-IN-1 Activity: A Methodological Guide

This section provides detailed, step-by-step protocols for key experiments to validate the inhibitory activity of Ripk2-IN-1 on the NOD1 and NOD2 signaling pathways.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Prepare Ripk2-IN-1 Stock Solution cell_culture Cell Line Selection & Culture (e.g., HEK293T-NF-κB reporter, THP-1) start->cell_culture pre_treatment Pre-treat cells with Ripk2-IN-1 (Dose-response) cell_culture->pre_treatment stimulation Stimulate with NOD1/NOD2 Agonist (C12-iE-DAP or MDP) pre_treatment->stimulation nfkb_assay NF-κB Reporter Assay (Luciferase) stimulation->nfkb_assay for reporter cells cytokine_assay Cytokine Secretion Assay (IL-8/TNF-α ELISA) stimulation->cytokine_assay for immune cells western_blot Western Blot Analysis (p-RIPK2, p-p65, IκBα) stimulation->western_blot for mechanistic insight data_analysis Data Analysis & IC50 Calculation nfkb_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Confirm RIPK2 Pathway Inhibition data_analysis->conclusion

Figure 2: A generalized experimental workflow for validating the inhibitory activity of Ripk2-IN-1.
Rationale for Experimental System Selection
  • HEK293T Cells: These human embryonic kidney cells are a workhorse for reporter gene assays due to their high transfection efficiency. They have low endogenous expression of NOD1 and NOD2, making them an ideal "clean slate" for reconstituting the signaling pathway by overexpressing the desired components (e.g., NOD2 and an NF-κB luciferase reporter).[14] This allows for a specific and sensitive readout of pathway activation.

  • THP-1 Cells: This human monocytic leukemia cell line endogenously expresses functional NOD1 and NOD2 receptors.[10] Upon differentiation into macrophage-like cells (e.g., with PMA), they provide a more physiologically relevant model for studying the innate immune response, including the production of native cytokines like IL-8 and TNF-α.[10] However, they can be more challenging to transfect than HEK293T cells. Comparing results from both cell lines can provide a more complete picture of an inhibitor's activity.

Protocol 1: NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB transcription factor, a key downstream event in NOD1/2 signaling.

Materials:

  • HEK293T cells

  • NF-κB Luciferase Reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • NOD1 or NOD2 expression plasmid

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Ripk2-IN-1 (stock solution in DMSO)

  • NOD1 agonist (C12-iE-DAP) or NOD2 agonist (MDP)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter, the Renilla luciferase plasmid, and the NOD1 or NOD2 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of Ripk2-IN-1 in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of Ripk2-IN-1 or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a solution of the NOD1 agonist (e.g., 1 µg/mL C12-iE-DAP) or NOD2 agonist (e.g., 100 ng/mL MDP) in cell culture medium. Add the agonist solution to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration of Ripk2-IN-1 relative to the agonist-stimulated control. Plot the data and determine the IC50 value.

Protocol 2: IL-8 Secretion Assay (ELISA)

This assay measures the secretion of the pro-inflammatory chemokine IL-8 from immune cells, a functional downstream consequence of NOD1/2 pathway activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Ripk2-IN-1 (stock solution in DMSO)

  • NOD1 agonist (C12-iE-DAP) or NOD2 agonist (MDP)

  • 96-well tissue culture plates

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate. To differentiate them into macrophage-like cells, treat with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of Ripk2-IN-1 in cell culture medium (final DMSO concentration ≤ 0.1%). Remove the old medium and add the medium containing Ripk2-IN-1 or a vehicle control. Incubate for 1 hour at 37°C.[6]

  • Stimulation: Add the NOD1 agonist (e.g., 10 µg/mL C12-iE-DAP) or NOD2 agonist (e.g., 10 µg/mL MDP) to the appropriate wells.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for cytokine production and secretion.[6]

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 400 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • ELISA: Quantify the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the IL-8 standards. Calculate the concentration of IL-8 in each sample. Determine the percentage of inhibition for each Ripk2-IN-1 concentration relative to the agonist-stimulated control and calculate the IC50 value.

Protocol 3: Western Blot Analysis of Pathway Activation

This method provides a direct visualization of the inhibition of key phosphorylation events and protein degradation within the signaling cascade.

Materials:

  • THP-1 cells (differentiated as in Protocol 2)

  • 6-well tissue culture plates

  • Ripk2-IN-1

  • NOD2 agonist (MDP)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-RIPK2, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed and differentiate THP-1 cells in 6-well plates. Pre-treat with Ripk2-IN-1 or vehicle for 1 hour. Stimulate with MDP (e.g., 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts, and IκBα to the loading control. This will demonstrate the inhibitor's ability to block RIPK2 autophosphorylation, prevent IκBα degradation, and reduce NF-κB p65 phosphorylation.

Conclusion

Ripk2-IN-1 is a valuable tool for investigating the roles of NOD1 and NOD2 signaling in health and disease. Its potent inhibition of RIPK2 allows for the effective blockade of these inflammatory pathways. However, as with any chemical probe, a thorough understanding of its properties, including its off-target effects on ALK2, is paramount for the rigorous design and interpretation of experiments. The methodologies outlined in this guide provide a robust framework for researchers to validate the activity of Ripk2-IN-1 and to explore the complex biology of the NOD-RIPK2 signaling axis. By combining reporter assays, functional cytokine readouts, and mechanistic western blot analyses, researchers can build a comprehensive and self-validating dataset, ensuring the scientific integrity of their findings.

References

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers in Molecular Neuroscience. [Link]

  • The ubiquitin ligase XIAP recruits LUBAC for NOD2 signaling in inflammation and innate immunity. (2012). Molecular Cell. [Link]

  • RIPK2 ubiquitination regulates NF-κB and MAPK activation by NOD1 and NOD2. (2016). ResearchGate. [Link]

  • Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... (2019). Journal of Medicinal Chemistry. [Link]

  • THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. (2019). PMC. [Link]

  • NOD-Like Receptors: Versatile Cytosolic Sentinels. (2011). Physiological Reviews. [Link]

  • NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System. (2024). PMC. [Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (2017). PMC. [Link]

  • NOD1 and NOD2 in inflammatory and infectious diseases. (2013). PMC. [Link]

  • RIPK2 is an unfavorable prognosis marker and a potential therapeutic target in human kidney renal clear cell carcinoma. (2021). PMC. [Link]

  • Simultaneous deletion of NOD1 and NOD2 inhibits in vitro alloresponses but does not prevent allograft rejection. (2015). PMC. [Link]

  • Inflammation NODs to Antagonists of RIP2-XIAP Interaction. (2018). PMC. [Link]

  • Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases. (2012). Bioscience Reports. [Link]

  • RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice. (2025). MDPI. [Link]

  • The Nod1, Nod2, and Rip2 Axis Contributes to Host Immune Defense against Intracellular Acinetobacter baumannii Infection. (2015). PMC. [Link]

  • THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. (2019). ResearchGate. [Link]

  • A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2025). PMC. [Link]

Sources

Foundational

The Genesis and Mechanistic Profiling of Ripk2-IN-1: A Technical Whitepaper

Executive Summary Receptor-interacting serine/threonine kinase 2 (RIPK2) has emerged as a highly validated therapeutic target for chronic inflammatory conditions, including Crohn’s disease and ulcerative colitis. As an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor-interacting serine/threonine kinase 2 (RIPK2) has emerged as a highly validated therapeutic target for chronic inflammatory conditions, including Crohn’s disease and ulcerative colitis. As an essential downstream mediator of the nucleotide-binding oligomerization domain (NOD) pathways, RIPK2 orchestrates innate immune responses to bacterial peptidoglycans[1]. This whitepaper provides an in-depth technical analysis of Ripk2-IN-1 (designated in medicinal chemistry literature as compound 18f ), a potent small-molecule inhibitor of RIPK2[2]. By dissecting its structural biology, quantitative profiling, and the self-validating methodologies used to evaluate its efficacy, this guide serves as a comprehensive resource for drug development professionals targeting the NOD2-RIPK2 axis.

The Biological Imperative: RIPK2 in NOD2 Signaling

To understand the design of Ripk2-IN-1, one must first understand the non-canonical role of RIPK2. While RIPK2 possesses dual serine/threonine and tyrosine kinase activity, recent structural paradigms reveal that its kinase activity is largely dispensable for downstream inflammatory signaling[3]. Instead, RIPK2 functions as an indispensable structural scaffold.

Upon recognition of bacterial muramyl dipeptide (MDP), the NOD2 receptor oligomerizes and recruits RIPK2 via homotypic CARD-CARD domain interactions[4]. This recruitment exposes RIPK2 to the X-linked inhibitor of apoptosis (XIAP), an E3 ubiquitin ligase that binds in close proximity to the RIPK2 ATP-binding pocket[3]. XIAP-mediated polyubiquitination of RIPK2 creates a signaling platform that recruits the TAK1 and IKK complexes, ultimately driving NF-κB activation and the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[1].

Small molecule inhibitors like Ripk2-IN-1 function by occupying the ATP-binding pocket, which allosterically alters the kinase's conformation and physically antagonizes the RIPK2-XIAP protein-protein interaction[3].

NOD2_Pathway MDP Muramyl Dipeptide (MDP) Bacterial Ligand NOD2 NOD2 Receptor (Oligomerization) MDP->NOD2 Binds & Activates RIPK2 RIPK2 Kinase (Scaffold & Autophosphorylation) NOD2->RIPK2 CARD-CARD Interaction XIAP XIAP (E3 Ligase) Polyubiquitination RIPK2->XIAP Recruits TAK1 TAK1 / IKK Complex Kinase Cascade RIPK2->TAK1 Scaffolds XIAP->RIPK2 Ubiquitinates (K63/M1) NFKB NF-κB Activation Gene Transcription TAK1->NFKB Phosphorylates IκB CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO Induces

Diagram 1: NOD2-RIPK2-XIAP signaling axis driving NF-κB activation.

Scaffold Evolution and Structural Biology of Ripk2-IN-1 (18f)

Ripk2-IN-1 was synthesized during a rigorous structure-activity relationship (SAR) campaign aimed at optimizing a 3,5-diphenyl-2-aminopyridine scaffold[5]. The critical breakthrough in its development was the introduction of an amino group at the 2-position of the pyridine ring. This modification established superior hydrogen-bonding interactions with the hinge region residues (specifically Glu96 and Met98) within the RIPK2 kinase domain[5][6].

Crystallographic validation of Ripk2-IN-1 bound to RIPK2 (PDB ID: 6S1F , resolved at 3.1 Å) confirmed the molecule's mechanism of action at the atomic level[5]. The inhibitor locks the kinase in an inactive DFG-in/Glu-in conformation . This binding induces a severe misorientation of the catalytic residues and perturbs the regulatory R-spine[5]. By forcing this disordered activation segment, Ripk2-IN-1 neutralizes the kinase's ability to adopt an active conformation, thereby blocking the XIAP binding interface required for downstream ubiquitination[3].

Ripk2_Dev SCAFFOLD 3,5-diphenyl-2-aminopyridine Initial Scaffold OPT SAR Optimization (Hinge Binding) SCAFFOLD->OPT COMP18F Ripk2-IN-1 (18f) IC50: 51 nM OPT->COMP18F XRAY X-Ray Crystallography (PDB: 6S1F) COMP18F->XRAY Structural Validation CELL Cellular Profiling NOD2/RIPK2 Assay COMP18F->CELL Functional Efficacy

Diagram 2: Discovery and validation workflow for Ripk2-IN-1 (18f).

Quantitative Profiling & Selectivity Landscape

While Ripk2-IN-1 demonstrates potent target engagement, its development highlighted a common hurdle in type I/II kinase inhibitor design: off-target liability. The compound exhibits highly potent cross-reactivity with Anaplastic Lymphoma Kinase 2 (ALK2)[2][5].

Table 1: Kinase and Cellular Profiling of Ripk2-IN-1 (Compound 18f)

Target / PathwayAssay TypeIC₅₀ ValueBiological ImplicationReference
RIPK2 Biochemical Kinase Assay51 nMPotent primary target engagement.[2]
ALK2 Biochemical Kinase Assay5 nMSignificant off-target liability requiring counter-screening.[2]
NOD2/RIPK2 Cellular NF-κB Reporter390 nMValidates functional pathway inhibition in living cells.[2]

Data summarized from MedChemExpress and Suebsuwong et al. (2020).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of Ripk2-IN-1 relies on protocols designed with built-in causality and self-validation mechanisms.

Biochemical Validation: ADP-Glo Kinase Assay

System Validation: This assay is self-validating through the inclusion of a staurosporine reference control and a no-enzyme baseline. A calculated Z'-factor > 0.5 is required before data acceptance, ensuring the assay window is robust against background noise.

  • Step 1: Enzyme Titration & ATP

    
     Determination. 
    
    • Causality: Kinase activity must be evaluated strictly at the apparent Michaelis constant (

      
      ) for ATP. Running the assay at 
      
      
      
      ensures that competitive inhibitors like Ripk2-IN-1 are not artificially outcompeted by saturating ATP concentrations, yielding physiologically accurate IC₅₀ values.
  • Step 2: Inhibitor Pre-Incubation (30 mins at 25°C).

    • Causality: Because Ripk2-IN-1 induces a specific conformational shift (DFG-in/Glu-in)[5], pre-incubation allows binding kinetics to reach equilibrium before the enzymatic reaction is triggered. This prevents false-negative readouts caused by slow association rates.

  • Step 3: Reaction Initiation & Termination.

    • Causality: The reaction is initiated with substrate and subsequently terminated using the ADP-Glo reagent. This reagent actively depletes unreacted ATP, eliminating background noise so the final signal is exclusively derived from newly generated ADP.

  • Step 4: Luminescent Detection.

    • Causality: A kinase detection reagent converts the generated ADP back to ATP, driving a luciferase-mediated light output. This direct stoichiometric conversion provides a highly sensitive, linear readout of RIPK2 inhibition.

Cellular Functional Validation: NOD2/NF-κB Reporter Assay

System Validation: This protocol utilizes a dual-reporter system where cell viability is measured orthogonally (e.g., via CellTiter-Glo). This guarantees that any observed reduction in NF-κB signaling is due to true pathway antagonism, not compound cytotoxicity.

  • Step 1: Cell Seeding and Serum Starvation.

    • Causality: HEK-Blue NOD2 cells are seeded and starved of serum for 12 hours. This minimizes basal NF-κB activation triggered by undefined growth factors in the serum, maximizing the signal-to-background ratio.

  • Step 2: Prophylactic Compound Treatment.

    • Causality: Cells are pre-treated with Ripk2-IN-1 for 1 hour prior to ligand exposure. Because RIPK2 acts as a rapid signaling scaffold, the inhibitor must pre-occupy the intracellular ATP-binding pocket to block subsequent XIAP recruitment effectively[3].

  • Step 3: MDP Stimulation.

    • Causality: Muramyl dipeptide (MDP) is introduced to specifically trigger NOD2 oligomerization. This provides a precise, targeted activation of the NOD2-RIPK2 axis, isolating the pathway from confounding Toll-like receptor (TLR) signals.

  • Step 4: SEAP Quantification.

    • Causality: Activation of NF-κB drives the secretion of embryonic alkaline phosphatase (SEAP). Measuring SEAP in the supernatant allows for non-lytic, continuous monitoring of inflammatory signaling, preserving the cell monolayer for the orthogonal viability testing.

Future Perspectives in RIPK2 Targeted Therapies

The development of Ripk2-IN-1 (18f) provided a critical proof-of-concept: targeting the ATP pocket can successfully disrupt downstream protein-protein interactions (RIPK2-XIAP) without relying on kinase inhibition alone[3][5]. However, the ALK2 off-target liability necessitated further innovation. Next-generation molecules, such as RIPK2-IN-8, have since been developed to achieve high selectivity over both RIPK1 and ALK2[7].

Furthermore, the field is rapidly advancing toward Proteolysis Targeting Chimeras (PROTACs), such as RIPK2-IN-2[7]. By completely degrading the RIPK2 scaffold rather than merely occupying it, PROTACs eliminate both the kinase and structural functions of the protein, offering a highly potent therapeutic avenue for autoimmune diseases like Crohn's disease and ulcerative colitis.

References

  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling Source: The EMBO Journal URL:[Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases Source: Frontiers in Pharmacology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubility and Formulation Protocols for RIPK2-IN-1 in In Vitro and In Vivo Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Receptor-interacting s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Receptor-interacting serine/threonine kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily mediating downstream responses for the NOD1 and NOD2 receptors[1]. Inhibiting RIPK2 is a highly promising therapeutic strategy for inflammatory conditions such as Crohn's disease and Parkinson's disease[2][3]. However, RIPK2 inhibitors like RIPK2-IN-1 (and its analogs such as GSK2983559) present significant formulation challenges due to their extreme hydrophobicity.

As a Senior Application Scientist, I frequently observe researchers struggling with the aqueous formulation of targeted kinase inhibitors. This guide provides a causality-driven, self-validating protocol for solubilizing RIPK2-IN-1 in DMSO for in vitro assays, and transitioning it into an aqueous-compatible co-solvent system for in vivo administration.

Mechanistic Context: The NOD2-RIPK2 Axis

To understand the physicochemical behavior of RIPK2-IN-1, one must first understand its biological target. Upon recognition of bacterial peptidoglycans (e.g., MDP), NOD2 oligomerizes and recruits RIPK2 via CARD-CARD domain interactions[4]. This triggers the ubiquitination of RIPK2 by E3 ligases (such as XIAP and LUBAC), creating a signaling scaffold that activates the TAK1 and IKK complexes[1][4]. This cascade ultimately drives NF-κB and MAPK-mediated transcription of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6)[1][2].

RIPK2-IN-1 is designed to sit deep within the hydrophobic ATP-binding pocket of RIPK2, perturbing the DFG motif and blocking autophosphorylation[5]. The lipophilic scaffold required to achieve this deep-pocket binding (often a 3,5-diphenyl-2-aminopyridine or quinazoline derivative) inherently sacrifices aqueous solubility.

Pathway Ligand Bacterial Peptidoglycan (MDP) NOD2 NOD2 Oligomerization Ligand->NOD2 Activates RIPK2 RIPK2 Recruitment (CARD-CARD) NOD2->RIPK2 Recruits Ub RIPK2 Ubiquitination RIPK2->Ub Triggers Kinases TAK1 / IKK Activation Ub->Kinases Scaffolds NFKB NF-κB / MAPK Pathways Kinases->NFKB Phosphorylates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Cytokines Transcription Inhibitor RIPK2-IN-1 Inhibitor->RIPK2 Blocks Kinase Activity

Fig 1. NOD2-RIPK2 signaling cascade and the targeted inhibitory mechanism of RIPK2-IN-1.

Physicochemical Properties & Solubility Dynamics

The thermodynamic reality of RIPK2-IN-1 is that the energy penalty for aqueous solvation is too high. Simply adding water to a DMSO stock will result in immediate, irreversible precipitation[6]. Furthermore, the compound is highly sensitive to moisture contamination even while in DMSO[6].

Table 1: Physicochemical & Solubility Profile
PropertyValue / SpecificationScientific Rationale
Target IC50 RIPK2: 51 nMHighly potent; requires low final assay concentrations.
Molecular Weight ~453.56 g/mol (Cmpd 18f)[7]Standard small molecule range, highly lipophilic.
Solubility in DMSO Soluble (up to ~5-10 mg/mL)Requires anhydrous DMSO. Ambient moisture absorption by DMSO will cause the compound to crash out of solution over time.
Solubility in Water Insoluble (<1 mg/mL)[6]The hydrophobic core repels water molecules, preventing hydrogen bond network formation.

Experimental Protocols

Protocol A: In Vitro Master Stock Preparation (DMSO)

Causality Note: Because DMSO is hygroscopic, it pulls water from the atmosphere. Using old, moisture-contaminated DMSO reduces the solubility limit of RIPK2-IN-1, leading to inaccurate dosing in your cell cultures[6].

  • Equilibration: Allow the lyophilized RIPK2-IN-1 vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Pierce a new, sealed septum bottle of anhydrous DMSO (≥99.9% purity).

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM master stock.

  • Homogenization: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 2-5 minutes.

  • Storage: Aliquot immediately into single-use opaque vials (to prevent freeze-thaw cycles and light degradation) and store at -20°C or -80°C[8].

Protocol B: In Vivo Aqueous Formulation

Causality Note: For animal dosing, you cannot inject 100% DMSO. You must step down the solvent polarity gradually. The order of addition is absolute. Adding water before the surfactant (Tween 80) will cause an immediate localized polarity shift, crashing the compound out of solution[6].

Target Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O[6].

  • Primary Dissolution: Add 50 µL of your clear RIPK2-IN-1 DMSO stock (e.g., 5 mg/mL) to a clean glass vial.

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex thoroughly. Why? PEG300 lowers the dielectric constant of the mixture, acting as a thermodynamic bridge between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex until completely homogenous. Why? Tween 80 forms micelles that encapsulate the hydrophobic RIPK2-IN-1 molecules, shielding them from the bulk water.

  • Aqueous Dilution: Dropwise, add 500 µL of sterile ddH2O or saline while continuously vortexing.

  • Administration: Use the mixed solution immediately for optimal pharmacokinetic results[6].

Formulation Solid RIPK2-IN-1 Powder DMSO Anhydrous DMSO (5% Final) Solid->DMSO 1. Dissolve PEG PEG300 (40% Final) DMSO->PEG 2. Mix Tween Tween 80 (5% Final) PEG->Tween 3. Micellize Water ddH2O / Saline (50% Final) Tween->Water 4. Dilute Solution In Vivo Clear Solution Water->Solution 5. Administer

Fig 2. Sequential co-solvent formulation workflow for aqueous in vivo administration.

Quality Control & Self-Validation System

Trustworthiness in formulation requires a self-validating system. Never rely solely on the naked eye to confirm solubility.

  • Physical Validation (The Tyndall Effect): After formulating the in vivo solution, shine a laser pointer through the glass vial in a dark room. If the beam path is clearly visible as a solid line of scattered light, you have micro-precipitates. The solution is invalid and will cause erratic pharmacokinetic data. A true solution will scatter minimal light.

  • Biological Validation: Before initiating a large-scale in vivo study, validate the biological availability of your formulation. Treat bone marrow-derived macrophages (BMDMs) with your formulated RIPK2-IN-1, stimulate them with MDP and LPS, and use an ELISA to quantify the reduction in IL-1β secretion. A successful formulation will show a dose-dependent blockade of NOD2-mediated IL-1β production[2].

References

Sources

Application

Application Notes &amp; Protocols: Preparation and Use of Ripk2-IN-1 Stock Solutions for In Vitro Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of stock solutions for the potent kinase inhibitor, Ripk...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of stock solutions for the potent kinase inhibitor, Ripk2-IN-1. Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical transducer in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway, making it a key target for inflammatory diseases and oncology.[1][2][3] This guide details scientifically-grounded protocols for solubilization, storage, and quality control of Ripk2-IN-1 and its subsequent use in common in vitro assays. The causality behind each experimental step is explained to ensure reproducibility and data integrity.

Introduction: Ripk2 as a Therapeutic Target

Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase, is an essential downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2.[4][5][6] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, initiating an innate immune response. Upon ligand recognition by NOD1/2, RIPK2 is recruited and activated through autophosphorylation and subsequent polyubiquitination.[1][4][7] This activation cascade serves as a scaffold to engage downstream signaling complexes, culminating in the activation of the NF-κB and MAPK pathways.[1][8] The consequence is a robust transcriptional upregulation of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[2][9]

Dysregulation of the NOD-RIPK2 axis is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), and certain cancers.[1][2][3][10] Therefore, small molecule inhibitors that target the kinase activity of RIPK2 are valuable tools for both basic research and therapeutic development.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular & Cytosol cluster_cytoplasm Cytoplasm cluster_inhibitor Point of Inhibition cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_2 NOD1 / NOD2 Bacterial PGN->NOD1_2 Sensing RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment & Activation TAK1_complex TAK1 Complex RIPK2->TAK1_complex Ubiquitination & Scaffolding IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPKs MAPKs TAK1_complex->MAPKs Activation NFkB_Inhibitor IκBα IKK_complex->NFkB_Inhibitor Phosphorylation NFkB NF-κB NFkB_Inhibitor->NFkB Degradation Transcription Gene Transcription NFkB->Transcription Translocation MAPKs->Transcription Ripk2_IN_1 Ripk2-IN-1 Ripk2_IN_1->RIPK2 Inhibits Kinase Activity Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines

Figure 1: Simplified diagram of the NOD-RIPK2 signaling pathway. Ripk2-IN-1 inhibits the kinase activity of RIPK2, preventing downstream activation of NF-κB and MAPKs and subsequent inflammatory gene expression.

Ripk2-IN-1: Properties and Mechanism of Action

Ripk2-IN-1 is a potent, ATP-competitive inhibitor of RIPK2 kinase activity. By binding to the ATP pocket of RIPK2, it prevents autophosphorylation, a critical step for its activation and function as a signaling scaffold.[1][10] This blockade effectively halts the downstream signaling cascade.

It is crucial for researchers to be aware that different vendors may market structurally similar or identical compounds under slightly different names (e.g., "RIPK2 inhibitor 1"). Furthermore, reported potency can vary. For instance, Tocris reports an IC₅₀ of 5-10 nM for their "RIPK2 inhibitor 1", while MedChemExpress reports an IC₅₀ of 51 nM for "RIPK2-IN-1" and notes potent off-target activity against ALK2 (IC₅₀ = 5 nM).[11][12]

Expert Insight: This discrepancy highlights the absolute necessity of consulting the Certificate of Analysis (CofA) for the specific batch of compound you are using. The CofA provides the most accurate molecular weight and purity data, which are essential for precise stock solution preparation. Furthermore, the noted off-target activity against ALK2 should be considered when designing experiments and interpreting results.

Table 1: Key Properties of Ripk2-IN-1

Property Value Source
Molecular Formula C₂₅H₂₂N₄O₂
Molecular Weight ~410.48 g/mol (Batch specific)
Reported IC₅₀ (RIPK2) 5-10 nM or 51 nM [11]
Purity ≥98% (HPLC)
Primary Solvent Dimethyl Sulfoxide (DMSO)

| Max Solubility in DMSO | 100 mM (41.05 mg/mL) | |

Protocol: Preparation of a 10 mM Ripk2-IN-1 Stock Solution

This protocol describes the preparation of a high-concentration stock solution. Preparing a concentrated stock minimizes the final concentration of DMSO in the assay medium, as high percentages of DMSO (>0.5%) can induce cellular toxicity or other off-target effects.

Materials
  • Ripk2-IN-1 powder (refer to CofA for batch-specific MW and purity)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich, Cat# D2650 or equivalent)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Pre-Protocol Calculations

The volume of DMSO required is calculated using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

Example Calculation for 1 mg of Ripk2-IN-1 (MW = 410.48 g/mol ):

  • Mass = 1 mg = 0.001 g

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Molecular Weight = 410.48 g/mol

Volume (L) = 0.001 g / (0.010 mol/L × 410.48 g/mol ) = 0.0002436 L Volume (µL) = 243.6 µL

Table 2: DMSO Volumes for 10 mM Stock Solution

Mass of Ripk2-IN-1 MW ( g/mol ) Volume of DMSO to Add
1 mg 410.48 243.6 µL
5 mg 410.48 1218.1 µL (1.22 mL)

| 10 mg | 410.48 | 2436.1 µL (2.44 mL) |

Trustworthiness Check: Always use the precise molecular weight from your batch-specific CofA for these calculations. Vendor websites often provide convenient online calculators as well.

Step-by-Step Procedure
  • Acclimatization: Before opening, allow the vial of Ripk2-IN-1 powder to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which can affect its mass and stability.

  • Weighing: In a well-ventilated chemical fume hood, carefully weigh the desired mass of Ripk2-IN-1 powder into a sterile microcentrifuge tube.

  • Solubilization: Using a calibrated micropipette, add the pre-calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates. The solution should be clear.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, clearly labeled, opaque polypropylene tubes.

    • Causality: Aliquoting is the most critical step for preserving the long-term integrity of the inhibitor. It prevents multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution and undergo degradation, leading to a decrease in effective concentration and inconsistent experimental results.[13][14]

  • Storage: Store the aliquots at -80°C for long-term storage (months to years). For short-term use (1-2 weeks), storage at -20°C is acceptable.[14][15] Ensure tubes are tightly sealed.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & QC start Start equilibrate Equilibrate Powder to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Ensure Clear Solution) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C aliquot->store qc QC Check: Use in Validated Assay store->qc finish Ready for Use qc->finish

Figure 2: Recommended workflow for the preparation and storage of Ripk2-IN-1 stock solution.

Application Protocols for In Vitro Assays

The prepared stock solution can now be used in various assays. The final concentration of Ripk2-IN-1 will depend on the specific assay and cell type, but typically ranges from 1 nM to 1 µM. Always perform a dose-response curve to determine the optimal concentration for your experimental system.

General Best Practice: When diluting the DMSO stock into aqueous assay buffer or cell culture media, perform serial dilutions. To avoid precipitation, ensure the concentration of the DMSO stock is not added at a volume exceeding 1:200 to 1:1000 of the final aqueous volume (maintaining a final DMSO concentration of 0.5% to 0.1%).

Protocol: Cell-Based Cytokine Release Assay (e.g., TNF-α ELISA)

This assay measures the ability of Ripk2-IN-1 to inhibit the production of inflammatory cytokines following stimulation of the NOD2 pathway.

  • Cell Plating: Plate appropriate cells (e.g., human THP-1 monocytes, HEK293 cells overexpressing NOD2) in a 96-well plate and culture overnight.

  • Inhibitor Pre-treatment: Thaw a single aliquot of Ripk2-IN-1 stock. Prepare serial dilutions in cell culture medium. Add the diluted inhibitor (or vehicle control, e.g., 0.1% DMSO) to the cells and incubate for 1-2 hours.

  • Stimulation: Add a NOD2 agonist, such as L18-Muramyl Dipeptide (MDP), to the wells to a final concentration of ~1 µg/mL.

  • Incubation: Incubate the plate for 6-24 hours (time dependent on the cytokine being measured).

  • Quantification: Collect the cell culture supernatant. Quantify the concentration of the cytokine (e.g., TNF-α) using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition for each concentration of Ripk2-IN-1 and determine the IC₅₀ value.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of purified RIPK2 protein.

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[16]

  • Inhibitor Dilution: Prepare serial dilutions of Ripk2-IN-1 in the kinase reaction buffer.

  • Reaction Setup: In a multi-well plate, add the diluted inhibitor (or vehicle control), purified active RIPK2 enzyme, and the appropriate substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a detection system like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced via a luminescent signal.[16]

  • Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Safety and Handling

Ripk2-IN-1 is a potent bioactive compound. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses when handling the powder or concentrated stock solution.[14]

  • Handling: Avoid creating dust when handling the solid form. Handle all materials in a well-ventilated area or a chemical fume hood to prevent inhalation.

  • Disposal: Dispose of all waste according to institutional and local regulations for chemical waste.

References

  • Bio-Techne. (2024, June 21). What are RIPK2 inhibitors and how do they work?. Retrieved from [Link]

  • Watanabe, T., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways mediated by RIPK2. Retrieved from [Link]

  • Cancer Research. (n.d.). Receptor-interacting Protein Kinase 2 is an Immunotherapy Target in Pancreatic Cancer. Retrieved from [Link]

  • Frontiers. (2023, May 29). RIPK2: a promising target for cancer treatment. Retrieved from [Link]

  • UniProt. (n.d.). RIPK2 - Receptor-interacting serine/threonine-protein kinase 2 - Homo sapiens (Human). Retrieved from [Link]

  • Wikipedia. (n.d.). RIPK2. Retrieved from [Link]

  • ACS Publications. (2019, July 2). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate.... Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suebsuwong, C., et al. (2020). Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. PMC. Retrieved from [Link]

  • Lucius Pharmaceuticals. (2026, February 24). What Patients and Families Should Know About Storage, Use, and Safety. Retrieved from [Link]

  • PMC. (2025, May 8). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Retrieved from [Link]

  • SGC-UNC. (2018, June 13). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Retrieved from [Link]

Sources

Method

Application Note: In Vitro Evaluation and Cell Culture Protocols for RIPK2-IN-1

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Focus Area: Innate Immunology, NOD2-RIPK2 Signaling, and Inflammatory Disease Modeling Introduction and Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Focus Area: Innate Immunology, NOD2-RIPK2 Signaling, and Inflammatory Disease Modeling

Introduction and Mechanistic Rationale

Receptor-interacting serine/threonine kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily mediating downstream responses for the intracellular bacterial peptidoglycan sensors NOD1 and NOD2[1]. Dysregulation of the NOD2-RIPK2 axis is heavily implicated in chronic inflammatory conditions, including Crohn's disease and ulcerative colitis[1].

RIPK2-IN-1 (Compound 18f) is a highly potent, cell-permeable inhibitor of RIPK2. Unlike traditional ATP-competitive (Type I) inhibitors, advanced RIPK2 inhibitors often function via a Type II mechanism or by stabilizing the kinase in an inactive conformation[2]. This structural stabilization is crucial because RIPK2's role in inflammation is largely scaffolding-dependent; inhibition prevents the recruitment of X-linked inhibitor of apoptosis protein (XIAP)[3]. By blocking XIAP binding, RIPK2-IN-1 prevents the polyubiquitination of RIPK2, thereby aborting the downstream activation of TAK1, NF-κB, and MAPKs, which ultimately halts the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1][4].

NOD2_RIPK2_Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 Activates RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits XIAP XIAP & Ubiquitination RIPK2->XIAP Autophosphorylation Inhibitor RIPK2-IN-1 Inhibitor->RIPK2 Blocks Kinase Activity & XIAP Binding NFKB NF-κB / MAPK Activation XIAP->NFKB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines Gene Expression

Fig 1: Mechanism of RIPK2-IN-1 disrupting the NOD2-RIPK2-NF-κB inflammatory signaling axis.

Physicochemical Profile and Quantitative Parameters

To design a self-validating experimental system, it is essential to understand the biochemical boundaries of the compound. RIPK2-IN-1 exhibits dual inhibition, showing high affinity for both RIPK2 and ALK2 (Activin receptor-like kinase 2)[5][6].

Table 1: Pharmacological Profile of RIPK2-IN-1
ParameterValueContext / Significance
Biochemical IC₅₀ (RIPK2) 51 nMHigh biochemical potency against isolated RIPK2[5].
Biochemical IC₅₀ (ALK2) 5 nMOff-target consideration; requires appropriate ALK2 controls if studying bone morphogenetic protein (BMP) pathways[5].
Cellular IC₅₀ (RIPK2/NOD2) 390 nMEffective concentration in intact cell assays due to membrane permeability and intracellular competition[5].
Standard In Vitro Dose 1.0 μMRecommended working concentration for complete target engagement in macrophage cultures without inducing cytotoxicity[7].
Molecular Weight 453.56 g/mol Formula: C₂₃H₂₇N₅O₃S[8].

Experimental Workflows and Protocols

The following protocol is optimized for RAW 264.7 murine macrophages or Bone Marrow-Derived Macrophages (BMDMs) , which are the gold standard for evaluating NOD2-dependent inflammatory responses[4][7].

Reagent Preparation
  • RIPK2-IN-1 Stock Solution (10 mM): Reconstitute 4.54 mg of RIPK2-IN-1 in 1 mL of anhydrous, cell-culture grade DMSO. Aliquot into single-use vials and store at -20°C in the dark to prevent repeated freeze-thaw degradation[9].

  • Muramyl Dipeptide (MDP) Stock: Prepare MDP (the specific NOD2 ligand) in sterile PBS. MDP is strictly required over LPS (a TLR4 ligand) to isolate the NOD2-RIPK2 pathway, as RIPK2 plays only a secondary, less critical role in TLR4 signaling[4].

Cell Culture and Treatment Protocol

Scientific Causality Note: Why a 2-hour pre-incubation? RIPK2-IN-1 must penetrate the cell membrane and bind the intracellular kinase domain before the NOD2 receptor is stimulated. If MDP is introduced simultaneously, rapid RIPK2 ubiquitination by XIAP will occur before the inhibitor can stabilize the inactive conformation, leading to false-negative efficacy data[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at a density of

    
     cells/well in 6-well tissue culture plates using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[7].
    
  • Acclimation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence and recovery[7].

  • Media Exchange (Optional but Recommended): Replace the media with antibiotic-free RPMI-1640 to prevent antibiotic-induced cellular stress pathways from confounding the inflammatory readout[7].

  • Inhibitor Pre-treatment:

    • Dilute the 10 mM RIPK2-IN-1 stock in culture media to a final concentration of 1 μM (0.01% DMSO final).

    • Treat the cells and incubate for exactly 2 hours [7].

    • Self-Validation Control: Include a Vehicle Control well treated with 0.01% DMSO to rule out solvent-induced toxicity.

  • Ligand Stimulation: Add MDP to the pre-treated wells to achieve a final concentration of 10 μg/mL[7].

  • Incubation: Incubate for 24 hours at 37°C[7].

  • Harvesting:

    • Collect the supernatant, centrifuge at 12,000 × g for 10 minutes at 4°C to remove debris, and store at -80°C for cytokine ELISA[7].

    • Lyse the remaining cell monolayer using RIPA buffer supplemented with protease and phosphatase inhibitors for Western Blot analysis.

Exp_Workflow Seed Seed Macrophages (1x10^6 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat with RIPK2-IN-1 (1 μM) for 2h Incubate->Pretreat Stimulate Stimulate with MDP (10 μg/mL) for 24h Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest ELISA ELISA (TNF-α, IL-6) Harvest->ELISA WB Western Blot (p-RIPK2, NF-κB) Harvest->WB

Fig 2: Standardized in vitro workflow for evaluating RIPK2-IN-1 efficacy in macrophages.

Data Interpretation and Quality Control

To ensure the scientific integrity of the assay, researchers must validate that the reduction in cytokines is due to specific RIPK2 target engagement, not general cytotoxicity or off-target effects.

  • Primary Readout (ELISA): Successful RIPK2 inhibition should yield a dose-dependent reduction in MDP-induced TNF-α and IL-6 secretion[1][7].

  • Mechanistic Readout (Western Blot): Probe lysates for phosphorylated RIPK2 (p-Ser176) and total RIPK2. A true Type II/allosteric RIPK2 inhibitor will block autophosphorylation and subsequent degradation, maintaining total RIPK2 levels while abolishing the p-Ser176 signal[2][4]. Additionally, probe for nuclear translocation of NF-κB (p65) to confirm downstream pathway blockade[10].

  • Orthogonal Validation (CCK-8 Assay): Always run a parallel cell viability assay (e.g., Cell Counting Kit-8)[11]. If cell viability drops below 90% at 1 μM RIPK2-IN-1, the observed reduction in cytokines may be an artifact of cell death rather than true pharmacological inhibition.

References

  • [PubMed / NIH] Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Retrieved from:[Link]

  • [Researcher.Life] Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. Retrieved from:[Link]

  • [bioRxiv] Pathologic α-Synuclein-NOD2 Interaction and RIPK2 Activation Drives Microglia-Induced Neuroinflammation in Parkinson's Disease. Retrieved from:[Link]

  • [Frontiers] Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Retrieved from:[Link]

  • [PMC / NIH] Elevated muramyl dipeptide by sialic acid-facilitated postantibiotic pathobiont expansion contributes to gut dysbiosis-induced mastitis in mice. Retrieved from:[Link]

  • [ResearchGate] Elevated muramyl dipeptide by sialic acid-facilitated postantibiotic pathobiont expansion contributes to gut dysbiosis-induced mastitis in mice. Retrieved from:[Link]

  • [ResearchGate] Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. Retrieved from:[Link]

Sources

Application

Optimal Dosing and Formulation of RIPK2-IN-1 (GSK2983559) for Murine Models of Inflammatory Bowel Disease

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Receptor-interacting protein kinase 2 (RIPK2) is a critical signal transduct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Receptor-interacting protein kinase 2 (RIPK2) is a critical signal transduction partner in the nucleotide-binding oligomerization domain 2 (NOD2) pathway[1]. In healthy physiological states, NOD2 acts as an intracellular sensor for bacterial peptidoglycan (muramyl dipeptide, MDP). However, in immune-mediated inflammatory diseases such as Crohn’s disease and ulcerative colitis, dysregulation of the NOD2/RIPK2 axis leads to hyperactive NF-κB and MAPK signaling, driving the overproduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[2].

RIPK2-IN-1 , widely known in the literature as GSK2983559 (CAS: 1579965-12-0), is a first-in-class, highly selective RIPK2 inhibitor[1]. It is uniquely designed as a phosphate prodrug that is cleaved by intestinal alkaline phosphatases into its active metabolite directly within the gastrointestinal tract[3]. This localized activation ensures high target engagement at the site of intestinal inflammation while minimizing systemic toxicity.

To successfully evaluate RIPK2-IN-1 in preclinical murine models, researchers must carefully control formulation solubility and dosing intervals. This guide provides a self-validating, step-by-step protocol for formulating and dosing RIPK2-IN-1 in the standard 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis mouse model[4].

Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 Binds & Activates RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits Ubiquitination Polyubiquitination (XIAP/cIAP) RIPK2->Ubiquitination Undergoes Inhibitor RIPK2-IN-1 (GSK2983559) Inhibitor->RIPK2 Blocks Kinase Activity TAK1 TAK1 Complex Ubiquitination->TAK1 Recruits & Activates NFkB NF-κB / MAPK Activation TAK1->NFkB Phosphorylates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Gene Transcription

Fig 1: NOD2/RIPK2 signaling pathway and mechanism of RIPK2-IN-1 inhibition.

Compound Profile & Formulation Strategy

RIPK2-IN-1 (GSK2983559) has a molecular weight of 538.53 g/mol and is highly hydrophobic in its active form[3]. The phosphate prodrug modification improves its aqueous solubility, but strict adherence to a sequential formulation protocol is required to prevent compound precipitation (crashing out) prior to oral gavage[4].

Causality in Formulation Design

Adding aqueous buffer before the co-solvents (PEG300 and Tween 80) fully encapsulate the compound will result in a heterogeneous suspension. This leads to erratic gastrointestinal absorption and high inter-subject variability in your pharmacokinetic (PK) readouts. The following protocol ensures a clear, thermodynamically stable solution.

Step-by-Step Formulation Protocol (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)

Note: Prepare fresh daily. Do not store the final aqueous formulation for more than 24 hours.

  • Master Stock Preparation: Dissolve RIPK2-IN-1 powder in 100% anhydrous DMSO to create a 50 mg/mL clear master stock. Vortex and sonicate for 2–3 minutes if necessary[4].

  • Co-solvent Addition (PEG300): Transfer the required volume of DMSO stock (5% of final volume) to a sterile tube. Add PEG300 (40% of final volume). Critical Step: Vortex vigorously until the solution is completely clear.

  • Surfactant Addition (Tween 80): Add Tween 80 (5% of final volume) to the mixture. Vortex again until strictly homogeneous.

  • Aqueous Phase Addition: Slowly add double-distilled water (ddH₂O) (50% of final volume) dropwise while gently vortexing. The final solution must remain clear[4].

Optimal Dosing Strategy for Murine TNBS Colitis

The TNBS-induced colitis model is the gold standard for evaluating RIPK2 inhibitors because TNBS haptenizes colonic proteins, inducing a robust Th1/Th17-mediated immune response that closely mimics the NOD2/RIPK2-driven pathology of human Crohn's disease[2].

Causality in Dosing Regimen

Because of the clearance rate of GSK2983559 in mice, once-daily (q.d.) dosing fails to maintain target coverage. Twice-daily (b.i.d.) oral dosing is mandatory to maintain trough levels sufficient for continuous RIPK2 kinase inhibition over a 24-hour period[4],[3].

Quantitative Dosing Matrix
Experimental GroupTreatmentDoseFrequencyRouteExpected 24h Target InhibitionExpected Efficacy Outcome
Naive Control Vehicle Only0 mg/kgb.i.d.PO0%Normal colon histology, zero weight loss
Disease Control TNBS + Vehicle0 mg/kgb.i.d.PO0%Severe mucosal damage, high colon score
Low Dose TNBS + RIPK2-IN-10.25 mg/kgb.i.d.PO~10%Minimal protection, high inflammation[4]
Optimal Dose TNBS + RIPK2-IN-17.5 mg/kgb.i.d.PO~50%Significant reduction in colonic damage[3]
High Dose TNBS + RIPK2-IN-1145 mg/kgb.i.d.PO~90%Maximal efficacy (comparable to prednisolone)[4]

Experimental Workflow & Protocol

To create a self-validating system, researchers must initiate prophylactic dosing two days prior to TNBS induction. This ensures steady-state target inhibition is achieved before the inflammatory cascade begins.

Workflow Acclimation Acclimation (Days -7 to -3) PreDosing Prophylactic Dosing RIPK2-IN-1 PO b.i.d. (Days -2 to 0) Acclimation->PreDosing Induction TNBS Intrarectal Induction (Day 0) PreDosing->Induction TherapeuticDosing Therapeutic Dosing RIPK2-IN-1 PO b.i.d. (Days 1 to 5) Induction->TherapeuticDosing Endpoint Endpoint Analysis Colon Score, H&E (Day 5) TherapeuticDosing->Endpoint

Fig 2: Experimental timeline for TNBS-induced colitis and RIPK2-IN-1 dosing.

Step-by-Step In Vivo Protocol
  • Acclimation (Days -7 to -3): House 8-week-old male C57BL/6 mice in a controlled environment. Record baseline body weights.

  • Prophylactic Dosing (Days -2 to 0): Administer RIPK2-IN-1 (7.5 mg/kg or 145 mg/kg) or Vehicle via oral gavage (PO) twice daily (every 12 hours)[4].

  • TNBS Induction (Day 0):

    • Fast the mice for 12 hours prior to induction.

    • Lightly anesthetize the mice using isoflurane.

    • Administer 2.5 mg of TNBS dissolved in 50% ethanol (total volume 100 µL) intrarectally using a flexible catheter inserted 4 cm into the colon.

    • Hold the mouse vertically for 60 seconds to ensure the TNBS solution is retained.

  • Therapeutic Dosing (Days 1 to 5): Continue the b.i.d. oral gavage of RIPK2-IN-1 or Vehicle[4]. Monitor body weight, stool consistency, and presence of occult blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Validation (Day 5): Euthanize the mice. Excise the colon from the cecum to the anus.

    • Primary Readout: Measure colon length (a surrogate marker for fibrosis and inflammation).

    • Secondary Readout: Score macroscopic damage (summed colon scores)[4].

    • Molecular Readout: Preserve distal colon tissue in 10% formalin for H&E staining, and snap-freeze a segment for RIPK2 target engagement validation (e.g., assessing downstream phosphorylated TAK1 or NF-κB via Western blot).

References

  • Haile, P.A., Casillas, L.N., Votta, B.J., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(14), 6482-6494.[Link]

  • National Institutes of Health (PMC). (2023). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review.[Link]

Sources

Method

Application Note: Formulation and In Vivo Pharmacokinetic Profiling of RIPK2-IN-1

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Focus Area: Inflammatory Bowel Disease (IBD), Kinase Inhibitor Pharmacokinetics, Preclinical Formulation Executive Summary & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Focus Area: Inflammatory Bowel Disease (IBD), Kinase Inhibitor Pharmacokinetics, Preclinical Formulation

Executive Summary & Mechanistic Rationale

Receptor-interacting protein kinase 2 (RIPK2) is a critical intracellular signaling node downstream of the nucleotide-binding oligomerization domain (NOD) receptors, NOD1 and NOD2. Dysregulation of this axis is heavily implicated in autoimmune and inflammatory conditions, notably Crohn’s disease and ulcerative colitis.

RIPK2-IN-1 (often utilized as the active metabolite of the clinical candidate GSK2983559 ) is a highly potent, selective, and orally bioavailable RIPK2 inhibitor. It functions by binding to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and the subsequent ubiquitination events required to activate NF-κB and p38 MAPK pathways [1].

While highly potent in vitro (IC50 ~2–26 nM for RIPK2), the free active metabolite presents significant physicochemical challenges, primarily poor aqueous solubility and a propensity for gastric hydrolysis into 5-aminobenzotriazole (5-ABT) in acidic environments [1, 2]. To achieve reliable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) readouts, researchers must utilize rigorous, sequentially constructed vehicle formulations or prodrug strategies. This guide details the causal logic and validated protocols for formulating RIPK2-IN-1 for in vivo preclinical studies.

G MDP MDP (Ligand) NOD2 NOD2 Receptor MDP->NOD2 Activates RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits NFKB NF-κB / MAPK RIPK2->NFKB Phosphorylates/Activates RIPK2_IN_1 RIPK2-IN-1 (Inhibitor) RIPK2_IN_1->RIPK2 Blocks ATP Pocket Cytokines TNF-α, IL-6, IL-8 NFKB->Cytokines Transcription

Mechanistic pathway of NOD2-RIPK2 signaling and targeted inhibition by RIPK2-IN-1.

Formulation Strategy & Causality

The formulation of RIPK2-IN-1 must overcome its inherent hydrophobicity. Simple aqueous buffers will result in immediate precipitation, leading to erratic absorption, high variability in plasma exposure (AUC), and failure to achieve the Minimum Effective Concentration (MEC).

The "Clear Solution" Co-Solvent Approach

To achieve a homogenous, thermodynamically stable solution for oral (PO) or intravenous (IV) dosing, a multi-component co-solvent system is required [3].

  • 10% DMSO: Acts as the primary solubilizer to disrupt the crystal lattice of the API. Crucial: Must be anhydrous; moisture contamination drastically reduces the solubility limit.

  • 40% PEG300: Acts as a co-solvent to maintain solubility as the DMSO is diluted, preventing "crashing out."

  • 5% Tween 80: A non-ionic surfactant that forms micelles, shielding the hydrophobic API when the final aqueous phase is introduced.

  • 45% Saline/ddH₂O: Adjusts the final osmolarity and viscosity to physiological tolerances.

The Clinical Translation Context

In human Phase 1 trials (NCT03358407), the phosphate prodrug (GSK2983559) was utilized to improve solubility. Furthermore, because the drug can hydrolyze in the acidic stomach to form 5-ABT, clinical formulations transitioned to enteric capsules (HPMCAS) . This polymer's disintegration is pH-dependent, bypassing the stomach and releasing the API in the higher pH of the proximal small intestine [2]. Preclinical researchers dosing the free active metabolite PO must account for potential gastric degradation when calculating bioavailability (F%).

Table 1: Validated Preclinical Formulation Matrices for RIPK2-IN-1
Formulation TypeCompositionRouteStabilityPrimary Application
Clear Solution 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineIV, PO, IPUse immediately (< 2 hrs)PK profiling, acute PD models
Lipid Emulsion 10% DMSO + 90% Corn OilPOModerate (Prepare fresh)High-dose toxicity studies
Suspension 0.5% CMC-Na (Carboxymethylcellulose)POStable (requires vortexing)Chronic efficacy models (e.g., TNBS colitis)

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure data integrity from the bench to the in vivo readout.

Protocol A: Preparation of the Clear Solution Formulation (1 mg/mL)

Note: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation.

  • Stock Preparation: Weigh 1.0 mg of RIPK2-IN-1 active metabolite. Dissolve completely in 100 µL of anhydrous DMSO.

    • Validation Check: Sonicate for 2–5 minutes. The solution must be 100% optically clear with no micro-particulates.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for 1 minute until fully integrated. The solution will appear slightly viscous but clear.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing.

    • Validation Check: Hold the tube against a dark background under bright light. If cloudiness or a Tyndall effect (light scattering) is observed, the compound has crashed out, and the batch must be discarded.

  • Dosing: Administer to subjects within 2 hours of formulation to prevent delayed micelle aggregation.

Workflow API RIPK2-IN-1 (Active Metabolite) Solvent 10% DMSO (Anhydrous) API->Solvent Dissolve Surfactant 40% PEG300 + 5% Tween 80 Solvent->Surfactant Add & Mix Aqueous 45% Saline Surfactant->Aqueous Dilute (Clear) Dosing In Vivo Dosing (PO / IV) Aqueous->Dosing Administer Sampling Plasma Sampling (Time-course) Dosing->Sampling Collect Analysis LC-MS/MS Bioanalysis Sampling->Analysis Quantify

Step-by-step formulation and in vivo pharmacokinetic evaluation workflow for RIPK2-IN-1.

Protocol B: In Vivo Pharmacokinetic Study Design (Murine)

To determine the clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%), parallel IV and PO arms are required.

  • Animal Prep: Fast C57BL/6 mice (n=3 per timepoint) for 12 hours prior to PO dosing to standardize gastric transit times. IV cohorts do not require fasting.

  • Administration:

    • IV Arm: Administer 1 mg/kg via tail vein injection.

    • PO Arm: Administer 5 mg/kg via oral gavage.

  • Blood Collection: Collect 50 µL of blood via submandibular bleed or cardiac puncture (terminal) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

  • LC-MS/MS Bioanalysis: Extract plasma proteins using 3 volumes of cold acetonitrile (containing an internal standard, e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for RIPK2-IN-1 (m/z 459.1 -> target fragment).

Protocol C: Ex Vivo Pharmacodynamic Validation (Target Engagement)

To prove that the formulated drug successfully engaged RIPK2 in vivo, utilize an ex vivo cytokine release assay [1, 4].

  • Tissue Harvesting: 2 hours post-PO dosing, euthanize the mice and harvest colonic explants (or whole blood).

  • Stimulation: Culture the explants in RPMI-1640 media and stimulate with 10 µg/mL Muramyl dipeptide (MDP), a specific NOD2 ligand.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest the supernatant and quantify TNF-α and IL-6 via ELISA.

    • Validation Check: Vehicle-treated mice should show a robust spike in cytokines upon MDP stimulation. RIPK2-IN-1 treated mice should exhibit dose-dependent suppression of these cytokines, confirming successful systemic absorption and target engagement.

References

  • Haile, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(14), 6482-6494.[Link]

  • ClinicalTrials.gov. (2020). A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK2983559 in Healthy Participants. National Library of Medicine. Identifier: NCT03358407.[Link]

  • Wu, S., et al. (2022). Design, synthesis, and structure-activity relationship of novel RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 75, 128968.[Link]

Application

Application Notes and Protocols for Assessing Ripk2-IN-1 in Cytokine Release Assays

Introduction: Targeting RIPK2 in Inflammatory Disease Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2][3] It functions as a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[4][5][6] These intracellular sensors recognize specific motifs from bacterial peptidoglycans, such as muramyl dipeptide (MDP), triggering a signaling cascade that is essential for host defense against pathogens.[2][7][8] Upon activation of NOD1/2, RIPK2 is recruited and subsequently activates downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][9][10] This signaling cascade culminates in the production of a host of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12/23.[1][3][11]

Dysregulation of the NOD/RIPK2 signaling pathway has been implicated in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[1][4][10] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2] Ripk2-IN-1 is a potent and selective inhibitor of RIPK2 that serves as a valuable tool for investigating the role of RIPK2 in inflammatory responses.[12] This application note provides a detailed protocol for assessing the efficacy of Ripk2-IN-1 in a cell-based cytokine release assay, a fundamental method for characterizing the anti-inflammatory potential of RIPK2 inhibitors.

The RIPK2 Signaling Pathway and Mechanism of Inhibition by Ripk2-IN-1

The activation of the RIPK2 signaling cascade is a tightly regulated process initiated by the detection of bacterial peptidoglycan fragments by NOD1 or NOD2. This recognition event leads to the recruitment of RIPK2 via a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[5][6] Once recruited, RIPK2 undergoes autophosphorylation, a critical step for its activation and the subsequent recruitment of downstream signaling molecules.[2] Activated RIPK2 then facilitates the recruitment and activation of the TAK1 and IKK complexes, which are essential for the activation of the MAPK and NF-κB signaling pathways, respectively.[1][6] The nuclear translocation of NF-κB transcription factors drives the expression of genes encoding pro-inflammatory cytokines.[1][9]

Ripk2-IN-1 is a small molecule inhibitor that targets the kinase activity of RIPK2.[12] By binding to the ATP-binding pocket of the RIPK2 kinase domain, Ripk2-IN-1 prevents the autophosphorylation of RIPK2, thereby blocking the downstream signaling events that lead to cytokine production.[2] The following diagram illustrates the RIPK2 signaling pathway and the point of inhibition by Ripk2-IN-1.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Recognized by RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates Ripk2_IN_1 Ripk2-IN-1 Ripk2_IN_1->RIPK2 Inhibits MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway NFkB_activation NF-κB Activation IKK_complex->NFkB_activation Cytokine_Gene_Transcription Cytokine Gene Transcription MAPK_pathway->Cytokine_Gene_Transcription NFkB_activation->Cytokine_Gene_Transcription Cytokine_mRNA Cytokine mRNA Cytokine_Gene_Transcription->Cytokine_mRNA

Caption: RIPK2 signaling pathway and inhibition by Ripk2-IN-1.

Experimental Protocol: Assessing Ripk2-IN-1 in a Cytokine Release Assay

This protocol details a robust and reproducible method for evaluating the inhibitory activity of Ripk2-IN-1 on cytokine release in a cellular context. The experimental workflow is designed to ensure scientific rigor through appropriate controls and a clear, step-by-step procedure.

Experimental Workflow Overview

Caption: Experimental workflow for the cytokine release assay.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number
Human THP-1 cellsATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
Muramyl dipeptide (MDP)InvivoGentlrl-mdp
Ripk2-IN-1MedChemExpressHY-130456
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Human TNF-α ELISA KitR&D SystemsDTA00D
Human IL-6 ELISA KitR&D SystemsD6050
96-well cell culture platesCorning3596
96-well ELISA platesNunc44-2404-21
Step-by-Step Methodology

1. Cell Culture and Differentiation of THP-1 Monocytes

  • Rationale: THP-1 cells are a human monocytic cell line that endogenously expresses NOD2 and RIPK2, making them a suitable model for studying this signaling pathway.[13] Differentiation into a macrophage-like phenotype with PMA enhances their responsiveness to stimuli like MDP.

  • Protocol:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • To differentiate, seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation into macrophage-like cells.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells once with 200 µL of fresh, serum-free RPMI-1640 medium.

2. Pre-treatment with Ripk2-IN-1

  • Rationale: Pre-incubating the cells with the inhibitor allows it to penetrate the cell membrane and bind to its target (RIPK2) before the signaling pathway is activated.

  • Protocol:

    • Prepare a stock solution of Ripk2-IN-1 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of Ripk2-IN-1 in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Add 100 µL of the diluted Ripk2-IN-1 or vehicle control to the appropriate wells of the 96-well plate containing the differentiated THP-1 cells.

    • Incubate for 1 hour at 37°C and 5% CO2.

3. Stimulation with Muramyl Dipeptide (MDP)

  • Rationale: MDP is a specific ligand for NOD2 and will activate the RIPK2 signaling pathway, leading to cytokine production.[8]

  • Protocol:

    • Prepare a stock solution of MDP in sterile water or cell culture medium.

    • Prepare a working solution of MDP in serum-free RPMI-1640 medium. The final concentration of MDP should be optimized, but a starting concentration of 10 µg/mL is recommended.[13]

    • Add 10 µL of the MDP working solution to each well, except for the unstimulated control wells. Add 10 µL of medium to the unstimulated wells.

    • The final volume in each well should be approximately 110 µL.

4. Incubation and Supernatant Collection

  • Rationale: This incubation period allows for the transcription, translation, and secretion of cytokines into the cell culture supernatant. The optimal incubation time can vary, but 24 hours is a common time point for robust cytokine detection.[13]

  • Protocol:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer and transfer to a new 96-well plate or microcentrifuge tubes.

    • Store the supernatants at -80°C until cytokine analysis.

5. Quantification of Cytokine Release

  • Rationale: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a single cytokine.[14][15][16] Multiplex assays, such as bead-based arrays, can also be used to measure multiple cytokines simultaneously from a small sample volume, providing a more comprehensive profile of the inflammatory response.[14][17][18]

  • Protocol (using ELISA as an example for TNF-α):

    • Thaw the collected supernatants on ice.

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding standards and samples (supernatants) to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve Generation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit for accurate quantification.

  • Cytokine Concentration Calculation: Determine the concentration of the cytokine (e.g., TNF-α) in each sample by interpolating their absorbance values from the standard curve.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of Ripk2-IN-1 using the following formula:

    % Inhibition = [1 - (Cytokine concentration with inhibitor - Cytokine concentration of unstimulated control) / (Cytokine concentration of stimulated control - Cytokine concentration of unstimulated control)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the Ripk2-IN-1 concentration. Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the cytokine release.

Expected Results and Data Presentation

The results of this assay should demonstrate a dose-dependent inhibition of MDP-induced cytokine release by Ripk2-IN-1. The data can be effectively presented in a table summarizing the IC50 values and a graph showing the dose-response curve.

Table 1: Inhibitory Activity of Ripk2-IN-1 on Cytokine Release

CytokineIC50 (nM)
TNF-αe.g., 390[12]
IL-6To be determined experimentally

Graph 1: Dose-Response Curve of Ripk2-IN-1 on TNF-α Release

(A graph should be plotted with Ripk2-IN-1 concentration on the x-axis (log scale) and % Inhibition of TNF-α release on the y-axis, showing a sigmoidal curve from which the IC50 can be derived.)

Trustworthiness and Self-Validating System

To ensure the trustworthiness and validity of the experimental results, the following controls should be included in every assay:

  • Unstimulated Control: Cells treated with vehicle (DMSO) but not stimulated with MDP. This establishes the baseline level of cytokine release.

  • Stimulated Control: Cells treated with vehicle (DMSO) and stimulated with MDP. This represents the maximum cytokine release in the absence of an inhibitor (0% inhibition).

  • Inhibitor Controls: Each concentration of Ripk2-IN-1 should be tested in the absence of MDP to assess any non-specific effects of the compound on cell viability or basal cytokine secretion.

  • Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure that the observed inhibition of cytokine release is not due to cytotoxicity of Ripk2-IN-1.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of Ripk2-IN-1 on cytokine release in a cell-based assay. By following this protocol and incorporating the recommended controls, researchers can obtain reliable and reproducible data to characterize the anti-inflammatory potential of Ripk2 inhibitors. This assay is a valuable tool for drug discovery and development efforts targeting RIPK2 in the context of inflammatory diseases.

References

  • MDPI. (2025, August 29). RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice.
  • PMC. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH.
  • BellBrook Labs. A Validated RIPK2 Inhibitor Screening Assay.
  • ResearchGate. Signaling pathways mediated by RIPK2. Receptor-interacting....
  • RayBiotech. Quantibody Multiplex ELISA Cytokine Arrays.
  • PMC - NIH. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility.
  • Biomed J Sci & Tech Res. (2020, December 23). Comparative Analysis of Serum Cytokine ELISA and Multiplex Techniques.
  • Frontiers. (2021, April 13). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases.
  • Clinical & Experimental Immunology. Modulation of muramyl dipeptide stimulation of cytokine production by blood components.
  • British Society for Immunology. Multiplex analysis of cytokines.
  • Clinical & Experimental Immunology. (2009, June 15). Modulation of muramyl dipeptide stimulation of cytokine production by blood components.
  • ResearchGate. ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research.
  • Frontiers. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases.
  • Promega Corporation. RIPK2 Kinase Assay.
  • Frontiers. (2025, May 7). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review.
  • PMC. (2025, May 8). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review.
  • BenchChem. (2024, June 21). What are RIPK2 inhibitors and how do they work?.
  • bioRxiv. (2022, February 8). The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility.
  • BD Biosciences. Best Practices for Cytokine Analysis.
  • PNAS. Chronic stimulation of Nod2 mediates tolerance to bacterial products.
  • BenchChem. Validating the Selectivity of RIPK2 Inhibitors: A Comparative Guide.
  • ResearchGate. MDP increases antigen-specific T cell cytokine production in a....
  • The Journal of Immunology. (1993, May 15). Modulation of lipopolysaccharide-induced cytokine gene expression in mouse bone marrow-derived macrophages by muramyl dipeptide.
  • PMC. The TLR2-MyD88-NOD2-RIPK2 signalling axis regulates a balanced pro-inflammatory and....
  • MedChemExpress. RIPK2-IN-1 | RIPK2/ALK2 Inhibitor.
  • BPS Bioscience. RIPK2 Kinase Assay Kit.
  • Bioanalysis Zone. (2019, April 29). Adding value to cytokine release assays by combining analytical techniques and enhanced data analysis.
  • PubMed. (2014, April 15). Cytokine release assays: current practices and future directions.
  • Biocompare. (2025, October 28). Optimizing Cytokine Detection in Clinical Research.
  • Promega Corporation. RIPK2 Kinase Enzyme System.
  • Abcam. (2025, June 26). How to get reliable data from intracellular cytokine staining.
  • Wikipedia. RIPK2.
  • PMC. Interaction Patches of Procaspase-1 Caspase Recruitment Domains (CARDs) Are Differently Involved in Procaspase-1 Activation and Receptor-interacting Protein 2 (RIP2)-dependent Nuclear Factor κB Signaling.
  • MedchemExpress.com. NOD1-RIPK2-IN-1.
  • PMC - NIH. (2021, April 14). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases.
  • PMC. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases.
  • Abcam. Caspase-1 Assay Kit (Colorimetric) (ab273268).
  • BioWorld. (2024, June 19). Odyssey Therapeutics discovers new RIPK2 inhibitors.
  • PubMed. Assaying RIPK2 Activation by Complex Formation.
  • PMC - NIH. The intricate biophysical puzzle of caspase-1 activation.

Sources

Method

Application Note: Kinetic Optimization of Ripk2-IN-1 for Maximal Target Inhibition in NOD2/RIPK2 Signaling

Executive Summary & Scientific Rationale Receptor-interacting protein kinase 2 (RIPK2) is the obligate downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Receptor-interacting protein kinase 2 (RIPK2) is the obligate downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD2/RIPK2 axis is a primary driver of pro-inflammatory cytokine storms in conditions such as Crohn's disease, sarcoidosis, and gut dysbiosis-induced inflammation.

Ripk2-IN-1 (often synthesized as Compound 18f) is a highly potent, ATP-competitive inhibitor of RIPK2. While its biochemical affinity is well-documented, researchers frequently encounter high variability in cellular assays due to suboptimal dosing schedules. Achieving maximal inhibition requires a deep understanding of target engagement kinetics. This guide establishes the definitive, self-validating protocols for Ripk2-IN-1 incubation, explaining the causality behind timing choices to ensure reproducible, high-fidelity data.

The Causality of Incubation Timing: Biochemical vs. Cellular Kinetics

The efficacy of an ATP-competitive inhibitor is dictated by its ability to occupy the kinase active site before the endogenous substrate (ATP) or activating signals trigger the phosphorylation cascade. The incubation requirements differ drastically based on the experimental environment:

  • Biochemical (Cell-Free) Assays – 30 Minute Pre-incubation: In a purified enzyme system, Ripk2-IN-1 faces no membrane barriers. A [1] 30-minute pre-incubation at room temperature is strictly required to allow the inhibitor to reach thermodynamic equilibrium with the RIPK2 ATP-binding pocket. Adding the inhibitor and ATP simultaneously leads to competitive kinetic clashes, artificially inflating the apparent IC50.

  • Cell-Based Assays – 2 Hour Pre-incubation: In live-cell models (e.g., RAW 264.7 macrophages or human PBMCs), the inhibitor must partition across the lipid bilayer, accumulate in the cytosol, and achieve steady-state binding. When cells are stimulated with Muramyl Dipeptide (MDP)—the bacterial peptidoglycan fragment that activates NOD2—the receptor rapidly oligomerizes, inducing immediate RIPK2 autophosphorylation. [2] Empirical data demonstrates that a 2-hour pre-incubation with Ripk2-IN-1 is mandatory. If MDP is introduced too early, the rapid kinetics of NOD2 signalosome assembly will outpace the inhibitor's cellular uptake, resulting in incomplete suppression of downstream NF-κB and MAPK pathways.

Pharmacological Profile of Ripk2-IN-1

To design robust experiments, researchers must account for the compound's specific molecular properties and off-target profile.

Table 1: Quantitative Pharmacological Data for Ripk2-IN-1 (Compound 18f) [3]

PropertyValue / DescriptionExperimental Implication
Target RIPK2Primary target for NOD1/2 signaling blockade.
Biochemical IC50 (RIPK2) 51 nMHigh potency in cell-free kinase assays.
Cellular IC50 (RIPK2/NOD2) 390 nM~7.5x drop in potency in cells due to membrane permeability and intracellular ATP competition.
Off-Target Affinity ALK2 (IC50: 5 nM)Requires careful control design if ALK2 pathways are active in the chosen cell line.
Molecular Weight 453.56 g/mol Highly lipophilic; requires DMSO for stock solubilization.
Mechanism of Action ATP-CompetitiveEfficacy is dependent on intracellular ATP concentrations; pre-incubation is critical.

Pathway Visualization

NOD2-RIPK2 signaling cascade and the targeted intervention point of Ripk2-IN-1.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies integrate built-in validation checkpoints to ensure that observed inhibition is due to target engagement, not experimental artifacts or cytotoxicity.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo Method)

This assay measures the ability of Ripk2-IN-1 to block recombinant RIPK2 from converting ATP to ADP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X concentration of recombinant human RIPK2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Create a 10-point serial dilution of Ripk2-IN-1 in 100% DMSO, then dilute into kinase buffer to achieve a final DMSO concentration of strictly ≤1% (higher DMSO concentrations denature the kinase).

  • Pre-Incubation (Critical Step): Combine the RIPK2 enzyme and Ripk2-IN-1 in a 384-well plate. Incubate at room temperature for exactly 30 minutes. Causality: This allows the inhibitor to dock into the ATP pocket without competition.

  • Reaction Initiation: Add a mix of ultra-pure ATP (at the predetermined Km value for RIPK2) and the specific peptide substrate.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP to luminescence (incubate 30 mins) [1].

  • Validation Checkpoint: Include a "No Enzyme" control (defines baseline luminescence) and a "Vehicle Only" control (defines 100% kinase activity).

Protocol B: Cell-Based MDP-Stimulation Assay (Cytokine Release)

This protocol utilizes RAW 264.7 macrophages to measure the downstream physiological blockade of the NOD2/RIPK2 pathway.

Chronological workflow for cell-based RIPK2 inhibition and MDP stimulation assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at 1 × 10^6^ cells/well in 6-well plates using RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence and recovery.

  • Inhibitor Pre-treatment (Critical Step): Replace media with fresh, antibiotic-free RPMI-1640 containing 1 μM Ripk2-IN-1 (or a vehicle control of 0.1% DMSO). Incubate for exactly 2 hours at 37°C. [2]Causality: This 2-hour window is non-negotiable for lipophilic compounds to achieve intracellular steady-state concentrations.

  • Pathway Stimulation: Without removing the inhibitor, spike the wells with Muramyl Dipeptide (MDP) to a final concentration of 10 μg/mL.

  • Incubation: Incubate the cells for 24 hours. This duration is required for the transcription, translation, and secretion of measurable pro-inflammatory cytokines (TNF-α, IL-6).

  • Harvest & Analysis:

    • Collect the supernatant for cytokine quantification via ELISA.

    • Lyse the cells using RIPA buffer supplemented with protease/phosphatase inhibitors to analyze p-RIP2 and p-p65 via Western Blot.

  • Validation Checkpoint (Cell Viability): Run a parallel plate using an MTT or CellTiter-Glo assay. Causality: You must prove that the reduction in cytokine release is due to specific RIPK2 kinase inhibition, not because the 26-hour exposure to the compound induced cell death.

References

  • Li, Y., et al. (2024). Elevated muramyl dipeptide by sialic acid-facilitated postantibiotic pathobiont expansion contributes to gut dysbiosis-induced mastitis in mice. Journal of Advanced Research. PMC11452656. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ripk2-IN-1 Precipitation in Cell Culture Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly hydrophobic kinase inhibitors for in vitro assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly hydrophobic kinase inhibitors for in vitro assays. Ripk2-IN-1 (also known as the active metabolite of GSK2983559) is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2)[1]. While its high binding affinity makes it an exceptional tool for interrogating NOD1/2 inflammatory signaling pathways, its physiochemical properties—specifically its near-total insolubility in aqueous environments—make it notoriously difficult to handle in cell culture media.

This guide provides a mechanistic understanding of compound precipitation, targeted troubleshooting FAQs, and a self-validating protocol to ensure robust and reproducible experimental outcomes.

RIPK2_Pathway NOD NOD1/NOD2 (Sensor) RIPK2 RIPK2 Kinase (Target) NOD->RIPK2 Activation XIAP XIAP/E3 Ligases RIPK2->XIAP Autophosphorylation TAK1 TAK1 / IKK Complex XIAP->TAK1 Polyubiquitination NFKB NF-κB Activation TAK1->NFKB Phosphorylation CYTO Pro-inflammatory Cytokines NFKB->CYTO Transcription

Figure 1: RIPK2 signaling cascade and targeted inhibition by Ripk2-IN-1.

Part 1: The Causality of Precipitation (Mechanistic Overview)

To troubleshoot precipitation, we must first understand the thermodynamic forces driving it. Why does Ripk2-IN-1 crash out of solution?

  • Solvent Polarity Shock: Ripk2-IN-1 is highly soluble in organic solvents like DMSO (≥ 26.5 mg/mL)[2]. When a concentrated DMSO stock is injected directly into an aqueous cell culture medium, the rapid shift in solvent polarity causes the local concentration of the inhibitor to instantaneously exceed its thermodynamic solubility limit. This triggers rapid nucleation and precipitation[3].

  • Hygroscopic Degradation of Stock: DMSO is a highly hygroscopic solvent. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock vial. This water fraction drastically reduces the solubility capacity of the DMSO, creating invisible micro-crystals inside the stock tube that act as nucleation seeds when later added to media[1].

  • Thermal Gradients: Adding room-temperature (or cold) compound to 37°C media, or vice versa, creates localized thermal gradients. High-molecular-weight proteins in serum and hydrophobic compounds can fall out of solution when exposed to these extreme shifts in temperature[4].

Quantitative Data Summary
ParameterValue / SpecificationMechanistic Rationale
Target RIPK2 KinaseKey mediator in NOD1/2 inflammatory signaling.
Aqueous Solubility Insoluble (< 1 µM)High lipophilicity drives the compound out of aqueous solution.
DMSO Solubility ≥ 26.5 mg/mL (approx. 57.8 mM)Requires strictly anhydrous DMSO; moisture reduces capacity[1],[2].
Max Final DMSO 0.1% - 0.5% (v/v)Prevents solvent-induced cytotoxicity while maintaining solubility[3].
Recommended Co-solvents 40% PEG300 + 5% Tween 80Encapsulates hydrophobic domains during the aqueous transition[2].
Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I added my 10 mM Ripk2-IN-1 DMSO stock directly to my media, and it immediately turned cloudy. How do I rescue this? A: You cannot rescue a precipitated media solution by filtering or extended vortexing. Filtering removes the precipitated active compound, leaving you with an unknown, sub-therapeutic concentration that will compromise the validity of your results[5]. You must discard the media and prepare a fresh batch using a step-wise serial dilution or co-solvent approach to avoid "solvent shock"[3].

Q2: My compound stays in solution initially but precipitates after 24 hours in the incubator. Why? A: This delayed precipitation occurs when the compound crashes out of a supersaturated state. It is typically caused by exceeding the absolute thermodynamic solubility limit of Ripk2-IN-1 in your specific media[3]. To fix this, either lower your final assay concentration or ensure your media is supplemented with Fetal Bovine Serum (FBS). Serum proteins like albumin bind to hydrophobic compounds and act as biological solubilizers[3].

Q3: Can I just increase the final DMSO concentration to 1% to keep the inhibitor dissolved? A: No. While increasing DMSO improves solubility, final concentrations above 0.5% (v/v) are generally cytotoxic to most cell lines[3]. High DMSO concentrations can induce off-target transcriptional changes or apoptosis, confounding your RIPK2 inhibition data. Maintain DMSO at ≤ 0.5% and utilize co-solvents (like PEG300) if higher inhibitor concentrations are strictly required[2].

Part 3: Self-Validating Formulation Protocol

To guarantee the integrity of your experiments, follow this step-by-step methodology utilizing a co-solvent intermediate. This protocol is designed as a self-validating system : each step includes a physical check to ensure the compound remains in an active, dissolved state.

Formulation_Workflow A 1. DMSO Stock (Anhydrous) B 2. Co-solvent (PEG300/Tween 80) A->B Encapsulate C 3. Pre-warmed Media (37°C) B->C Dropwise D 4. Microscopic Validation C->D Verify

Figure 2: Self-validating co-solvent formulation workflow for hydrophobic inhibitors.

Step-by-Step Methodology:

Step 1: Anhydrous Stock Preparation & Storage

  • Action: Dissolve Ripk2-IN-1 in fresh, anhydrous DMSO to a concentration of 10 mM. Aliquot immediately into single-use vials and store at -80°C[6].

  • Causality: Using anhydrous DMSO and avoiding freeze-thaw cycles prevents moisture-induced micro-precipitation[1].

  • Validation Check: Hold the tube to the light; the solution must be 100% optically clear.

Step 2: Co-Solvent Intermediate Formulation (For High-Concentration Assays)

  • Action: If your final assay requires a high concentration, prepare an intermediate stock. Add your DMSO stock to PEG300 (40% of final intermediate volume), mix thoroughly, then add Tween 80 (5% of final intermediate volume)[2].

  • Causality: PEG300 acts as a miscible co-solvent, while Tween 80 (a surfactant) creates micelles that encapsulate the hydrophobic Ripk2-IN-1, shielding it from the aqueous environment[2].

  • Validation Check: The intermediate solution must remain completely clear without any opalescence.

Step 3: Temperature-Matched Aqueous Dilution

  • Action: Pre-warm your cell culture media to exactly 37°C in a water bath[5]. Add the intermediate stock dropwise to the media while vortexing gently.

  • Causality: Matching the temperature prevents thermal shock, and dropwise addition prevents localized supersaturation[4].

  • Validation Check: Verify the media temperature with a sterile thermometer probe prior to addition.

Step 4: Microscopic Validation (Critical Step)

  • Action: Before applying the spiked media to your cells, place a 100 µL drop of the final formulated media in an empty, clear 96-well plate. Observe it under a phase-contrast microscope at 20x magnification.

  • Causality: Naked-eye inspections often miss micro-crystals. Microscopic validation ensures that the compound is truly in solution. If micro-crystals are present, they will settle on your cell monolayer, causing localized toxicity and variable RIPK2 inhibition[4].

  • Validation Check: The field of view must be completely free of geometric crystals or amorphous aggregates.

References

Sources

Optimization

Technical Support Center: Ripk2-IN-1 Stability and Handling

Introduction Welcome to the technical support guide for Ripk2-IN-1, a potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] This document is d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Ripk2-IN-1, a potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of Ripk2-IN-1 in experimental settings. Given the critical role of compound integrity in generating reproducible and reliable data, this guide addresses common stability issues, particularly at room temperature, and provides validated protocols to ensure the optimal performance of your inhibitor.

RIPK2 is a crucial kinase in the innate immune system, acting as a key signaling node downstream of the Nucleotide-binding oligomerization domain (NOD) receptors, NOD1 and NOD2.[3][4][5] Upon recognition of bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, triggering downstream pathways like NF-κB and MAPK, which culminate in the production of pro-inflammatory cytokines.[3][6][7] Dysregulation of this pathway is implicated in inflammatory conditions, making RIPK2 a significant therapeutic target.[3][4] Given its role, ensuring the activity of inhibitors like Ripk2-IN-1 is paramount.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling and use of Ripk2-IN-1.

Q1: My Ripk2-IN-1 appears to be losing activity in my assays. What are the most likely causes?

A loss of inhibitory activity can stem from several factors, broadly categorized as chemical degradation or issues with solubility.[8][9]

  • Chemical Degradation: Small molecules can be susceptible to degradation over time. The primary culprits are:

    • Hydrolysis: Reaction with trace amounts of water. This is a common issue, especially if using non-anhydrous solvents or if the stock solution is repeatedly exposed to atmospheric moisture.[10]

    • Oxidation: Reaction with oxygen. Compounds with electron-rich moieties can be particularly susceptible.

    • Photodegradation: Exposure to light, especially UV, can break chemical bonds. It is always prudent to store inhibitor solutions in amber vials or tubes protected from light.[8]

  • Improper Storage and Handling: The most common cause of degradation is improper storage. Repeated freeze-thaw cycles of stock solutions can introduce moisture from condensation and accelerate degradation.[11][12] Storing solutions at inappropriate temperatures (e.g., room temperature or 4°C for extended periods) can also compromise stability.

  • Precipitation: The inhibitor may be precipitating out of your aqueous assay buffer. This is a solubility issue, not a degradation issue, but it has the same outcome: a lower effective concentration of the active compound.[9]

Q2: I accidentally left my Ripk2-IN-1 (solid or in DMSO) at room temperature overnight. Is it still usable?

While some vendors may ship the solid compound at ambient temperature, implying some degree of short-term stability, long-term storage at room temperature is not recommended.[1] The stability of Ripk2-IN-1 in solution at room temperature has not been extensively published.

The short answer is: you must verify its integrity before use.

  • For Solid Compound: If the vial was sealed and protected from light and moisture, the solid is likely still viable. However, it is best practice to store it at -20°C upon receipt.[13]

  • For Stock Solution in DMSO: A DMSO stock solution left at room temperature is at higher risk. DMSO is hygroscopic, meaning it readily absorbs water from the air.[11] This absorbed moisture can increase the rate of hydrolysis. The elevated temperature can also accelerate other degradation pathways.

Recommendation: Before using the solution in a critical experiment, you should perform a validation check. The most rigorous method is to analyze the solution's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (see Protocol 2 ).[8][11] A functional check using a reliable bioassay (see Protocol 3 ) can also confirm if the inhibitor still possesses biological activity.

Q3: What are the definitive best practices for preparing and storing Ripk2-IN-1 stock solutions to ensure maximum stability?

Proper preparation and storage are essential to preserve the compound's integrity.[8][12]

  • Use High-Quality Reagents: Start with anhydrous, high-purity DMSO for preparing your stock solution.[9][10] Contaminating water can compromise the long-term stability of the inhibitor.

  • Prepare a High-Concentration Stock: Create a concentrated stock solution, for example, at 10 mM or higher.[12][14] This minimizes the final percentage of DMSO in your aqueous assay medium, which is important as DMSO can have off-target effects on cells, typically above 0.5%.[11]

  • Ensure Complete Dissolution: After adding the solvent, vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolving the compound completely, but check the product datasheet for any temperature sensitivities.[8][14]

  • Aliquot for Single Use: This is the most critical step. Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protecting (amber) vials.[8][11][12]

  • Store Appropriately: Store these aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).[15][16] This practice of aliquoting and freezing minimizes the damaging effects of repeated freeze-thaw cycles.[8][11]

Q4: My Ripk2-IN-1 precipitated when I diluted it from a DMSO stock into my cell culture medium. What should I do?

This is a very common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out when diluted into an aqueous buffer.

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the inhibitor in your assay.[11]

  • Optimize Dilution Method: Do not add the concentrated DMSO stock directly into the full volume of the medium. Instead, perform an intermediate dilution step. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add this to the aqueous buffer.[10]

  • Increase Final DMSO Concentration (with caution): While you should keep DMSO levels low, sometimes increasing the final concentration from 0.1% to 0.25% or 0.5% can maintain solubility. Always determine the maximum DMSO tolerance for your specific cell line and include a matching vehicle control in your experiments.[11]

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and dispersion, which can help prevent localized high concentrations that lead to precipitation.[17]

Q5: How can I experimentally verify the stability and activity of my Ripk2-IN-1?

A two-pronged approach is recommended: assess both chemical integrity and biological function.

  • Chemical Integrity Assessment (HPLC/LC-MS): This is the gold standard for determining if your compound has chemically degraded.[8] By running a sample of your inhibitor solution on an HPLC or LC-MS system, you can obtain a chromatogram. A pure, stable sample will show a single major peak corresponding to the parent compound. A degraded sample will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.[8] See Protocol 2 for a detailed workflow.

  • Functional Activity Assay: This confirms that the inhibitor can still engage its target and elicit a biological response. For Ripk2-IN-1, a cell-based assay measuring the inhibition of NOD2-mediated cytokine release is highly relevant.[18] This involves stimulating an appropriate cell line (e.g., THP-1 cells) with the NOD2 ligand Muramyl Dipeptide (MDP) and measuring the subsequent reduction in TNF-α or IL-8 secretion in the presence of your inhibitor.[6][18] See Protocol 3 for a detailed workflow.

Data Summary

Table 1: Recommended Storage Conditions for Ripk2-IN-1
FormSolventStorage TemperatureTypical StabilityKey Considerations
Solid PowderN/A-20°C≥ 2 yearsKeep tightly sealed and desiccated to protect from moisture.[16]
Stock SolutionAnhydrous DMSO-20°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[15][16]
Stock SolutionAnhydrous DMSO-80°C≥ 6 monthsRecommended for long-term storage. Aliquot and protect from light.[11][15]
Working DilutionAqueous Buffer/Medium2-8°C or 37°CUnstable; use immediatelyPrepare fresh for each experiment from a frozen DMSO stock. Do not store.[12]

Visual Guides

Diagram 1: The NOD2-RIPK2 Signaling Pathway

This diagram illustrates the central role of RIPK2 in mediating the inflammatory response following bacterial sensing by NOD2, the pathway targeted by Ripk2-IN-1.

RIPK2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_source Bacterial Peptidoglycan (MDP) NOD2 NOD2 MDP_source->NOD2 Enters cell RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome Degradation IkB->Proteasome Targeted for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ripk2_IN_1 Ripk2-IN-1 Ripk2_IN_1->RIPK2 Inhibits Kinase Activity Ub->TAK1 Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB_nuc->Genes Induces Transcription

Caption: The NOD2-RIPK2 signaling pathway and the point of inhibition by Ripk2-IN-1.

Diagram 2: Experimental Workflow for Assessing Ripk2-IN-1 Stability

This workflow outlines the parallel assessment of chemical and functional stability.

Stability_Workflow cluster_chemical Part 1: Chemical Integrity cluster_functional Part 2: Functional Activity arrow Start Ripk2-IN-1 sample (e.g., aged at RT) HPLC Analyze aliquot by HPLC or LC-MS (Protocol 2) Start->HPLC Cell_Assay Perform cell-based functional assay (Protocol 3) Start->Cell_Assay Analyze_Chroma Analyze Chromatogram: - Parent Peak Area - Degradant Peaks HPLC->Analyze_Chroma Result_Chem Result: Percent of intact parent compound Analyze_Chroma->Result_Chem Decision Decision: Is the compound stable and active? Result_Chem->Decision Analyze_Func Measure cytokine inhibition (e.g., TNF-α ELISA) Cell_Assay->Analyze_Func Result_Func Result: IC50 value compared to a fresh standard Analyze_Func->Result_Func Result_Func->Decision Troubleshooting_Tree Start Start: Experiment shows low or no activity of Ripk2-IN-1 Check_Solubility Did compound precipitate in aqueous buffer? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes  Yes Sol_No No Check_Solubility->Sol_No No   Action_Solubility Action: 1. Lower final concentration. 2. Optimize dilution protocol. 3. Re-test. Sol_Yes->Action_Solubility Check_Stock Is stock solution old or improperly stored (e.g., multiple freeze-thaws)? Sol_No->Check_Stock Stock_Yes Yes Check_Stock->Stock_Yes  Yes Stock_No No Check_Stock->Stock_No No   Action_Validate Action: Validate stock integrity. - Run HPLC/LC-MS (Protocol 2) - Run Functional Assay (Protocol 3) Stock_Yes->Action_Validate Check_Assay Issue is not compound stability. Troubleshoot assay parameters: - Cell health - MDP stimulation - Reagent concentrations Stock_No->Check_Assay Degraded Degraded/ Inactive Action_Validate->Degraded Degraded/ Inactive OK Stable/ Active Action_Validate->OK Stable/ Active Action_NewStock Action: Prepare fresh stock solution following best practices (Protocol 1). Degraded->Action_NewStock OK->Check_Assay

Caption: A decision tree for troubleshooting experiments where Ripk2-IN-1 shows inactivity.

Troubleshooting Protocols

Protocol 1: Preparation of Ripk2-IN-1 Stock Solutions

This protocol details the best practices for preparing a stable, high-concentration stock solution.

Materials:

  • Ripk2-IN-1 solid powder (e.g., MedChemExpress HY-146694)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid Ripk2-IN-1 to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder. [8]2. Weigh: On a calibrated balance, accurately weigh the desired amount of the compound into a sterile tube.

    • Calculation Example: To prepare 1 mL of a 10 mM stock of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg. [14]3. Dissolve: Add the calculated volume of anhydrous DMSO to the tube.

  • Mix: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication or warming in a 37°C water bath can be used. [14]Visually confirm that no solid particles remain.

  • Aliquot: Dispense the concentrated stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. [11][14]6. Store: Clearly label the aliquots with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C. [8]

Protocol 2: Chemical Stability Assessment of Ripk2-IN-1 using HPLC/LC-MS

This protocol provides a framework for a time-course experiment to assess chemical degradation.

Principle: This method quantitatively measures the amount of intact Ripk2-IN-1 over time. A decrease in the peak area corresponding to the parent molecule indicates degradation. [8][11] Procedure:

  • Prepare Samples:

    • T=0 Sample (Control): Prepare a fresh solution of Ripk2-IN-1 in the desired solvent (e.g., DMSO or cell culture medium) at the relevant concentration. Immediately dilute a portion of this for analysis.

    • Test Sample: Place the remaining solution under the test condition (e.g., in a sealed vial on the benchtop at room temperature, protected from light).

  • Incubate and Sample: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the test sample.

  • Analyze: Analyze each aliquot using a suitable HPLC or LC-MS method.

    • A C18 reverse-phase column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common starting point for small molecule analysis.

    • Monitor the UV absorbance at a relevant wavelength or use mass spectrometry to detect the parent mass of Ripk2-IN-1.

  • Data Analysis:

    • Integrate the peak area of the parent compound in the chromatogram for each time point.

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • A significant decrease (>5-10%) in the parent peak area over time, especially with the concurrent appearance of new peaks, confirms instability under the tested conditions.

Protocol 3: Functional Activity Assay of Ripk2-IN-1

This protocol describes a cell-based assay to confirm the biological activity of the inhibitor by measuring its ability to block NOD2-dependent cytokine secretion. [18] Materials:

  • THP-1 cells (human monocytic cell line) or human PBMCs

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Muramyl Dipeptide (MDP), a NOD2 ligand

  • Ripk2-IN-1 solution (test sample and a fresh, reliable control)

  • Vehicle control (DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate THP-1 cells (differentiated into macrophages with PMA, if desired) in a 96-well plate at a suitable density and allow them to adhere.

  • Inhibitor Pre-treatment: Prepare serial dilutions of your Ripk2-IN-1 test sample and a trusted control stock. Add these dilutions to the cells. Also, include wells for a vehicle control (DMSO at the same final concentration as the inhibitor wells). Incubate for 1-2 hours. [18]3. Stimulation: Add MDP to all wells (except for the unstimulated control) to a final concentration of ~10 µg/mL to activate the NOD2-RIPK2 pathway. [18]4. Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. [18]5. Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions. [18]7. Data Analysis:

    • Generate a dose-response curve by plotting the percent inhibition of TNF-α production versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the TNF-α signal by 50%).

    • Compare the IC₅₀ value of your test sample to that of the trusted control. A significant rightward shift in the IC₅₀ curve for your test sample indicates a loss of potency.

References

  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
  • BellBrook Labs.
  • PhytoTech Labs. Preparing Stock Solutions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • News-Medical.Net. (2024). What are RIPK2 inhibitors and how do they work?[Link]

  • Cui, J., et al. (2021). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Chemistry. [Link]

  • ResearchGate. Signaling pathways mediated by RIPK2. [Link]

  • BenchChem. (2025). Best practices for long-term storage of ERK5 inhibitor compounds.
  • Hisamatsu, T., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology. [Link]

  • Wikipedia. RIPK2. [Link]

  • BPS Bioscience. RIPK2 Kinase Assay Kit. [Link]

  • MDPI. (2025). RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn’s Disease-like Ileitis in SHIP–/– Mice. [Link]

  • Li, D., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Cell Communication and Signaling. [Link]

  • Haile, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Suebsuwong, C., et al. (2020). Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. European Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • BenchChem. (2025). Best practices for storing and handling AZ-23.

Sources

Troubleshooting

minimizing Ripk2-IN-1 cytotoxicity in primary cells

Welcome to the Advanced Technical Support Center As a Senior Application Scientist, I frequently encounter researchers struggling with primary cell viability when utilizing small-molecule kinase inhibitors. Ripk2-IN-1 (o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with primary cell viability when utilizing small-molecule kinase inhibitors. Ripk2-IN-1 (often referred to as GSK2983559) is a potent tool for interrogating the NOD2-RIPK2 signaling axis, but its application in sensitive primary cells (such as bone marrow-derived macrophages or primary human monocytes) requires meticulous optimization.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind Ripk2-IN-1 cytotoxicity, define precise therapeutic windows, and establish self-validating protocols to ensure your data reflects true biological target engagement rather than artifactual cell death.

Mechanistic Context: The NOD2-RIPK2 Axis

To understand how to minimize toxicity, we must first understand the target. RIPK2 is a dual-specificity kinase that acts as the critical downstream mediator for NOD1 and NOD2 receptors. Upon sensing bacterial peptidoglycans (like MDP), NOD2 oligomerizes and recruits RIPK2. The subsequent autophosphorylation of RIPK2 at Ser176 is essential for its stability and downstream signaling, ultimately leading to NF-κB activation and pro-inflammatory cytokine production 1. Ripk2-IN-1 is a Type I kinase inhibitor that competes with ATP, blocking this autophosphorylation and halting the inflammatory cascade.

Pathway NOD2 NOD2 Activation (by MDP) RIPK2 RIPK2 (Autophosphorylation Ser176) NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 Ubiquitination Inhibitor Ripk2-IN-1 (GSK2983559) Inhibitor->RIPK2 Inhibits NFKB NF-κB Translocation TAK1->NFKB Cytokines Pro-inflammatory Cytokines (IL-1β) NFKB->Cytokines

NOD2-RIPK2 signaling pathway and the inhibitory mechanism of Ripk2-IN-1.

Troubleshooting & FAQs

Q1: Why is Ripk2-IN-1 causing high cell death in my primary macrophage cultures? Causality & Insight: Cytotoxicity in primary cells treated with Ripk2-IN-1 is rarely an "on-target" effect of RIPK2 inhibition itself. Instead, it is typically driven by two factors:

  • Off-Target Kinase Inhibition: Ripk2-IN-1 is an ATP-competitive inhibitor. While highly selective at low nanomolar concentrations, pushing the dose beyond 1 µM forces the molecule to bind off-target kinases (such as ALK2), disrupting essential cellular survival pathways and inducing non-specific toxicity [[2]]().

  • Solvent Toxicity: Primary cells are exquisitely sensitive to DMSO. If your stock concentration is too low, achieving a high working concentration requires adding a toxic volume of DMSO (exceeding 0.1% v/v), which compromises the lipid bilayer before the drug even acts.

Q2: How do I determine the optimal therapeutic window for Ripk2-IN-1 in primary cells? Causality & Insight: The goal is to achieve maximum target engagement (inhibition of RIPK2 autophosphorylation) with minimal off-target binding. The reported IC50 of Ripk2-IN-1 (GSK2983559) in primary human monocytes is approximately 13 nM 1. To ensure robust inhibition across a heterogeneous primary cell population, we recommend dosing at roughly 10x the IC50 (130 nM), which provides near-complete pathway blockade while remaining well below the toxicity threshold.

Quantitative Pharmacodynamic Profile of Ripk2-IN-1

ParameterValue / RangeBiological Significance
In vitro IC50 (Kinase Assay) ~5 nMBaseline biochemical potency of Ripk2-IN-1 against isolated RIPK2 3.
IC50 in Primary Monocytes 13 nMEffective concentration required to inhibit RIPK2 in complex cellular environments 1.
Recommended Working Range 50 nM – 130 nMProvides robust target engagement while preserving primary cell viability 1.
High-Risk Toxicity Threshold > 1,000 nM (1 µM)Increased risk of off-target kinase inhibition and broad cytotoxicity 2.

Step-by-Step Methodology: Self-Validating Target Engagement Protocol

To trust your phenotypic data (e.g., cytokine reduction), you must prove that the cells are dying from the biology, not the drug. This protocol embeds a self-validating dual-readout system to confirm efficacy and viability simultaneously.

Step 1: Primary Cell Isolation and Equilibration

  • Isolate primary cells (e.g., bone marrow-derived macrophages or peripheral blood mononuclear cells).

  • Seed cells in appropriate multi-well plates and allow a strict 24-hour resting period. Causality: Primary cells experience severe mechanical and enzymatic stress during isolation. Immediate treatment compounds this stress, artificially inflating cytotoxicity readouts.

Step 2: Inhibitor Preparation and Serial Dilution

  • Reconstitute Ripk2-IN-1 in anhydrous, cell-culture grade DMSO to create a 10 mM stock.

  • Perform serial dilutions in DMSO first, creating 1000x concentrated intermediate stocks.

  • Dilute the intermediate stocks 1:1000 directly into pre-warmed culture media. Causality: This ensures that every treatment condition, from 10 nM to 1 µM, contains exactly 0.1% DMSO, eliminating solvent variability as a confounding variable.

Step 3: Pre-treatment and Stimulation

  • Aspirate resting media and apply the Ripk2-IN-1 treated media (Recommended test doses: 10 nM, 50 nM, 130 nM, 500 nM). Include a 0.1% DMSO vehicle control.

  • Incubate for 2 hours to allow intracellular accumulation and ATP-pocket binding.

  • Stimulate the pathway using a NOD2 specific ligand (e.g., MDP at 10 µg/mL) or a combination like MDP+LPS for 24 hours 1.

Step 4: The Dual-Readout Validation (Critical Step) Instead of relying solely on downstream cytokine release, split your analysis:

  • Target Engagement (Efficacy): Lyse a subset of the cells and perform a Western blot for p-RIPK2 (Ser176) 1. A dose-dependent reduction in Ser176 phosphorylation definitively proves the inhibitor is active inside the cell.

  • Viability (Toxicity): Analyze the parallel wells using an LDH release assay or CellTiter-Glo.

Step 5: Data Integration and Selection Select the lowest dose that achieves >80% inhibition of p-RIPK2 (Ser176) while maintaining >95% cell viability relative to the vehicle control. For most primary macrophages, this will fall precisely at the 130 nM mark.

Workflow Step1 1. Primary Cell Isolation & Equilibration (24h) Step2 2. Ripk2-IN-1 Titration (10 nM - 500 nM) Step1->Step2 Step3 3. Target Engagement (p-RIPK2 Ser176 Blot) Step2->Step3 Step4 4. Cytotoxicity Profiling (LDH / CellTiter-Glo) Step2->Step4 Step5 5. Optimal Dose Selection (High Efficacy, Low Tox) Step3->Step5 Step4->Step5

Workflow for optimizing Ripk2-IN-1 dosing to minimize cytotoxicity in primary cells.

References

  • ResearchGate.Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases.
  • MDPI.RIPK2 Inhibition Blocks NOD2-Mediated IL-1β Production by Macrophages In Vitro but Exacerbates Crohn's Disease-like Ileitis in SHIP–/– Mice.
  • NIH/PMC.RIPK2: a promising target for cancer treatment.
  • MedchemExpress.Protein Tyrosine Kinase/RTK - RIPK2-IN-1.

Sources

Optimization

Technical Support Center: Optimizing Ripk2-IN-1 Dose-Response Curves

Welcome to the Technical Support Center for RIPK2 assay optimization. Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a central signaling node in the NOD1/NOD2 pathway, responsible for driving pro-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for RIPK2 assay optimization. Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a central signaling node in the NOD1/NOD2 pathway, responsible for driving pro-inflammatory cytokine production. Ripk2-IN-1 (GSK2983559 active metabolite) is a potent, selective RIPK2 inhibitor widely used in inflammatory disease and oncology research[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind experimental parameters, ensuring that every assay you run is a self-validating system capable of generating robust, reproducible structure-activity relationship (SAR) data.

G MDP MDP (Muramyl Dipeptide) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase NOD2->RIPK2 Oligomerizes NFKB NF-κB Activation RIPK2->NFKB Phosphorylates Inhibitor Ripk2-IN-1 Inhibitor->RIPK2 Blocks Kinase Cytokines TNF-α / IL-6 Secretion NFKB->Cytokines Transcribes

NOD2-RIPK2 signaling pathway and pharmacological intervention by Ripk2-IN-1.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is my Ripk2-IN-1 IC50 significantly higher in cellular assays compared to biochemical assays? A: This is an expected pharmacological shift governed by intracellular thermodynamics. In a cell-free biochemical assay, Ripk2-IN-1 demonstrates an IC50 of ~51 nM[1]. However, in a cellular assay (e.g., measuring MDP-induced TNF-α secretion), the IC50 shifts to ~390 nM[1]. This rightward shift in the dose-response curve is caused by high concentrations of intracellular ATP (typically 1–5 mM) competing with the ATP-competitive inhibitor for the kinase domain. Additionally, cellular membrane permeability barriers and non-specific protein binding in the culture media reduce the effective free concentration of the drug.

Q: How should I structure my concentration range for a 10-point dose-response curve? A: To generate a self-validating sigmoidal curve, you must center your concentrations around the expected IC50. For biochemical assays (expected IC50 ~51 nM), use a 3-fold serial dilution starting from 10 μM down to 0.5 nM. This specific range ensures you capture the upper plateau (complete target inhibition), the linear inflection point (the IC50), and the lower plateau (baseline activity). Capturing both plateaus is mathematically required for the 4-parameter logistic (4PL) Hill equation to fit the data accurately without artificial constraints.

Q: Why must I pre-incubate the kinase with Ripk2-IN-1 before adding ATP? A: Pre-incubation establishes causality in binding kinetics. Ripk2-IN-1 requires time to reach binding equilibrium with the RIPK2 kinase domain. If ATP and the substrate are added simultaneously with the inhibitor, the highly abundant ATP will immediately initiate the phosphorylation reaction, competitively excluding the inhibitor and artificially inflating the apparent IC50[2]. A 15-minute pre-incubation ensures the inhibitor occupies the active site before the reaction begins.

Part 2: Troubleshooting Guide

Q: My luminescence signal in the ADP-Glo assay is too low or indistinguishable from the background. What is causing this? A: Low signal-to-background ratios stem from insufficient ATP-to-ADP conversion.

  • Causality: The ADP-Glo assay relies on converting generated ADP back into ATP to produce light[3]. If the kinase reaction is too slow, insufficient ADP is produced to overcome the background noise of unreacted ATP.

  • Solution: Ensure your recombinant RIPK2 enzyme concentration is optimized (typically 0.12 μM)[4]. Verify that the ATP concentration is at or near the Km for RIPK2 (typically 50 μM)[4]. This balances robust signal generation with inhibitor sensitivity. Always include a positive control (e.g., Staurosporine) and a no-enzyme negative control to calculate the Z'-factor, which self-validates the assay window.

Q: I am observing a "hook effect" (signal increases at the highest inhibitor concentrations) in my cellular assay. What went wrong? A: This is typically caused by compound precipitation or solvent cytotoxicity.

  • Causality: While Ripk2-IN-1 is highly soluble in pure DMSO (≥ 32 mg/mL)[5], its solubility drops precipitously in aqueous cell culture media. At concentrations >10 μM, the compound may precipitate, forming microcrystals that scatter light during plate reading or stress the cells, leading to non-specific cytokine release.

  • Solution: Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent solvent toxicity. Perform a parallel cell viability assay (e.g., CellTiter-Glo) to confirm that the reduction in cytokine secretion is due to true RIPK2 inhibition, rather than generalized cell death.

Part 3: Step-by-Step Methodologies

Workflow Prep 1. Prepare RIPK2 + Substrate + ATP + Ripk2-IN-1 Incubate1 2. Incubate 60 min (Kinase Reaction) Prep->Incubate1 ADPGlo 3. Add ADP-Glo Reagent (Deplete unreacted ATP) Incubate1->ADPGlo Incubate2 4. Incubate 40 min ADPGlo->Incubate2 Detection 5. Add Detection Reagent (Convert ADP to ATP) Incubate2->Detection Read 6. Read Luminescence & Plot IC50 Curve Detection->Read

Step-by-step workflow of the ADP-Glo luminescent kinase assay for RIPK2.

Protocol 1: Biochemical Validation (ADP-Glo Kinase Assay)

This protocol measures the direct inhibition of RIPK2 enzymatic activity by quantifying ADP production, avoiding the need for radioactive isotopes[6].

  • Reagent Preparation: Prepare Kinase Buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 μM DTT[3].

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of Ripk2-IN-1 in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% in the reaction.

  • Enzyme Pre-incubation: Add recombinant RIPK2 (final concentration 0.12 μM) to the inhibitor wells. Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 50 μM ATP and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature[3].

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and completely deplete the remaining unreacted ATP. Incubate for 40 minutes[6].

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, driving a luciferase-mediated luminescent signal. Incubate for 30 minutes[6].

  • Data Acquisition: Read luminescence on a microplate reader. Calculate % inhibition relative to DMSO controls and fit a 4PL curve to determine the IC50.

Protocol 2: Cellular Functional Validation (MDP-Induced TNF-α Secretion)

This assay confirms target engagement in a physiological context, validating that the inhibitor can cross the cell membrane and block the downstream consequences of RIPK2 activation[6].

  • Cell Seeding: Culture human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells in a 96-well plate at a density of 1x10^5 cells/well in appropriate media[6].

  • Inhibitor Treatment: Pre-treat cells with the Ripk2-IN-1 serial dilution (starting at 10 μM) for 1 hour at 37°C, 5% CO2.

  • Pathway Stimulation: Add Muramyl dipeptide (MDP) at 10 μg/mL to specifically activate the NOD2-RIPK2 signaling pathway[6].

  • Incubation: Incubate for 24 hours to allow for target gene transcription and subsequent cytokine secretion.

  • Cytokine Quantification: Collect the cell culture supernatant and quantify TNF-α levels using a specific enzyme-linked immunosorbent assay (ELISA) kit[6]. Plot the dose-response curve to determine the cellular IC50.

Part 4: Data Presentation

Table 1: Ripk2-IN-1 Reference Parameters & IC50 Values

Parameter Value Assay Type
Target RIPK2 N/A
Biochemical IC50 51 nM Kinase Assay
Cellular IC50 390 nM RIPK2/NOD2 Cell Assay
Off-Target (ALK2) IC50 5 nM Kinase Assay

| Solubility (DMSO) | ≥ 32 mg/mL | N/A |

Table 2: Comparative RIPK2 Inhibitors (For Benchmarking)

Inhibitor RIPK2 IC50 Key Feature
Ripk2-IN-1 51 nM Standard reference compound
RIPK2-IN-4 5 nM Highly specific
RIPK2-IN-5 5.1 nM Excellent selectivity, anti-inflammatory

| OD36 | 5.3 nM | Macrocyclic inhibitor |

Part 5: References

1.1 2. 3 3.6 4.4 5. 2 6.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ripk2-IN-1 Off-Target Effects &amp; Assay Disconnects

Welcome to the RIPK2 Assay Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the disconnect between biochemical kinase data and cellular efficacy when profiling RIPK2 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the RIPK2 Assay Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the disconnect between biochemical kinase data and cellular efficacy when profiling RIPK2 inhibitors. This guide provides mechanistic insights, quantitative profiling data, and self-validating protocols to help you navigate the off-target liabilities of Ripk2-IN-1 (Compound 18f) and related ATP-competitive scaffolds.

Mechanistic Insights: The RIPK2 Scaffolding Paradigm

To understand why your kinase assays might be yielding confounding results, we must first correct a common misconception: RIPK2's primary role in NOD2 signaling is not catalytic; it is structural.

Pathway NOD2 NOD2 Receptor RIPK2 RIPK2 Kinase NOD2->RIPK2 Oligomerization XIAP XIAP (E3 Ligase) RIPK2->XIAP Scaffolding Interaction TAK1 TAK1 Complex XIAP->TAK1 K63/M1 Polyubiquitination NFKB NF-κB / MAPK TAK1->NFKB Phosphorylation Cascade

Fig 1. NOD2-RIPK2 signaling cascade highlighting the scaffolding role of RIPK2.

FAQ: Understanding Assay Disconnects

Q: Why does Ripk2-IN-1 show high potency in biochemical assays but poor correlation in cellular NOD2 signaling? A: Ripk2-IN-1 is a potent ATP-competitive inhibitor. However, RIPK2's kinase activity is actually dispensable for pro-inflammatory signaling 1[1]. Upon NOD2 activation, RIPK2 acts as a scaffold, recruiting the E3 ligase XIAP. XIAP polyubiquitinates RIPK2, which subsequently recruits TAK1 to activate NF-κB 2[2]. Effective inhibitors block cellular signaling not by inhibiting phosphorylation, but by forcing RIPK2 into a conformation that prevents XIAP binding. Therefore, a compound's biochemical IC50 (pure kinase inhibition) often disconnects from its cellular IC50 (conformational scaffolding disruption).

Q: What are the primary off-target kinases for Ripk2-IN-1, and how do they confound assay results? A: The most critical off-target for Ripk2-IN-1 (Compound 18f) is ALK2 (Anaplastic Lymphoma Kinase 2). Because ALK2 and RIPK2 share highly conserved structural motifs in their ATP-binding hinge regions, Ripk2-IN-1 inhibits ALK2 with an IC50 of 5 nM—10-fold more potent than its activity against RIPK2 3[3]. In phenotypic screens, uncharacterized ALK2 inhibition can lead to false-positive anti-inflammatory readouts, masking true RIPK2-specific effects.

Quantitative Data: Ripk2-IN-1 Selectivity Profile

To accurately interpret your assay windows, you must account for the compound's specific binding affinities across different assay formats.

Target / AssayAssay TypeRipk2-IN-1 IC50Biological Significance
ALK2 Biochemical (Kinase)5 nMMajor off-target liability; primary source of false positives in phenotypic screens.
RIPK2 Biochemical (Kinase)51 nMPrimary on-target catalytic inhibition.
RIPK2/NOD2 Cellular (NF-κB Reporter)390 nMFunctional efficacy; indicates the concentration required to disrupt RIPK2-XIAP scaffolding.

Data aggregated from standardized compound profiling3[3].

Diagnostic Workflows & Standardized Protocols

To isolate true RIPK2 modulation from ALK2 off-target effects, you must employ an orthogonal testing workflow.

Workflow Screen Ripk2-IN-1 Treatment Biochem ADP-Glo Assay (Kinase Activity) Screen->Biochem Cellular HEK-Blue Assay (NF-κB Output) Screen->Cellular Ubiq Ubiquitination Assay (Scaffold Integrity) Cellular->Ubiq If IC50 shifts

Fig 2. Orthogonal testing workflow to differentiate on-target from off-target effects.

Protocol 1: ADP-Glo™ Kinase Assay for Biochemical Selectivity

Causality: We use ADP-Glo because it measures ADP production directly, independent of the specific peptide substrate's sequence, allowing a direct, unbiased comparison between RIPK2 and ALK2 ATP-competitive inhibition.

  • Reagent Preparation: Prepare RIPK2 and ALK2 recombinant enzymes in separate kinase buffers (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense Ripk2-IN-1 in a 10-point dose-response curve (from 10 µM to 0.5 nM) into a 384-well plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (at the specific

    
     for each respective kinase). Incubate for 60 minutes.
    
  • Termination: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a standard plate reader.

  • Self-Validation Check: Calculate the Z'-factor using a DMSO vehicle (high signal) and 10 µM Ponatinib (low signal). The assay is validated only if the Z'-factor is > 0.5.

Protocol 2: HEK-Blue™ NOD2 Cellular Assay for Functional Scaffolding Disruption

Causality: Biochemical assays cannot confirm if Ripk2-IN-1 successfully alters RIPK2's conformation to prevent XIAP binding. This cell-based assay relies on an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter to measure functional pathway blockade.

  • Cell Seeding: Plate HEK-Blue NOD2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
  • Compound Pre-incubation: Add Ripk2-IN-1 (dose-response) and incubate for 1 hour. Crucial Step: This pre-incubation allows the inhibitor to lock RIPK2 into the inactive conformation before ligand stimulation.

  • Pathway Activation: Stimulate cells with 100 ng/mL Muramyl Dipeptide (MDP), the specific ligand for NOD2. Incubate for 24 hours at 37°C.

  • SEAP Detection: Transfer 20 µL of cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection medium. Incubate for 1-3 hours.

  • Readout: Measure optical density (OD) at 620 nm - 655 nm.

  • Self-Validation Check: The assay is validated if the MDP-only control yields a >5-fold OD increase over the unstimulated (vehicle) control. If the fold-change is lower, verify cell passage number and MDP reagent integrity.

Protocol 3: RIPK2-XIAP Ubiquitination Assay (Mechanistic Validation)

Causality: To definitively prove that the cellular IC50 drop is due to scaffolding disruption (and not ALK2 off-target toxicity), we must measure the physical polyubiquitination of RIPK2.

  • Transfection: Transfect HEK293T cells with HA-tagged ubiquitin and FLAG-tagged RIPK2 (using both Wild-Type and a Kinase-Dead K47A mutant).

  • Treatment: Treat cells with 1 µM Ripk2-IN-1 for 2 hours.

  • Lysis & Immunoprecipitation: Lyse cells in RIPA buffer containing deubiquitinase inhibitors (e.g., PR-619). Immunoprecipitate RIPK2 using anti-FLAG magnetic beads.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with anti-HA antibodies to detect the polyubiquitin smear on RIPK2.

  • Self-Validation Check: The Kinase-Dead (K47A) RIPK2 mutant must still show robust ubiquitination in the vehicle control, proving that ubiquitination is independent of RIPK2's own catalytic activity 1[1]. A valid conformational inhibitor will erase this smear entirely.

References

  • MedChemExpress. "RIPK2-IN-1 | RIPK2/ALK2 Inhibitor". MedChemExpress Life Science Reagents.
  • National Institutes of Health (PMC). "Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review". NIH PubMed Central.
  • Structural Genomics Consortium (SGC). "Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)". The SGC.
  • American Chemical Society. "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate...". Journal of Medicinal Chemistry.

Sources

Optimization

Ripk2-IN-1 In Vivo Vehicle Selection &amp; Troubleshooting Guide

Technical Support Center for Preclinical Researchers Welcome to the Technical Support Center for Ripk2-IN-1 (also widely known as GSK2983559). Formulating highly hydrophobic kinase inhibitors for in vivo efficacy models...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center for Preclinical Researchers

Welcome to the Technical Support Center for Ripk2-IN-1 (also widely known as GSK2983559). Formulating highly hydrophobic kinase inhibitors for in vivo efficacy models requires precise solvent engineering to prevent compound precipitation, ensure accurate pharmacokinetic (PK) profiling, and avoid vehicle-induced toxicity. This guide provides field-proven, self-validating methodologies to ensure structural and experimental integrity during your preclinical studies.

Mechanistic Context: Why Vehicle Integrity Matters

Ripk2-IN-1 is a potent, selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2)[1]. RIPK2 is an obligate scaffolding kinase downstream of the NOD2 pattern recognition receptor[2]. By binding directly to the ATP pocket of RIPK2, Ripk2-IN-1 prevents the interaction between RIPK2 and XIAP, thereby halting downstream NF-κB activation and the subsequent release of pro-inflammatory cytokines (such as TNF-α and IL-6)[3].

Because Ripk2-IN-1 is highly hydrophobic and insoluble in water[1], an improper vehicle will cause immediate micro-precipitation in vivo. This leads to erratic absorption, artificially low Cmax, and false-negative efficacy readouts in standard models like MDP-induced peritonitis[4].

Pathway MDP MDP (Ligand) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase NOD2->RIPK2 XIAP XIAP Ubiquitination RIPK2->XIAP NFKB NF-κB Activation XIAP->NFKB Cytokines Cytokines (TNF-α, IL-6) NFKB->Cytokines Inhibitor Ripk2-IN-1 Inhibitor->RIPK2 Blocks ATP Pocket

Fig 1: Ripk2-IN-1 blocks the ATP pocket, preventing XIAP ubiquitination and NF-κB activation.

Quantitative Formulation Data

To accommodate the physicochemical limitations of Ripk2-IN-1, researchers must select a vehicle based on the intended route of administration. Below is a summary of validated formulations.

Formulation TypeCompositionTarget RouteSolubilization MechanismKnown Limitations
Clear Solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2OIP, IVMicellar suspension via cosolvent and surfactant[1].High viscosity; strict order of addition required.
Cyclodextrin Complex 6% Captisol (pH 4.0)IP, SCHost-guest inclusion complex shielding hydrophobic core[5].Requires precise pH adjustment; higher reagent cost.
Homogeneous Suspension 0.5% CMC-Na in ddH2OPO (Oral)Physical suspension via viscosity enhancer[1].Strictly prohibited for systemic IV/IP injection.

Standard Operating Procedure: Clear Solution Formulation

This protocol utilizes a gradual step-down of the solvent dielectric constant to prevent the hydrophobic shock that occurs when water is introduced to a lipid-soluble compound. This is a self-validating system: each step contains a visual or physical checkpoint to guarantee protocol adherence.

Step-by-Step Methodology (for 1 mL of 5 mg/mL working solution)
  • Primary Solubilization: Add 5.0 mg of Ripk2-IN-1 to 50 µL of fresh, anhydrous DMSO[1].

    • Causality: DMSO disrupts the crystalline lattice of the compound. Moisture-contaminated DMSO will drastically reduce solubility.

    • Validation Checkpoint 1: The solution must be optically clear. If it is cloudy, discard and use a newly opened bottle of anhydrous DMSO.

  • Cosolvent Addition: Add 400 µL of PEG300 to the DMSO stock and vortex thoroughly[1].

    • Causality: PEG300 acts as a transitional cosolvent, lowering the thermodynamic barrier between the organic and aqueous phases.

    • Validation Checkpoint 2: Viscosity will increase, but the solution must remain 100% transparent.

  • Surfactant Integration: Add 50 µL of Tween 80 and vortex until homogeneous[1].

    • Causality: Tween 80 is a non-ionic surfactant that forms protective micelles around the compound, preparing it for the aqueous phase.

  • Aqueous Phase Introduction: Add 500 µL of ddH2O (or sterile saline) dropwise while continuously vortexing the tube[1].

    • Causality: Rapid addition of water causes localized solvent shock, stripping the PEG/Tween shield and causing irreversible precipitation.

  • Final System Validation: Centrifuge a 50 µL aliquot of the final mixture at 10,000 x g for 5 minutes.

    • Validation Checkpoint 3: The absolute absence of a visible pellet at the bottom of the tube confirms a true micellar solution rather than a micro-suspension. The solution is now safe for in vivo administration.

Workflow Step1 1. DMSO (5%) Step2 2. PEG300 (40%) Step1->Step2 Step3 3. Tween 80 (5%) Step2->Step3 Step4 4. ddH2O (50%) Step3->Step4 Step5 In Vivo Admin Step4->Step5

Fig 2: Sequential cosolvent addition workflow to prevent Ripk2-IN-1 precipitation.

Troubleshooting & FAQs

Q1: My solution precipitates immediately upon adding the final ddH2O step. What went wrong? A: This is almost always caused by one of two factors: moisture contamination or solvent shock. If your DMSO has absorbed atmospheric moisture, the compound's solubility limit drops exponentially before the protective PEG300/Tween 80 micelles can form[1]. Alternatively, dumping the water in all at once strips the surfactant layer. Always use fresh anhydrous DMSO and add the water dropwise under constant vortexing.

Logic Issue Precipitation Observed Check1 Anhydrous DMSO used? Issue->Check1 Action1 Use fresh DMSO Check1->Action1 No Check2 ddH2O added dropwise? Check1->Check2 Yes Action2 Vortex continuously Check2->Action2 No Action3 Switch to 6% Captisol Check2->Action3 Yes

Fig 3: Diagnostic logic tree for resolving precipitation during formulation.

Q2: Can I use the 5% DMSO / 40% PEG300 formulation for oral gavage (PO)? A: While technically possible, it is highly discouraged. High concentrations of PEG300 and Tween 80 can cause gastrointestinal irritation and alter gut permeability, which will severely confound data if you are studying inflammatory bowel disease (IBD) models. For oral administration, formulate Ripk2-IN-1 as a homogeneous suspension in 0.5% CMC-Na (Carboxymethyl cellulose)[1].

Q3: How do I validate that my vehicle isn't masking the compound's efficacy in my peritonitis model? A: RIPK2 inhibitors are frequently validated using MDP (muramyl dipeptide)-induced peritonitis models[4]. To ensure the vehicle isn't suppressing baseline inflammation, your experimental design must include a "Vehicle + MDP" control arm. The cellular infiltration (neutrophils/macrophages) and cytokine levels in the "Vehicle + MDP" arm must be statistically identical to an "MDP-only" (no vehicle injection) baseline. If the vehicle arm shows reduced inflammation, you are observing vehicle-induced toxicity (likely from high DMSO), and you should pivot to the 6% Captisol (pH 4.0) formulation[5].

References

  • In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease Journal of Biological Chemistry / PubMed Central (NIH) URL:[Link]

  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling ResearchGate / Nature Communications URL:[Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases Frontiers in Pharmacology URL:[Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases ACS Medicinal Chemistry Letters / PubMed Central (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to RIPK2 Inhibition: Ripk2-IN-1 vs. Ponatinib

Introduction: Targeting RIPK2 in Inflammatory Disease Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node in the innate immune system. As an essential downstream effector of the intracellular pat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting RIPK2 in Inflammatory Disease

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical node in the innate immune system. As an essential downstream effector of the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 plays a pivotal role in initiating inflammatory responses to bacterial peptidoglycans.[1][2][3] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, creating a scaffold to recruit and activate downstream complexes that ultimately lead to the activation of NF-κB and MAPK signaling pathways.[1][4] This cascade results in the production of pro-inflammatory cytokines and chemokines.

Given its central role, the dysregulation of the NOD-RIPK2 pathway is implicated in a range of autoinflammatory disorders, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target.[5][6] The development of small molecule inhibitors against RIPK2 is an area of intense research. However, the efficacy of a kinase inhibitor is defined not just by its potency but also by its selectivity. This guide provides an in-depth, objective comparison of two prominent tool compounds used in RIPK2 research: the selective inhibitor Ripk2-IN-1 and the multi-targeted clinical drug, Ponatinib.

Meet the Inhibitors: Two Distinct Philosophies in Kinase Inhibition

Ponatinib: The Potent, Multi-Targeted Powerhouse

Ponatinib (Iclusig®) is an FDA-approved drug developed as a pan-BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML), specifically designed to overcome resistance mutations like T315I.[7][8][9] Its mechanism involves binding to the ATP-binding site of kinases.[8][10] While highly effective in its clinical indication, subsequent kinome-wide screening revealed that Ponatinib is a promiscuous inhibitor, potently targeting a broad spectrum of kinases including VEGFR, FGFR, PDGFR, SRC family kinases, and KIT.[8][11]

Crucially for this discussion, Ponatinib was identified as a highly potent, Type II inhibitor of RIPK2.[12][13] It binds to the inactive "DFG-out" conformation of the kinase, a mechanism that contributes to its high efficacy in cellular assays.[1][13] Its activity extends to other members of the RIP kinase family, making it a "pan-RIPK inhibitor" that also targets RIPK1 and RIPK3.[1][12] This broad activity profile makes Ponatinib a powerful tool but requires careful interpretation of experimental results.

Ripk2-IN-1: A Step Towards Selective Targeting

Ripk2-IN-1 represents a more targeted approach to inhibiting RIPK2. Developed from a 3,5-diphenyl-2-aminopyridine scaffold, it was designed to achieve greater selectivity.[14] While it potently inhibits RIPK2 in the nanomolar range, it's important to note that it also exhibits strong inhibitory activity against ALK2. This off-target activity, while narrower than Ponatinib's, is a critical consideration for researchers aiming to dissect the specific roles of RIPK2.

Head-to-Head Performance in RIPK2 Inhibition Assays

The fundamental difference between these two compounds lies in the trade-off between potency and selectivity.

Biochemical and Cellular Potency

Both inhibitors demonstrate nanomolar potency against RIPK2 in biochemical and cellular assays. Ponatinib exhibits exceptional potency, completely blocking MDP-induced RIPK2 ubiquitination at concentrations as low as 25 nM in THP-1 cells.[12]

CompoundBiochemical IC50 (RIPK2)Cellular IC50 (NOD2/RIPK2 Pathway)Key Off-Targets
Ponatinib ~6.7 nM[13]~5-10 nM (reduces ubiquitination)[12]BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, RIPK1, RIPK3[11][12]
Ripk2-IN-1 51 nM[14]390 nM[14]ALK2 (IC50 = 5 nM)[14]

Table 1: Comparative potency and key off-targets of Ponatinib and Ripk2-IN-1.

Kinase Selectivity: The Defining Difference

Selectivity is the most critical differentiator. Ponatinib's broad kinase inhibition profile means that observed cellular effects may not be solely attributable to RIPK2 inhibition. In contrast, while not perfectly selective, Ripk2-IN-1 offers a much cleaner profile for specifically interrogating the RIPK2 pathway, provided that potential effects from ALK2 inhibition are controlled for or deemed irrelevant in the experimental system.

A kinase selectivity screen of Ponatinib reveals inhibition of numerous kinases across the kinome at clinically achievable concentrations.[11] This promiscuity is a double-edged sword: it may offer therapeutic benefits in complex diseases but complicates its use as a precise research tool.

Signaling and Experimental Workflows

Understanding the mechanism of inhibition within the NOD2 signaling pathway is key to designing and interpreting experiments.

The NOD2-RIPK2 Signaling Cascade

Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 recruits RIPK2. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold for downstream signaling complexes, leading to NF-κB and MAPK activation.[4] Ponatinib effectively blocks the autophosphorylation and ubiquitination steps without disrupting the initial NOD2-RIPK2 interaction.[12]

NOD2_Pathway cluster_0 Cytoplasm MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 1. Recognition RIPK2 RIPK2 NOD2->RIPK2 2. Recruitment RIPK2->RIPK2 XIAP XIAP (E3 Ligase) RIPK2->XIAP 4. Recruitment TAK1 TAK1 Complex RIPK2->TAK1 6. Activation XIAP->RIPK2 5. Polyubiquitination (Ub) IKK IKK Complex TAK1->IKK 7. Activation NFkB p65/p50 (NF-κB) IKK->NFkB 8. Activation Nucleus Nucleus NFkB->Nucleus 9. Translocation Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines 10. Gene Transcription Inhibitor Ponatinib or Ripk2-IN-1 Inhibitor->RIPK2 Inhibition

Caption: The NOD2-RIPK2 signaling pathway and the point of inhibitor action.

Experimental Protocols for Comparative Analysis

To empirically compare Ripk2-IN-1 and Ponatinib, a series of validated biochemical and cell-based assays should be performed in parallel.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of purified RIPK2 and is the gold standard for determining biochemical IC50 values.

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected through a luminescent signal generated by converting the ADP to ATP, which is then used by luciferase.[15][16]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor (Ponatinib or Ripk2-IN-1, serially diluted in DMSO) or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of purified recombinant human RIPK2 enzyme in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[16]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein and 50 µM ATP).[17]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start 1. Add Inhibitor (or DMSO) Enzyme 2. Add Purified RIPK2 Enzyme Start->Enzyme Substrate 3. Add Substrate & ATP Enzyme->Substrate Incubate1 4. Incubate 60 min Substrate->Incubate1 Stop 5. Add ADP-Glo™ Reagent (Stops Rxn) Incubate1->Stop Incubate2 6. Incubate 40 min Stop->Incubate2 Detect 7. Add Kinase Detection Reagent Incubate2->Detect Incubate3 8. Incubate 30 min Detect->Incubate3 Read 9. Read Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Cellular RIPK2 Inhibition Assay (TNF-α Secretion)

This assay measures the functional downstream consequence of RIPK2 inhibition in a relevant cell model.

Principle: Activation of the NOD2-RIPK2 pathway in monocytic cells (like THP-1) with MDP leads to the production and secretion of pro-inflammatory cytokines such as TNF-α. An effective inhibitor will block this response.[15]

Step-by-Step Methodology:

  • Cell Plating: Plate human THP-1 monocytes or PBMCs at an appropriate density in 96-well plates.

  • Inhibitor Pre-treatment: Pre-incubate the cells with serially diluted concentrations of Ponatinib, Ripk2-IN-1, or DMSO vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a NOD2 agonist, such as L18-MDP (200 ng/mL), to activate the pathway.[18] Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration relative to the MDP-stimulated DMSO control. Determine the cellular EC50 value from the dose-response curve.

Summary and Recommendations

The choice between Ponatinib and Ripk2-IN-1 depends entirely on the experimental goal.

  • Ripk2-IN-1 offers a more selective tool for studying RIPK2. While it has a significant off-target effect on ALK2, its kinome profile is substantially cleaner than Ponatinib's.[14] It is the more appropriate choice for experiments aiming to specifically elucidate the cellular functions of RIPK2. Researchers should, however, consider using appropriate controls to rule out any potential contributions from ALK2 inhibition in their system.

For researchers and drug development professionals, the path forward involves the continued development of inhibitors with both high potency and superior selectivity. Compounds like GSK583 and others currently in development represent the next generation of tools that will allow for a more precise dissection of RIPK2 biology and its potential as a therapeutic target in inflammatory diseases.[5][19]

References

  • Garland, M., et al. (2014). Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. Clinical Cancer Research. Available at: [Link]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology. Available at: [Link]

  • Gong, L., et al. (2023). RIPK2: a promising target for cancer treatment. Frontiers in Oncology. Available at: [Link]

  • Jabbour, E. J., et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. Available at: [Link]

  • Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. iclusig.com. Available at: [Link]

  • Yin, H., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Chemistry. Available at: [Link]

  • Salla, M., et al. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Najjar, M., et al. (2016). Modeling Interactions of Ponatinib CS Analogs with RIPK1 and RIPK2 Kinases. ResearchGate. Available at: [Link]

  • Goncharov, T., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal. Available at: [Link]

  • Wu, H., et al. (2023). Discovery of a novel RIPK2 inhibitor for the treatment of inflammatory bowel disease. Biochemical Pharmacology. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Ponatinib Hydrochloride? Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2023). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... ResearchGate. Available at: [Link]_

  • Gozgit, J. M., et al. (2013). Comparative TKI Profiling Analyses to Explore Potential Mechanisms of Ponatinib-Associated Arterial Thrombotic Events. ResearchGate. Available at: [Link]

  • Najjar, M., et al. (2016). Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... ResearchGate. Available at: [Link]

  • Harris, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate... Journal of Medicinal Chemistry. Available at: [Link]

  • EOCCO. (n.d.). ponatinib (Iclusig®). eocco.com. Available at: [Link]

  • BellBrook Labs. (n.d.). A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • Zurek, B., et al. (2012). Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. ResearchGate. Available at: [Link]

  • Zurek, B., et al. (2012). Cell-based reporter assay to analyze activation of Nod1 and Nod2. Methods in Molecular Biology. Available at: [Link]

  • Najjar, M., et al. (2015). Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. Cell Reports. Available at: [Link]

  • Liu, Q., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry. Available at: [Link]

  • SGC-Frankfurt. (2018). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). sgc-frankfurt.de. Available at: [Link]

  • Shen, Y., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Nachbur, U., et al. (2022). Assaying RIPK2 Activation by Complex Formation. Methods in Molecular Biology. Available at: [Link]

  • Salla, M., et al. (2018). Identification and Characterization of Novel Receptor-Interacting Serine/Threonine-Protein Kinase 2 Inhibitors Using Structural Similarity Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). RIPK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Billich, A., et al. (2021). The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

Sources

Comparative

The Causality of Kinase Selectivity: Why Controls are Non-Negotiable

An in-depth technical guide for researchers, scientists, and drug development professionals on establishing causality in NOD2/RIPK2 signaling assays. Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on establishing causality in NOD2/RIPK2 signaling assays.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is the obligate downstream kinase for the NOD1 and NOD2 pattern recognition receptors. Dysregulation of this pathway is a primary driver of inflammatory bowel disease (IBD) and other autoinflammatory conditions. While small-molecule inhibitors like Ripk2-IN-1 (Compound 18f) are powerful tools for probing this pathway, their utility in cellular assays is fundamentally limited by off-target kinase activity.

Ripk2-IN-1 is a 3,5-diphenyl-2-aminopyridine derivative that exhibits potent RIPK2 inhibition (IC50 = 51 nM). However, structural profiling reveals that it possesses even stronger off-target activity against Activin receptor-like kinase 2 (ALK2), with an IC50 of 5 nM .

When applied to a phenotypic assay—such as measuring TNF-α release in human peripheral blood mononuclear cells (PBMCs)—a reduction in cytokines cannot be automatically attributed to RIPK2. It could easily be an ALK2-mediated effect, or generalized cytotoxicity. To establish true biological causality, researchers must deploy structurally matched negative controls .

A matched negative control is typically an analog of the active compound synthesized with a minor structural perturbation—such as the methylation of the 2-aminopyridine nitrogen. This single methyl group creates a steric clash with the kinase hinge region, abrogating ATP-pocket binding while preserving the molecule's general physicochemical properties (lipophilicity, molecular weight, and cell permeability). If Ripk2-IN-1 suppresses a phenotype but the matched negative control does not, the researcher can confidently link the phenotype to on-target kinase engagement.

Comparative Performance Data

The table below summarizes the target profiles of Ripk2-IN-1 alongside theoretical structural controls and advanced PROTAC (Proteolysis Targeting Chimera) modalities. Comparing active compounds with their matched inactive counterparts is the gold standard for selectivity validation.

ModalityCompoundPrimary TargetPotency (IC50 / pDC50)Off-Target ActivityRole in Selectivity Assay
Small Molecule Ripk2-IN-1 (Cpd 18f)RIPK2 Kinase51 nMALK2 (5 nM)Active Test Compound
Small Molecule Matched Inactive Analog None (Steric Block)>10,000 nMMinimalNegative Control
PROTAC PROTAC 6 RIPK2 (Degradation)pDC50 = 9.4MinimalAlternative Active Modulator
PROTAC PROTAC 7 None (E3 Inactive)Non-degraderMinimalPROTAC Negative Control

Data synthesized from Suebsuwong et al. (2020)and Mares et al. (2020).

Pathway Visualization

The following diagram illustrates how the structural divergence between an active inhibitor and a negative control impacts the NOD2-RIPK2 signaling cascade.

Pathway MDP MDP (Bacterial Ligand) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits & Activates NFKB NF-κB Activation RIPK2->NFKB Ubiquitination/Signaling Cytokines TNF-α / IL-6 Release NFKB->Cytokines Gene Transcription Inhibitor Ripk2-IN-1 (Active Inhibitor) Inhibitor->RIPK2 Blocks Kinase Activity Control Negative Control (Hinge-Blocked Analog) Control->RIPK2 No Binding (Steric Clash)

NOD2-RIPK2 signaling pathway illustrating the divergent impact of active inhibitors versus controls.

Alternative Modalities: Stereochemical Controls in PROTACs

The necessity for negative controls extends beyond traditional ATP-competitive inhibitors into targeted protein degradation. For instance, RIPK2 PROTAC 6 is a highly potent degrader. Its paired negative control, PROTAC 7, is an enantiomer that possesses the exact same RIPK2-binding moiety but features an inverted stereocenter at the E3 ligase-recruiting ligand (VHL). This renders PROTAC 7 incapable of recruiting the E3 ligase, making it a non-degrader . Comparing PROTAC 6 and PROTAC 7 allows researchers to isolate the biological effects of RIPK2 degradation versus mere inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflow details a self-validating cellular assay for evaluating RIPK2 inhibitors. The protocol utilizes a triangulated logic system: Vehicle (baseline), Active Compound (test), and Negative Control (validation).

Workflow Step1 PBMC Isolation & Plating Step2 Pre-incubation (3h) Compounds vs Controls Step1->Step2 Split1 Ripk2-IN-1 (Test Compound) Step2->Split1 Split2 Inactive Analog (Negative Control) Step2->Split2 Split3 DMSO (Vehicle Control) Step2->Split3 Step3 L18-MDP Stimulation (3h) Split1->Step3 Split2->Step3 Split3->Step3 Step4 Supernatant Harvest & TNF-α ELISA Step3->Step4 Step5 Data Normalization & Off-Target Analysis Step4->Step5

Step-by-step experimental workflow for validating RIPK2-dependent phenotypes using paired controls.

Step-by-Step Methodology: MDP-Induced TNF-α Release Assay

Rationale: We utilize L18-MDP (a synthetic derivative of Muramyl Dipeptide) rather than lipopolysaccharide (LPS). LPS stimulates TLR4 (a RIPK2-independent pathway), whereas MDP specifically activates the NOD2-RIPK2 axis.

1. Cell Preparation and Plating

  • Isolate human PBMCs using density gradient centrifugation.

  • Seed PBMCs at

    
     cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.
    
  • Causality Note: Primary PBMCs are preferred over immortalized cell lines (like THP-1) because they express physiologically relevant stoichiometric ratios of NOD2, RIPK2, and XIAP.

2. Compound Pre-Incubation

  • Prepare 1000x stock solutions of Ripk2-IN-1, the Negative Control, and an ALK2-specific inhibitor (as a secondary off-target control) in DMSO.

  • Dilute compounds in culture media and add to the cells to achieve a final concentration gradient (e.g., 10 nM to 10 μM) with a constant 0.1% DMSO final concentration.

  • Incubate for 3 hours at 37°C.

  • Causality Note: A 3-hour pre-incubation is critical to allow the small molecules to cross the cell membrane, reach equilibrium, and fully occupy the RIPK2 ATP-binding pocket before the signaling cascade is triggered.

3. Ligand Stimulation

  • Stimulate the cells by adding L18-MDP to a final concentration of 200 ng/mL.

  • Include a Vehicle/Unstimulated control (0.1% DMSO + Media) and a Vehicle/Stimulated control (0.1% DMSO + L18-MDP).

  • Incubate for exactly 3 hours at 37°C.

  • Causality Note: A short 3-hour stimulation window captures the primary wave of NF-κB-driven TNF-α transcription, minimizing secondary autocrine signaling loops that can confound the data.

4. Supernatant Harvest and Readout

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Harvest the supernatant and quantify TNF-α levels using a high-sensitivity ELISA or TR-FRET assay.

  • Perform a CellTiter-Glo assay on the remaining cell pellet to confirm that any reduction in TNF-α is not due to compound cytotoxicity.

5. Data Normalization and Interpretation

  • Normalize the TNF-α concentrations against the Vehicle/Stimulated control (set to 100% activation).

  • If Ripk2-IN-1 inhibits TNF-α release in a dose-dependent manner, but the Negative Control shows no effect, the anti-inflammatory phenotype is successfully validated as on-target.

References

  • Suebsuwong, C., et al. (2020). "Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold." European Journal of Medicinal Chemistry, 200, 112417.[Link]

  • Mares, A., et al. (2020). "Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2." Communications Biology, 3(140).[Link]

Validation

Comparative Efficacy of Ripk2-IN-1 in Colitis Models: A Technical Guide for Preclinical Development

Receptor-interacting serine/threonine kinase 2 (RIPK2) has emerged as a critical node in innate immune signaling, functioning as the primary downstream mediator for the cytosolic pattern recognition receptors NOD1 and NO...

Author: BenchChem Technical Support Team. Date: March 2026

Receptor-interacting serine/threonine kinase 2 (RIPK2) has emerged as a critical node in innate immune signaling, functioning as the primary downstream mediator for the cytosolic pattern recognition receptors NOD1 and NOD2 [1]. Dysregulation of the NOD/RIPK2 axis is a hallmark of inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. In affected intestinal mucosa, RIPK2 expression is significantly elevated, driving the hyperactive transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A [2].

For drug development professionals and immunologists, targeting RIPK2 presents a compelling alternative to broad-spectrum immunosuppressants. This guide critically evaluates the comparative efficacy of Ripk2-IN-1 (a highly potent class of RIPK2 inhibitors, including the active metabolite of GSK2983559 and related analogs like Compound 18f) against other standard-of-care and experimental alternatives in preclinical colitis models.

Mechanistic Grounding: The Causality of RIPK2 Inhibition

To understand the efficacy of Ripk2-IN-1, one must first deconstruct the dual functionality of the RIPK2 protein. Historically, RIPK2 was targeted solely for its kinase activity. However, recent structural and biochemical studies reveal that RIPK2's primary function in NOD signaling is acting as a scaffold for ubiquitination [3].

Upon binding of bacterial peptidoglycan fragments (MDP for NOD2, iE-DAP for NOD1), RIPK2 oligomerizes and recruits the LUBAC complex. This leads to the polyubiquitination of RIPK2, which subsequently recruits TAK1, triggering the MAPK and NF-κB cascades [1].

The Causal Mechanism of Ripk2-IN-1: Ripk2-IN-1 binds competitively to the ATP pocket of RIPK2. Crucially, this binding induces a conformational change that disrupts the interaction between RIPK2 and XIAP/LUBAC. By preventing polyubiquitination, Ripk2-IN-1 severs the signal transduction upstream of NF-κB, effectively silencing the cytokine storm at its source [2].

G NOD NOD1 / NOD2 Sensors (Pathogen Recognition) RIPK2 RIPK2 (Kinase & Ubiquitin Scaffold) NOD->RIPK2 MDP/iE-DAP Binding TAK1 TAK1 / LUBAC Complex (Signal Amplification) RIPK2->TAK1 Polyubiquitination NFKB NF-κB & MAPK (Transcription Factors) TAK1->NFKB Phosphorylation CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) NFKB->CYTO Gene Expression INHIB Ripk2-IN-1 (Small Molecule Inhibitor) INHIB->RIPK2 Blocks Kinase Activity & Ubiquitination

Fig 1. Mechanism of action of Ripk2-IN-1 in the NOD1/2-RIPK2 inflammatory signaling pathway.

Comparative Efficacy Profile

When selecting a RIPK2 inhibitor for preclinical IBD models, researchers must balance target affinity, off-target kinase overlap (particularly with ALK2 and EGFR), and in vivo pharmacokinetic stability. The table below synthesizes quantitative data comparing Ripk2-IN-1 to other prominent RIPK2 modulators [2, 3, 4].

InhibitorPrimary Target(s)IC₅₀ (RIPK2)Selectivity & Off-Target ProfileIn Vivo Colitis Efficacy Profile
Ripk2-IN-1 (e.g., GSK2983559 active metabolite)RIPK2~1.4 - 51 nMHighly selective. Minimal EGFR overlap; minor ALK2 affinity in early analogs.Exhibits efficacy comparable to prednisolone in TNBS models (7.5 - 145 mg/kg).
WEHI-345 RIPK246 nMHigh specificity over RIPK1/3/4. Binds ATP pocket to delay NF-κB activation.Reduces cytokine secretion in acute models; less optimized for chronic gut exposure.
BI 706039 RIPK2< 1 nMExceptional specificity. Downregulates IL-17A and TNF-α pathways.Significant dose-dependent reduction of colonic inflammation in TRUC mice.
Gefitinib EGFR / RIPK2~10 - 50 nMOriginally an EGFR inhibitor. T95M point mutation in RIPK2 abolishes binding.Ameliorates DSS colitis, but clinical repurposing is limited by systemic EGFR toxicity.

Analytical Insight: While Gefitinib provides a useful proof-of-concept for RIPK2 inhibition in vivo, its lack of specificity makes it unsuitable for targeted IBD therapy [5]. Ripk2-IN-1 and BI 706039 represent the next generation of inhibitors, offering the high target residence time required to suppress mucosal inflammation without systemic kinase toxicity [3, 4].

Self-Validating Experimental Protocol: Evaluating Ripk2-IN-1 in DSS-Induced Colitis

To ensure reproducibility and scientific trustworthiness, the following methodology outlines a self-validating system for testing Ripk2-IN-1 in a Dextran Sulfate Sodium (DSS) colitis model. DSS chemically disrupts the intestinal epithelial barrier, exposing the lamina propria to luminal microbiota and triggering a robust NOD/RIPK2-driven inflammatory response [1].

Phase 1: Model Induction & Baseline Controls

Rationale: Establishing a strict baseline is critical, as microbiome variations between animal facilities can alter DSS susceptibility.

  • Subject Selection: Use 8-10 week old male C57BL/6 mice. Acclimate for 7 days in a specific pathogen-free (SPF) facility.

  • Induction: Administer 2.5% (w/v) DSS (Molecular weight 36,000–50,000 Da) in sterile drinking water ad libitum for 7 consecutive days (Days 0–7).

  • Control Groups:

    • Naïve Control: Standard drinking water + Vehicle gavage.

    • Disease Control: 2.5% DSS + Vehicle gavage.

    • Positive Control: 2.5% DSS + Prednisolone (1 mg/kg/day, oral).

Phase 2: Therapeutic Intervention

Rationale: Oral administration ensures direct exposure to the inflamed gastrointestinal mucosa while evaluating systemic absorption.

  • Formulation: Dissolve Ripk2-IN-1 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonicate until fully clarified.

  • Dosing: Administer Ripk2-IN-1 via oral gavage (e.g., 10 mg/kg and 30 mg/kg cohorts) twice daily (b.i.d.) starting from Day 1 to Day 7.

Phase 3: Validation & Readouts

Rationale: A multi-parametric approach prevents false positives caused by fluid retention or transient weight fluctuations.

  • Daily Disease Activity Index (DAI): Score animals daily based on weight loss (0-4), stool consistency (0-4), and gross rectal bleeding (0-4).

  • Macroscopic Evaluation (Day 8): Euthanize animals. Excise the colon from the caecum to the anus. Measure colon length (a direct inverse correlate of inflammation severity).

  • Histopathology: Fix distal colon segments in 10% neutral buffered formalin. Stain with H&E. Score blindly for crypt damage, ulceration, and leukocyte infiltration.

  • Molecular Validation (ELISA/qPCR): Homogenize proximal colon tissue. Quantify TNF-α, IL-6, and IL-17A protein levels via ELISA to confirm the mechanistic blockade of the RIPK2/NF-κB axis.

Conclusion & Future Perspectives

The comparative data underscores that selective RIPK2 inhibition via compounds like Ripk2-IN-1 provides robust anti-inflammatory efficacy in preclinical colitis models, rivaling traditional corticosteroids but with a highly targeted mechanism of action. By preventing the polyubiquitination of RIPK2 rather than merely inhibiting its kinase activity, Ripk2-IN-1 effectively dismantles the NOD1/2 signaling cascade.

Moving forward, the field is rapidly advancing toward RIPK2 PROTACs (Proteolysis Targeting Chimeras). While small molecule inhibitors like Ripk2-IN-1 block the signaling complex, PROTACs exploit the ubiquitin-proteasome system to degrade the RIPK2 protein entirely, potentially offering longer duration of action and overcoming resistance mutations in chronic IBD paradigms.

References

  • Honjo, H., & Watanabe, T. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology. Available at: [Link]

  • Frontiers Editorial. (2022). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Chemistry. Available at: [Link]

  • NIH Review. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. National Institutes of Health PMC. Available at: [Link]

  • Ermann, J., et al. (2021). The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • MacDuff, D. A., et al. (2015). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry. Available at: [Link]

Comparative

Validating Ripk2-IN-1 In Vivo Activity: A Comparative Guide to Biomarkers and Methodologies

As a Senior Application Scientist in innate immunity and kinase pharmacology, I frequently see drug development programs stall not because a compound lacks potency, but because the chosen in vivo biomarkers fail to accur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in innate immunity and kinase pharmacology, I frequently see drug development programs stall not because a compound lacks potency, but because the chosen in vivo biomarkers fail to accurately reflect target engagement. Receptor-interacting protein kinase 2 (RIPK2) is the obligate downstream signaling partner for the intracellular bacterial sensors NOD1 and NOD2. Dysregulation of this axis is a primary driver in inflammatory bowel disease (IBD), early-onset sarcoidosis, and inflammatory arthritis.

This guide provides an objective, data-driven framework for validating the in vivo activity of Ripk2-IN-1 (often referenced in literature as the active metabolite of the clinical candidate GSK2983559) against alternative tool compounds. By understanding the mechanistic causality behind RIPK2 signaling, researchers can design self-validating experimental workflows that yield unequivocal pharmacokinetic/pharmacodynamic (PK/PD) data.

The Mechanistic Rationale: Why Standard Kinase Biomarkers Fail for RIPK2

Historically, kinase inhibitor efficacy is validated by measuring the reduction of target autophosphorylation. However, recent structural biology breakthroughs have fundamentally shifted our understanding of RIPK2.

While RIPK2 undergoes autophosphorylation (e.g., at Ser176 and Tyr474) upon NOD2 activation, its kinase activity is actually dispensable for downstream inflammatory signaling . Instead, the RIPK2 kinase domain acts as a structural scaffold. Upon ATP binding, RIPK2 adopts a conformation that recruits the E3 ligase XIAP (X-linked inhibitor of apoptosis protein). XIAP appends K63-linked polyubiquitin chains to RIPK2, which subsequently recruits the TAK1 and IKK complexes to drive NF-κB activation.

Potent ATP-competitive inhibitors like Ripk2-IN-1 do not merely block phosphorylation; they induce a conformational shift in the activation loop that physically prevents XIAP binding, thereby halting ubiquitination. Therefore, measuring ubiquitination—rather than just phosphorylation—is the most mechanistically accurate proximal biomarker for RIPK2 target engagement.

Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase (Target) NOD2->RIPK2 Recruits AutoPhos Autophosphorylation (Ser176 / Tyr474) RIPK2->AutoPhos Induces Ubiquitin XIAP-mediated Polyubiquitination AutoPhos->Ubiquitin Triggers NFkB NF-κB Activation Ubiquitin->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcribes Inhibitor Ripk2-IN-1 Inhibitor->RIPK2 Blocks

NOD2-RIPK2 signaling pathway and the pharmacological intervention point of Ripk2-IN-1.

Comparative Profiling: Ripk2-IN-1 vs. Alternative Inhibitors

When designing an in vivo study, selecting the right pharmacological tool is critical. Older generation inhibitors often suffer from poor pharmacokinetics or off-target effects that confound in vivo data. The table below synthesizes the performance of Ripk2-IN-1 against historical alternatives.

InhibitorTarget Binding ModeIC50 (RIPK2)Kinome SelectivityIn Vivo PerformanceKey Limitations
Ripk2-IN-1 (GSK2983559) Type I (ATP-competitive)~1–5 nMExcellent (>300 kinases)High oral bioavailability; robust target engagement in GI tract.Requires prodrug formulation for optimal systemic absorption.
WEHI-345 Type I (ATP-competitive)130 nMHighPoor PK profile; requires IV/IP dosing.Delays, rather than fully blocks, NF-κB activation.
OD36 Macrocyclic<100 nMModerateEfficacious in acute peritonitis models.Limited oral bioavailability; high structural complexity.
Gefitinib EGFR Inhibitor (Off-target)51 nMPoor (EGFR primary)High toxicity at doses required for RIPK2 inhibition.Unsuitable as a specific RIPK2 probe due to EGFR blockade.

Analytical Insight: Ripk2-IN-1 is vastly superior for in vivo translational models because it achieves complete blockade of the RIPK2-XIAP interaction. In contrast, WEHI-345 only delays NF-κB activation, which can lead to false-negative efficacy readouts if distal biomarkers (like cytokines) are measured at extended timepoints.

Core Biomarkers for Validating Target Engagement

To build a robust PK/PD model, you must measure both proximal (target engagement) and distal (functional efficacy) biomarkers.

Proximal Biomarkers (Tissue Lysates / PBMCs)
  • RIPK2 K63-Linked Polyubiquitination: The gold standard for confirming that the inhibitor has successfully altered RIPK2's scaffolding conformation.

  • RIPK2 Autophosphorylation (Ser176): While not the primary driver of signaling, Ser176 phosphorylation remains a highly reliable, easily quantifiable surrogate marker for RIPK2 ATP-pocket occupancy.

Distal Biomarkers (Serum / Lavage Fluid)
  • Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β): Direct downstream products of NOD2-induced NF-κB transcription.

  • Neutrophil Infiltration (Ly6G+ / CD11b+ cells): The primary cellular phenotype of acute NOD2 hyperactivation in vivo.

Experimental Workflows & Methodologies

To validate Ripk2-IN-1, we utilize the MDP-Induced Peritonitis Model . Causality Check: Why use MDP (Muramyl Dipeptide) instead of DSS (Dextran Sulfate Sodium) for colitis models? DSS induces generalized epithelial damage, activating multiple TLRs (Toll-like receptors) and pathways simultaneously. MDP specifically activates NOD2, providing a clean, on-target readout for RIPK2 activity. If an inhibitor fails in DSS but works in MDP, the disease model is bypassing the NOD2-RIPK2 axis; the drug itself has not failed.

Self-Validating Protocol: MDP-Induced Peritonitis

This protocol includes an internal genetic control to ensure the MDP used is free of endotoxin (LPS) contamination—a classic pitfall that ruins innate immunity assays.

Step 1: Pre-Dosing and Baseline Establishment

  • Divide 8-week-old C57BL/6 mice into cohorts: Vehicle, Ripk2-IN-1 (e.g., 10 mg/kg PO), and a critical NOD2-/- or RIPK2-/- control cohort .

  • Administer Ripk2-IN-1 or vehicle via oral gavage.

  • Timing Logic: Wait 1 to 2 hours post-dose before induction. This ensures the drug reaches

    
     in the peritoneal cavity precisely when the rapid MDP-induced signaling cascade begins.
    

Step 2: NOD2 Pathway Induction

  • Inject 100 μg of MDP (dissolved in sterile, endotoxin-free PBS) intraperitoneally (IP) into all cohorts.

  • Self-Validation Check: If the NOD2-/- cohort exhibits cytokine spikes, your MDP is contaminated with LPS (activating TLR4 instead of NOD2), and the experiment must be aborted.

Step 3: Harvest and Lavage (4 Hours Post-Induction)

  • Euthanize mice 4 hours post-MDP injection. This timepoint captures the peak of both cytokine translation and initial neutrophil recruitment.

  • Inject 5 mL of ice-cold PBS + 2 mM EDTA into the peritoneal cavity. Massage gently and aspirate the peritoneal lavage fluid (PLF).

  • Centrifuge PLF at 400 x g for 5 minutes. Separate the supernatant (for cytokine analysis) from the cell pellet (for flow cytometry).

Step 4: Biomarker Quantification

  • Flow Cytometry: Resuspend the cell pellet and stain for CD45, CD11b, and Ly6G. Quantify the absolute number of infiltrating neutrophils. Ripk2-IN-1 should reduce infiltration to near-baseline levels.

  • ELISA/Luminex: Assay the PLF supernatant for IL-6 and TNF-α.

Workflow Dosing 1. Oral Dosing Ripk2-IN-1 vs Vehicle Induction 2. MDP IP Injection (Peritonitis Induction) Dosing->Induction Harvest 3. Peritoneal Lavage & Blood Collection Induction->Harvest Analysis1 4a. Flow Cytometry (Neutrophil Infiltration) Harvest->Analysis1 Analysis2 4b. ELISA / Luminex (IL-6, TNF-α Levels) Harvest->Analysis2

Step-by-step in vivo validation workflow using the MDP-induced peritonitis model.

Conclusion

Validating Ripk2-IN-1 requires a paradigm shift from traditional kinase assays. Because RIPK2 functions primarily as a scaffold rather than a pure kinase in the NOD2 pathway, researchers must prioritize ubiquitination assays and highly specific in vivo models (like MDP peritonitis) over generic colitis models. By employing the self-validating workflows outlined above, development teams can confidently establish target engagement and differentiate their compounds from earlier generation tool drugs.

References

  • Haile, P. A., et al. (2019). "Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry. URL: [Link]

  • Hrdinka, M., et al. (2018). "Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling." The EMBO Journal. URL: [Link]

  • Nachbur, U., et al. (2015). "A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production." Nature Communications. URL: [Link]

  • Tigno-Aranjuez, J. T., et al. (2014). "In vivo inhibition of RIPK2 kinase alleviates inflammatory disease." Journal of Biological Chemistry. URL: [Link]

Validation

Mechanistic Rationale &amp; Pathway Dynamics

Reproducing Ripk2-IN-1 Published IC50 Data: A Comparative Guide for Kinase Profiling Receptor-interacting protein kinase 2 (RIPK2) is a critical signaling mediator downstream of the nucleotide-binding oligomerization dom...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducing Ripk2-IN-1 Published IC50 Data: A Comparative Guide for Kinase Profiling

Receptor-interacting protein kinase 2 (RIPK2) is a critical signaling mediator downstream of the nucleotide-binding oligomerization domain (NOD) receptors, NOD1 and NOD2[1]. Dysregulation of the NOD-RIPK2-NF-κB axis is heavily implicated in autoinflammatory diseases and cancers, making RIPK2 a prime therapeutic target[1][2]. Ripk2-IN-1 (Compound 18f) has emerged as a highly potent inhibitor with a unique dual-targeting profile[3].

For drug development professionals, independently validating the published IC50 of Ripk2-IN-1 against established alternatives is a critical first step in preclinical evaluation. This guide provides the mechanistic rationale, comparative data, and self-validating protocols required to accurately reproduce these findings.

RIPK2 functions by undergoing autophosphorylation upon NOD1/2 stimulation by bacterial peptidoglycans (like MDP). This event triggers RIPK2 ubiquitylation, which acts as a scaffold for downstream NF-κB activation and subsequent pro-inflammatory cytokine release (TNF-α, IL-6)[4][5]. Small molecule inhibitors like Ripk2-IN-1 and WEHI-345 intervene by binding the kinase domain, either blocking autophosphorylation entirely or delaying the ubiquitylation kinetics required for signal transduction[4][5].

RIPK2_Pathway NOD2 NOD2 Receptor RIPK2 RIPK2 Kinase NOD2->RIPK2 MDP MDP (Ligand) MDP->NOD2 Ub Ubiquitination RIPK2->Ub Autophosphorylation NFKB NF-κB Activation Ub->NFKB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Inhibitor Ripk2-IN-1 Inhibitor->RIPK2 Inhibition

Caption: NOD2-RIPK2 signaling pathway highlighting the point of pharmacological intervention.

Comparative Benchmarking of RIPK2 Inhibitors

To establish a reliable assay baseline, Ripk2-IN-1 must be evaluated alongside structurally and mechanistically distinct reference inhibitors.

  • Ripk2-IN-1 : Exhibits a unique dual-inhibition profile, potently targeting both RIPK2 and ALK2[3].

  • GSK583 : A highly potent, highly selective allosteric RIPK2 inhibitor utilized as an extreme-potency positive control[6].

  • WEHI-345 : A selective RIPK2 inhibitor that specifically delays RIPK2 ubiquitylation and NF-κB activation[4][5].

Table 1: Quantitative Comparison of RIPK2 Inhibitors

InhibitorEnzymatic RIPK2 IC50Cellular RIPK2 IC50Key Differentiator / Mechanism
Ripk2-IN-1 51 nM[3]390 nM (NOD2 assay)[7]Dual RIPK2/ALK2 activity[3]
GSK583 5 nM[6]~200 nM (TNF-α release)[6]Extreme potency and selectivity[6]
WEHI-345 130 nM (0.13 µM)[4]N/ADelays ubiquitylation kinetics[5]

Assay Selection: The Causality Behind ADP Detection

Historically, kinase assays relied on radiometric 33P-ATP methods. However, for rigorous high-throughput screening (HTS) and precise IC50 determination, direct ADP detection methods—such as the 8 or the 2—are vastly superior[2][8].

Why ADP Detection? By directly measuring the universal kinase product (ADP) rather than relying on the phosphorylation of a generic substrate like Myelin Basic Protein (MBP), we eliminate substrate-specific steric hindrances[1][2]. Furthermore, luminescent ADP assays allow us to run the reaction at physiological ATP concentrations (up to 1mM), which is critical for accurately calculating the IC50 of ATP-competitive inhibitors[8].

ADPGlo_Workflow KinaseRxn 1. Kinase Reaction RIPK2 + ATP -> ADP Depletion 2. ATP Depletion Add ADP-Glo Reagent KinaseRxn->Depletion Detection 3. ADP Detection Convert ADP to ATP Depletion->Detection Readout 4. Luminescence Calculate IC50 Detection->Readout

Caption: Step-by-step logic of the luminescent ADP-detection workflow for RIPK2 IC50 profiling.

Step-by-Step Methodology: Enzymatic IC50 Determination

To guarantee scientific integrity, this protocol is designed as a self-validating system . It mandates the inclusion of an ATP-to-ADP standard curve to verify assay linearity, alongside 0% conversion (no enzyme) and 100% conversion controls to ensure the luminescent signal strictly correlates with RIPK2 catalytic activity[8].

Materials Required:

  • Recombinant Active RIPK2 Enzyme (e.g., Promega #V4084)[9]

  • ADP-Glo™ Kinase Assay Kit[9]

  • Dephosphorylated MBP Substrate[1]

  • 384-well low volume white microplates[8]

Protocol:

  • Reagent Preparation: Thaw active RIPK2, kinase assay buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), MBP substrate, and ATP on ice[8]. Prepare a 10-point dose-response curve of Ripk2-IN-1, GSK583, and WEHI-345 using 3-fold serial dilutions in 5% DMSO[8].

  • Kinase Reaction Assembly:

    • Add 1 µL of the inhibitor dilution (or 5% DMSO vehicle control) to the 384-well plate[8].

    • Add 2 µL of RIPK2 enzyme (optimized to ~10 ng/reaction)[8].

    • Causality Check: Incubate at room temperature for 15 minutes before adding ATP. This pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase pocket.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (final ATP concentration should be set at the predetermined Km, typically 50 µM)[8].

  • Incubation: Seal the plate and incubate at room temperature for exactly 60 minutes[8]. Causality Check: A 60-minute window ensures the reaction remains within the linear initial velocity phase (less than 10% total ATP depletion), preventing artificial IC50 shifts caused by substrate exhaustion[2].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes at room temperature[8][9].

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, driving the luciferase/luciferin reaction[9]. Incubate for 30 minutes[8].

  • Data Acquisition & Analysis: Read luminescence on a microplate luminometer (integration time 0.5-1.0s)[8]. Normalize the raw Relative Light Units (RLU) against the vehicle control (100% activity) and no-enzyme control (0% activity). Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the 51 nM IC50 for Ripk2-IN-1.

Orthogonal Validation: Cellular Target Engagement

Enzymatic IC50s do not account for cell membrane permeability or intracellular ATP competition. To validate the published 390 nM cellular IC50 of Ripk2-IN-1[3][7], researchers should employ an orthogonal approach like the 10[10].

In this system, HEK293 cells transiently express a NanoLuc-RIPK2 fusion protein[10]. A cell-permeable fluorescent tracer binds the kinase pocket, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal[10]. When Ripk2-IN-1 is introduced, it competitively displaces the tracer, reducing the BRET signal in a dose-dependent manner[10]. This definitively proves that the compound not only inhibits the isolated enzyme but successfully navigates the cellular milieu to engage RIPK2 in live cells.

References

  • Promega Corporation. RIPK2 Kinase Assay Protocol (ADP-Glo / Radiometric). Promega.de. 9

  • Benchchem. Ripk2-IN-1 Product Information & Cellular IC50. Benchchem.com. 7

  • MedChemExpress. RIPK2-IN-1 | RIPK2/ALK2 Inhibitor. MedChemExpress.com.3

  • MedChemExpress. GSK583 | RIPK2 Inhibitor. MedChemExpress.com. 6

  • Promega Corporation. RIPK2 Kinase Assay - ADP-Glo Technical Manual. Promega.com. 8

  • MedChemExpress. WEHI-345 | RIPK2 Inhibitor. MedChemExpress.com. 4

  • BPS Bioscience. RIPK2 Kinase Assay Kit. BPSBioscience.com.1

  • BellBrook Labs. A Validated RIPK2 Inhibitor Screening Assay. BellBrookLabs.com. 2

  • MedKoo Biosciences. WEHI-345 | CAS#1354825-58-3 | RIPK2 Inhibitor. MedKoo.com. 5

  • Reaction Biology. RIPK2 NanoBRET Kinase Assay. ReactionBiology.com.10

Sources

Comparative

Orthogonal Validation of Ripk2-IN-1 Specificity: A Comparative Guide Using CRISPR-Cas9 Isogenic Models

In the landscape of kinase drug discovery, achieving true target selectivity is a formidable challenge. The kinome is highly conserved, particularly within the ATP-binding pockets, making off-target liabilities a primary...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery, achieving true target selectivity is a formidable challenge. The kinome is highly conserved, particularly within the ATP-binding pockets, making off-target liabilities a primary cause of late-stage clinical attrition. Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical therapeutic target for inflammatory bowel disease (IBD) and other autoinflammatory disorders driven by the NOD1/NOD2 signaling axis[1].

While biochemical kinase panels (e.g., KINOMEscan) provide baseline affinity data, they fail to account for intracellular drug accumulation, localized concentrations, and complex intracellular signaling networks. To definitively prove the specificity of Ripk2-IN-1 (also widely known in the literature as GSK2983559), researchers must move beyond cell-free assays and employ a self-validating genetic system. This guide details the causality, comparative performance, and step-by-step methodology for validating Ripk2-IN-1 using CRISPR-Cas9 knockout (KO) models[2].

Mechanistic Context: The NOD2-RIPK2 Axis

RIPK2 functions as an obligate downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2. Upon sensing bacterial peptidoglycans—specifically muramyl dipeptide (MDP) for NOD2—RIPK2 undergoes oligomerization and autophosphorylation. This event recruits the E3 ligase XIAP, leading to the ubiquitination of RIPK2 and the subsequent assembly of the TAK1 complex. This cascade ultimately drives NF-κB and MAPK activation, triggering the release of pro-inflammatory cytokines like TNF-α and IL-6[3].

Ripk2-IN-1 is an ATP-competitive inhibitor designed to lock RIPK2 in an inactive conformation, thereby preventing the crucial XIAP interaction and halting the inflammatory cascade[4].

Pathway NOD2 NOD2 Receptor (Activated by MDP) RIPK2 RIPK2 Kinase (Target Protein) NOD2->RIPK2 UBIQ XIAP-Mediated Ubiquitination RIPK2->UBIQ NFKB NF-κB / MAPK Pathways UBIQ->NFKB CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO INHIB Ripk2-IN-1 (GSK2983559) INHIB->RIPK2 ATP-competitive inhibition

Fig 1: NOD2-RIPK2 signaling cascade and the targeted inhibition mechanism of Ripk2-IN-1.

Comparative Performance of RIPK2 Inhibitors

Before validating a compound, it is crucial to benchmark it against historical alternatives. Early RIPK2 research relied on repurposed oncology drugs (like Gefitinib and Ponatinib) which possessed severe off-target liabilities[5]. The development of highly selective agents like Ripk2-IN-1 and GSK583 represented a paradigm shift in probing NOD2 biology[6].

Quantitative Comparison of RIPK2 Inhibitors
InhibitorPrimary TargetRIPK2 IC₅₀Selectivity ProfileExperimental Utility & Limitations
Ripk2-IN-1 (GSK2983559) RIPK2< 5 nMExtremely HighOptimal for in vivo and in vitro NOD2 pathway suppression; blocks cytokine responses in IBD models.
GSK583 RIPK2~5 nMHighExcellent research tool; binds adjacent to the ATP pocket.
WEHI-345 RIPK2130 nMModerate-HighDelays NF-κB activation; requires higher dosing, increasing risk of off-target effects.
Gefitinib EGFR51 nMPoor (for RIPK2)Repurposed EGFR inhibitor; high kinome noise makes it unsuitable for specific RIPK2 probing.
Ponatinib BCR-ABL~10 nMPoor (Multi-kinase)Type II inhibitor; binds an allosteric pocket but hits dozens of other kinases.

Data synthesized from biochemical profiling and structural analyses[1],[5],[4].

The Causality of CRISPR-Cas9 Validation

Why do we use CRISPR-Cas9 to validate a small molecule? The logic is rooted in creating a self-validating system .

If Ripk2-IN-1 is truly specific, its entire phenotypic effect (e.g., blocking IL-6 secretion) must be mediated exclusively through RIPK2. By genetically ablating the RIPK2 gene using CRISPR-Cas9, we remove the target from the system.

  • The On-Target Rule: In a RIPK2 Knockout (KO) cell, the NOD2 pathway is already dead. Adding Ripk2-IN-1 should produce zero additional effects .

  • The Off-Target Liability: If adding Ripk2-IN-1 to a RIPK2 KO cell induces cell death, morphological changes, or suppression of an orthogonal pathway (e.g., TLR4/LPS signaling), the drug is hitting secondary targets.

This genetic phenocopying ensures that the observed pharmacological effects are not artifacts of compound toxicity[7].

Validation WT Wild-Type (WT) Macrophages (RIPK2 Intact) WT_MDP + MDP & Ripk2-IN-1 WT->WT_MDP KO CRISPR-Cas9 KO Macrophages (RIPK2 Deleted) KO_MDP + MDP & Ripk2-IN-1 KO->KO_MDP WT_Res Cytokine Secretion Blocked (Expected On-Target Effect) WT_MDP->WT_Res KO_Res1 No Cytokines / No Toxicity (True Specificity Confirmed) KO_MDP->KO_Res1 Ideal Outcome KO_Res2 Cell Death / Altered Phenotype (Off-Target Liability Detected) KO_MDP->KO_Res2 Failure Mode

Fig 2: CRISPR-Cas9 self-validating logic matrix for identifying off-target kinase liabilities.

Experimental Workflow: Step-by-Step Specificity Validation

To execute this validation, we utilize human THP-1 monocytes or murine Bone Marrow-Derived Macrophages (BMDMs). The protocol below is engineered to eliminate confounding variables.

Phase 1: Isogenic Cell Line Generation
  • RNP Assembly: Design synthetic sgRNAs targeting the kinase domain (exons 2-3) of the RIPK2 gene. Complex these sgRNAs with recombinant Cas9 protein to form Ribonucleoproteins (RNPs).

    • Causality Note: RNPs are used instead of plasmid-based CRISPR systems because RNPs degrade within 48 hours, drastically minimizing the temporal window for off-target DNA cleavage[8].

  • Electroporation & Clonal Isolation: Electroporate the RNPs into THP-1 cells. Perform single-cell sorting via FACS into 96-well plates to establish clonal populations.

  • Validation of Knockout: Expand the clones and perform Western Blotting using a highly specific anti-RIPK2 antibody. Select a clone demonstrating complete absence of the RIPK2 protein band.

Phase 2: The Self-Validating Assay Matrix

To prove specificity, you must run a 4-condition matrix using both the Wild-Type (WT) and the validated RIPK2 KO clone.

  • Cell Seeding & Differentiation: Seed WT and KO THP-1 cells at

    
     cells/well in a 96-well plate. Differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Inhibitor Pre-treatment: Pre-treat the cells with Ripk2-IN-1 (e.g., 100 nM) or a DMSO vehicle control for 1 hour.

  • Pathway-Specific Stimulation: Stimulate the cells with 10 µg/mL of Muramyl Dipeptide (MDP) for 24 hours.

    • Causality Note: You must use MDP (a NOD2 specific ligand). If you use LPS, you will activate TLR4, which signals through MyD88/TRIF independently of RIPK2, rendering the assay useless for assessing NOD2-RIPK2 axis specificity[5].

  • Orthogonal Control (Optional but Recommended): In a parallel plate, stimulate cells with LPS to ensure that the general cellular machinery (NF-κB translocation, translation) is still functional in the KO cells.

Phase 3: Quantification and Logic Check

Harvest the supernatants and quantify TNF-α and IL-6 using ELISA. Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Condition A (WT + DMSO + MDP): High cytokine release. (Establishes assay window).

  • Condition B (WT + Ripk2-IN-1 + MDP): Cytokines reduced to baseline. (Proves drug efficacy).

  • Condition C (KO + DMSO + MDP): Cytokines at baseline. (Proves genetic target dependence).

  • Condition D (KO + Ripk2-IN-1 + MDP): Cytokines at baseline, AND cell viability is 100%. (Proves absolute specificity).

If Condition D shows a drop in cell viability compared to Condition C, Ripk2-IN-1 is exerting a cytotoxic off-target effect independent of RIPK2[9].

Conclusion

The transition from biochemical affinity to cellular efficacy requires rigorous, logically sound validation. By pairing a highly potent inhibitor like Ripk2-IN-1 with a CRISPR-Cas9 isogenic knockout model, researchers create a closed-loop, self-validating system. This approach not only confirms the on-target mechanism of action but systematically rules out the off-target kinome noise that plagues early-stage drug discovery.

References

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases Frontiers in Pharmacology[Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases ACS Medicinal Chemistry Letters (NIH)[Link]

  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Handling Guide for RIPK2-IN-1

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective integration of novel kinase inhibitors into their experimental workflows. RIPK2-IN-1 (also known as the active metabol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective integration of novel kinase inhibitors into their experimental workflows. RIPK2-IN-1 (also known as the active metabolite of GSK2983559) is a highly potent, selective receptor-interacting protein kinase 2 (RIPK2) inhibitor (IC50 = 51 nM) and ALK2 inhibitor (IC50 = 5 nM)[1]. Because it directly modulates the NOD1/2-RIPK2 signaling pathway—a critical axis in inflammatory and immune responses—handling this compound requires rigorous safety protocols to prevent unintended exposure and ensure experimental integrity[2][3].

Unlike standard laboratory reagents, small-molecule kinase inhibitors like RIPK2-IN-1 are designed for high cellular permeability. When dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the dermal absorption risk increases exponentially[4][5]. This guide provides a causality-driven, step-by-step operational framework for the safe handling, reconstitution, and disposal of RIPK2-IN-1.

Hazard Identification & Causality

Before defining the Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the risk. RIPK2-IN-1 is typically supplied as a lyophilized solid[6].

Table 1: Hazard Profile and Causality for RIPK2-IN-1

Hazard ClassificationGHS StatementMechanistic Causality & Risk Factor
Acute Toxicity (Oral) H302: Harmful if swallowedHighly active biological agent; systemic absorption can disrupt NF-κB signaling and off-target kinases[3][7].
Skin Irritation H315: Causes skin irritationLipophilic nature allows interaction with the stratum corneum. Risk is amplified by DMSO, which acts as a carrier[5][7].
Eye Irritation H319: Causes serious eye irritationMicro-particulates from the lyophilized powder can cause severe mucosal inflammation[7].
Respiratory Irritation H335: May cause respiratory irritationAerosolization during powder weighing can lead to inhalation of the active compound[7].
Tiered Personal Protective Equipment (PPE) Matrix

Laboratory safety is not one-size-fits-all. The required PPE scales with the physical state of the compound and the experimental context.

Table 2: Operational PPE Requirements

Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Tier 1: Powder Weighing & Reconstitution N95/FFP2 mask or work within a Class II Biosafety Cabinet (BSC) / Fume Hood.Double-gloving (Nitrile). Outer glove discarded immediately after weighing.Chemical safety goggles (not just safety glasses) to prevent dust entry.Front-closing lab coat with knit cuffs.
Tier 2: In Vitro Assays (DMSO Stock) None required if handled in BSC.Butyl rubber or double-nitrile gloves. DMSO rapidly penetrates standard nitrile.[8]Standard safety glasses with side shields.Standard lab coat.
Tier 3: In Vivo Animal Dosing Surgical mask (to protect animals) + N95 (if aerosolization risk exists).Double-gloving (Nitrile).Safety glasses and face shield (if animal restraint is required).Disposable isolation gown over lab coat.
Operational Workflows & Self-Validating Protocols

Expertise & Experience: A self-validating protocol ensures that if a step fails, the failure is immediately obvious before it compromises safety or experimental data.

Step 1: Reconstitution and Stock Preparation

Causality: RIPK2-IN-1 is highly soluble in DMSO. However, DMSO is a potent penetration enhancer that carries dissolved solutes directly through the epidermal barrier[4][5].

  • Preparation : Equilibrate the RIPK2-IN-1 vial to room temperature in a desiccator for 30 minutes before opening.

    • Self-Validation Check: If condensation forms on the outside or inside of the vial, it was opened too early, risking hydrolysis and degradation of the compound. Wait until the vial is completely dry.

  • Containment : Perform all weighing inside a certified fume hood or Class II Biological Safety Cabinet (BSC) using an analytical balance.

  • Solvent Addition : Add anhydrous DMSO directly to the original vial to create a 10 mM or 50 mM master stock. Do not transfer the dry powder to a secondary container before dissolving, as static electricity can cause powder aerosolization[7][9].

  • Glove Protocol : If a drop of DMSO stock touches your nitrile glove, immediately remove the glove, wash hands, and don a new pair. For extended handling of DMSO stocks, use butyl rubber gloves[8].

Step 2: Spill Management and Decontamination

Causality: Kinase inhibitors are persistent in the environment and can contaminate future assays if not properly neutralized.

  • Powder Spills : Do NOT sweep or use compressed air. Cover the spill with a damp absorbent towel to prevent dust generation[9]. Carefully scoop the material into a hazardous waste container.

  • Liquid Spills (DMSO Stock) : Absorb with inert spill pads. Clean the area twice with a solvent like ethanol or isopropanol, followed by a final wash with soap and water to remove any residual lipophilic compound.

Step 3: Disposal Logistics
  • Solid Waste : All vials, pipette tips, and gloves that contacted RIPK2-IN-1 must be placed in a designated, puncture-proof hazardous chemical waste bin.

  • Liquid Waste : Do not pour DMSO-containing solutions down the drain. Collect in a sealed, clearly labeled organic solvent waste carboy. Ensure the label explicitly states "Contains DMSO and toxic kinase inhibitors" to alert environmental health and safety (EH&S) personnel[8][10].

Workflow Visualization

RIPK2_Workflow Powder 1. Lyophilized Powder (RIPK2-IN-1) Weighing 2. Weighing in BSC/Hood (N95, Goggles, Double Nitrile) Powder->Weighing Reconstitution 3. Reconstitution in DMSO (High Dermal Risk) Weighing->Reconstitution Add Solvent Aliquoting 4. Aliquoting & Storage (Store at -20°C) Reconstitution->Aliquoting Self-Validating Check InVitro 5a. In Vitro Assays (Use Butyl Gloves) Aliquoting->InVitro InVivo 5b. In Vivo Dosing (Disposable Gown, Shield) Aliquoting->InVivo Disposal 6. Hazardous Waste Disposal (Incineration) InVitro->Disposal InVivo->Disposal

Operational workflow and safety checkpoints for handling RIPK2-IN-1 from powder to disposal.

References
  • Frontiers in Pharmacology. "RIPK2: a promising target for cancer treatment." Retrieved from[Link]

  • University of Waterloo Safety Office. "DIMETHYL SULFOXIDE (DMSO) Hazard Description." Retrieved from [Link]

  • Greenfield Global. "SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO)." Retrieved from [Link]

  • StaBioPharma. "Safety Data Sheet (Kinase Inhibitors Handling Guidelines)." Retrieved from[Link]

Sources

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